molecular formula C14H6N2O8 B1665754 1,8-Dinitro-4,5-dihydroxyanthraquinone CAS No. 81-55-0

1,8-Dinitro-4,5-dihydroxyanthraquinone

Cat. No.: B1665754
CAS No.: 81-55-0
M. Wt: 330.21 g/mol
InChI Key: GJCHQJDEYFYWER-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-4,5-dinitroanthraquinone (CAS 81-55-0) is a synthetically modified anthraquinone derivative that serves as a valuable chemical tool in multiple research fields. In antimicrobial research, this compound has been identified as a promising antibacterial agent against Gram-positive bacteria. In vitro studies demonstrate that it exhibits activity against Staphylococcus aureus and Enterococcus faecalis , including antibiotic-resistant isolates, with Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL and 62.5 µg/mL, respectively . Its mechanism of action is linked to the inhibition of the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT), a key enzyme in coenzyme A biosynthesis . Research highlights the critical contribution of its nitro functional groups to its binding affinity and antibacterial efficacy . Beyond life sciences, this compound and its metal complexes, such as its manganese salt, are investigated in material science for their properties as energetic combustion catalysts in solid propellants . The compound has a melting point of approximately 225 °C (dec.) and a molecular weight of 330.21 g/mol . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione
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InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H
Source PubChem
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InChI Key

GJCHQJDEYFYWER-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O
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Molecular Formula

C14H6N2O8
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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DSSTOX Substance ID

DTXSID0025076
Record name 1,8-Dihydroxy-4,5-dinitroanthraquinone
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Molecular Weight

330.21 g/mol
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Physical Description

1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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CAS No.

81-55-0
Record name 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE
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Record name 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione
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Record name 1,8-Dinitro-4,5-dihydroxyanthraquinone
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Record name 1,8-Dihydroxy-4,5-dinitroanthraquinone
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Record name 4,5-DINITROCHRYSAZIN
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Foundational & Exploratory

An In-depth Technical Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a synthetic anthraquinone derivative that has emerged as a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. While historically related anthraquinones were pivotal in the dye industry, the unique substitution pattern of this molecule, featuring two nitro groups and two hydroxyl groups on the anthracene-9,10-dione core, confers a distinct profile of chemical reactivity and biological activity.[1] This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthesis protocols, and burgeoning applications as a potential therapeutic agent. We will delve into its role as a promising antibacterial agent targeting Gram-positive bacteria and as a viral protease inhibitor, offering field-proven insights for scientists engaged in antimicrobial and antiviral research.[2][3][4][5][6]

Physicochemical Properties

The compound presents as a brownish-gold or yellow to deep yellow-red crystalline powder.[3][7][8] Its fundamental properties are critical for its handling, formulation, and application in experimental settings.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 81-55-0[8][9][10]
Molecular Formula C₁₄H₆N₂O₈[9][10]
Molecular Weight 330.21 g/mol [7][9][10]
Appearance Brownish-gold solid; Yellow to deep yellow red crystalline powder[3][7][8][9]
Melting Point 225 °C (decomposes)[3][9]
Boiling Point 669.4 ± 55.0 °C at 760 mmHg (Predicted)[9]
Density 1.8 ± 0.1 g/cm³ (Predicted)[9]
Water Solubility Less than 0.1 mg/mL at 22.2 °C (72 °F)[7][9]
Solubility in other solvents Soluble in DMSO (41.67 mg/mL with ultrasonic and warming to 60°C)[4]
Flash Point 280.8 ± 20.0 °C (Predicted)[9]

The neat material is noted to be sensitive to air and potentially to light, necessitating proper storage conditions.[3][7][9]

Chemical Structure and Reactivity

The structure of this compound is defined by a central anthraquinone framework with hydroxyl groups at the C4 and C5 positions and nitro groups at the C1 and C8 positions. This specific arrangement of electron-withdrawing nitro groups and electron-donating hydroxyl groups dictates its chemical behavior.

Caption: Chemical structure of this compound.

The molecule is classified as a nitrated alcohol and a ketone.[3][9] Its reactivity profile indicates incompatibility with strong oxidizing agents.[3][8] The ketone groups can react with acids and bases, while the alcohol groups can exhibit weak acidic and basic behavior.[3][7][9] The nitro groups are key to its biological activity, as derivatives lacking these groups show significantly reduced or no antibacterial effect.[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct nitration of a precursor molecule. Common starting materials include 1,8-dihydroxyanthraquinone (Chrysazin) or its ether-protected form, 1,8-dimethoxyanthraquinone.[3][11][12] The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired 4,5-dinitro product.

One established method involves the nitration of 1,8-dihydroxyanthraquinone in oleum or concentrated sulfuric acid in the presence of boric acid.[3][11] The boric acid serves to protect the hydroxyl groups and direct the nitration to the 4 and 5 positions. Another route involves the nitration of 1,8-dimethoxyanthraquinone, followed by acidic hydrolysis (saponification) to cleave the ether bonds and yield the final dihydroxy product.[3][11][12]

SynthesisWorkflow cluster_start Starting Materials cluster_process Core Process cluster_end Final Product start1 1,8-Dihydroxyanthraquinone nitration Nitration (HNO₃ / H₂SO₄ / Boric Acid) start1->nitration start2 1,8-Dimethoxyanthraquinone start2->nitration hydrolysis Saponification / Hydrolysis (Acidic Conditions) nitration->hydrolysis If starting from 1,8-dimethoxy... product 1,8-Dinitro-4,5- dihydroxyanthraquinone nitration->product If starting from 1,8-dihydroxy... hydrolysis->product

Caption: General synthesis pathways for this compound.

Experimental Protocol: Nitration of 1,8-Dihydroxyanthraquinone

This protocol is adapted from established industrial synthesis processes.[11][12]

  • Preparation: In a suitable reaction vessel, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

  • Nitration: Cool the mixture to between -10°C and 30°C. Carefully add 0.5 to 0.55 parts of nitric acid (or a corresponding amount of mixed acid) to the solution while maintaining the temperature.

  • Adjustment of Acidity: After the nitration is complete, carefully add water to the reaction mixture to adjust the sulfuric acid concentration to between 80-100%. This step is critical for precipitating the desired product with high purity.

  • Crystallization and Isolation: Allow the mixture to stir, which may involve gentle heating (e.g., to 100°C) followed by slow cooling to room temperature (20-25°C) to facilitate crystallization.[11][12]

  • Filtration and Washing: Filter the crystalline precipitate from the acid. Wash the collected solid first with sulfuric acid (e.g., 88% H₂SO₄) and then with water until the washings are neutral.[11][12]

  • Drying: Dry the final product under appropriate conditions to yield this compound of high purity (typically >98%).

Applications in Drug Development and Research

The unique chemical structure of this compound has made it a focal point of investigation for novel therapeutic applications, moving it beyond its origins as a dye intermediate.

Antibacterial Agent

Recent in silico and in vitro studies have identified this compound (referred to as DHDNA in some literature) as a potent antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[2][5][6][13] It exhibited Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis.[2][5][6][13] The compound was, however, ineffective against the Gram-negative bacterium Escherichia coli.[2][13]

The primary mechanism of its antibacterial action is the inhibition of phosphopantetheine adenylyltransferase (PPAT).[2][6][13] PPAT is a crucial enzyme in the bacterial biosynthesis of coenzyme A (CoA), a cofactor essential for numerous metabolic processes.[2] Molecular modeling and experimental data strongly indicate that the nitro groups are essential for high-affinity binding to the nucleotide-binding site of the PPAT enzyme, thereby blocking its function and producing a bacteriostatic effect.[2][13]

MOA DHDNA 1,8-Dinitro-4,5- dihydroxyanthraquinone Inhibition DHDNA->Inhibition PPAT Bacterial PPAT Enzyme CoA_Pathway Coenzyme A Biosynthesis Pathway PPAT->CoA_Pathway Catalyzes Metabolism Essential Bacterial Metabolism CoA_Pathway->Metabolism Growth Bacterial Growth (Bacteriostasis) Metabolism->Growth Inhibition->PPAT

Caption: Mechanism of action as a bacterial PPAT inhibitor.

Antiviral Agent

This compound has also been identified as a potent and specific inhibitor of the NS2B-NS3 serine protease, an essential enzyme for the replication of flaviviruses such as the Dengue virus and West Nile virus.[3][4] It demonstrated the ability to inhibit the intermolecular protease activity and overall viral replication, with an IC₅₀ for viral inhibition of 4.2 μM.[4] This makes it a valuable lead compound for the development of novel antiviral therapies against these significant public health threats.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

  • Handling: Use in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9] Avoid breathing dust.[9]

  • Storage: Store in a cool, dry, and dark place in a tightly closed container.[8][9] It should be stored away from incompatible materials, particularly strong oxidizing agents.[3][8]

Conclusion

This compound is a multifaceted compound with well-defined physicochemical properties and a growing profile of significant biological activities. Its evolution from a chemical intermediate to a promising lead in drug development underscores the importance of exploring synthetic derivatives of established scaffolds. With demonstrated efficacy as a bacterial PPAT inhibitor against resistant Gram-positive pathogens and as a flaviviral protease inhibitor, it represents a valuable tool for researchers and a compelling candidate for further preclinical development. The established synthesis routes provide a solid foundation for producing the molecule at the scale required for advanced investigation. Continued research into this and related nitroanthraquinones is warranted to unlock their full therapeutic potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • García-Contreras, R., et al. (2024). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 25(1), 299.
  • Anjali Labs. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone.
  • National Toxicology Program. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone (81-55-0). Chemical Effects in Biological Systems.
  • OUCI. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Hong Jin Chemical. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%.
  • R Discovery. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone.
  • International Agency for Research on Cancer. (n.d.). 1,8-Dihydroxyanthraquinone. IARC Publications.

Sources

A Comprehensive Technical Guide to the Synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a significant chemical intermediate with a well-defined molecular architecture. Its historical importance lies in the synthesis of dyes, and it is increasingly gaining attention for its potential applications in medicinal chemistry, including the development of novel antibacterial agents and protease inhibitors.[1][2] The synthesis of this molecule is a nuanced process, demanding precise control over reaction conditions to achieve high purity and yield. This guide provides an in-depth exploration of the primary synthesis pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters that ensure a validated and reproducible outcome. We will dissect the direct nitration of 1,8-dihydroxyanthraquinone and its methoxy-protected analogue, offering field-proven insights into the causality behind experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and handling. The compound presents as a brownish-gold or yellow to deep yellow-red crystalline solid.[1][3][4][5]

PropertyValueReference(s)
Molecular Formula C₁₄H₆N₂O₈[3][4]
Molecular Weight 330.21 g/mol [3]
CAS Number 81-55-0[1]
Appearance Brownish-gold solid[3][4]
Melting Point 225 °C (decomposes)[1][3]
Solubility Insoluble in water.[4][4]
Storage Conditions Store in a cool, dry, dark place in a tightly sealed container.[3][5]
Chemical Hazards Incompatible with strong oxidizing agents.[1][5] Sensitive to air and light.[3][4][1][3][4][5]

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound is dominated by the electrophilic nitration of anthraquinone precursors. The choice of starting material dictates the specific reaction conditions and workup procedures. The most economically viable and efficient methods involve the direct nitration of 1,8-dihydroxyanthraquinone or 1,8-dimethoxyanthraquinone.[6][7][8]

Pathway A: Direct Nitration of 1,8-Dihydroxyanthraquinone (Chrysazin)

This is the most direct route to the target molecule. The reaction hinges on the electrophilic substitution of nitro groups onto the anthraquinone backbone, directed by the existing hydroxyl groups.

The hydroxyl groups at the 1 and 8 positions are activating and ortho-, para-directing. However, the anthraquinone core is generally deactivated towards electrophilic substitution. The key to a successful and selective synthesis lies in the use of boric acid in a medium of oleum or concentrated sulfuric acid.[6][7]

  • Role of Boric Acid: Boric acid acts as a chelating and protecting agent. It forms a stable six-membered ring complex with the peri-positioned hydroxyl group and the adjacent carbonyl oxygen. This chelation serves two critical functions:

    • Protection: It protects the electron-rich dihydroxy system from oxidation by the potent nitrating mixture (a common side reaction).

    • Directing Effect: It deactivates the A-ring positions 2 and 7 while strongly directing the incoming electrophile (nitronium ion, NO₂⁺) to the desired 4 and 5 positions on the B-ring.

  • Role of Sulfuric Acid/Oleum: This serves as both the solvent and the catalyst. It protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction.

The following protocol is synthesized from established patent literature, ensuring a robust and validated methodology.[6][7][8]

Materials:

  • 1,8-Dihydroxyanthraquinone (90% purity)

  • Boric Acid

  • Oleum (20%)

  • Mixed Acid (33% HNO₃, 67% H₂SO₄)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a solution of 32 parts by weight of boric acid in 760 parts of 20% oleum.

  • To this solution, dissolve 64 parts of 90% 1,8-dihydroxyanthraquinone. The temperature should not exceed 50°C during dissolution.

  • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • While maintaining the temperature at 0-5°C, add 103 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over the course of 3 hours with vigorous stirring.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour to ensure the reaction goes to completion.

  • Crucial Crystallization Step: Carefully add 133 parts of water dropwise over 1.5 hours. The addition is exothermic; allow the temperature to rise to 100°C. This step adjusts the sulfuric acid concentration to approximately 88%, at which the desired product has low solubility and crystallizes out, leaving impurities in the mother liquor.[6]

  • Stir the mixture at 100°C for 1 hour to facilitate complete crystallization.

  • Cool the suspension to 20-25°C.

  • Filter the crystalline precipitate using a suction filter.

  • Wash the filter cake with 145 parts of 88% sulfuric acid, followed by washing with water until the filtrate is neutral.

  • Dry the resulting solid to obtain this compound.

This process yields a product with a purity of approximately 99.2%. The primary impurities are the 2,5-dinitro isomer (~0.5%) and the 2,4,5-trinitro derivative (~0.2%).[6]

Synthesis_Pathway_A Pathway A: Nitration of 1,8-Dihydroxyanthraquinone cluster_reactants Reactants cluster_process Process cluster_products Products Start 1,8-Dihydroxyanthraquinone (Chrysazin) Nitration Chelation & Nitration (0-5°C) Start->Nitration Reagents HNO₃ / H₂SO₄ (Mixed Acid) Boric Acid (H₃BO₃) Oleum Reagents->Nitration Intermediate Boric Acid Complex (in situ) Nitration->Intermediate Formation Workup Hydrolysis & Crystallization (Add H₂O, Heat to 100°C) Intermediate->Workup Destruction of complex FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the synthesis via direct nitration of 1,8-Dihydroxyanthraquinone.

Pathway B: Nitration of 1,8-Dimethoxyanthraquinone

This pathway offers an alternative starting from the methoxy-protected analogue of chrysazin. The methoxy groups are subsequently cleaved to yield the final dihydroxy product. This route avoids the direct handling of the more sensitive dihydroxy compound in the initial nitration step and does not require boric acid.[6]

The 1,8-dimethoxy groups are also ortho-, para-directing, guiding the nitronium ions to the 4 and 5 positions. The key difference is the second step: a high-temperature acid-catalyzed hydrolysis (saponification) to cleave the stable methyl ether bonds and reveal the hydroxyl groups.

The following protocol is derived from established patent literature.[6][7]

Materials:

  • 1,8-Dimethoxyanthraquinone (89.5% purity)

  • Sulfuric Acid (96%)

  • Mixed Acid (33% HNO₃, 67% H₂SO₄)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 64 parts by weight of 89.5% 1,8-dimethoxyanthraquinone in 740 parts of 96% sulfuric acid at 20°C.

  • Cool the solution to 0-5°C.

  • Add 92 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over 3 hours while maintaining the temperature at 0-5°C.

  • After the addition, stir the mixture for an additional hour at the same temperature.

  • Saponification Step: Heat the reaction mixture to 100-105°C over 1 hour.

  • Maintain this temperature for 4 hours to ensure complete cleavage of the methoxy groups.

  • Cool the mixture to 20-25°C to allow the product to crystallize.

  • Filter the precipitate via suction filtration.

  • Wash the filter cake with 180 parts of 96% sulfuric acid, followed by a thorough wash with water until neutral.

  • Dry the final product.

This method produces a high-purity product (approx. 98.7%) with the 2,5-dinitro derivative being the main impurity (~1%).[7]

Synthesis_Pathway_B Pathway B: From 1,8-Dimethoxyanthraquinone Start 1,8-Dimethoxyanthraquinone Nitration Nitration (0-5°C) Start->Nitration HNO₃ / H₂SO₄ Intermediate 1,8-Dinitro-4,5-dimethoxyanthraquinone (Crude Intermediate) Nitration->Intermediate Hydrolysis Saponification (Heat to 100-105°C) Intermediate->Hydrolysis H₂SO₄ / H₂O FinalProduct This compound Hydrolysis->FinalProduct

Sources

A Technical Guide to the Molecular Structure and Characterization of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone is a specialized organic molecule built upon the foundational anthraquinone scaffold. Its strategic functionalization with both nitro (-NO₂) and hydroxyl (-OH) groups imparts a unique combination of chemical reactivity and biological activity. This compound has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. It provides a comprehensive exploration of the molecular structure of this compound and details the multi-faceted approach required for its thorough characterization. The methodologies and interpretations presented herein are grounded in established scientific principles and aim to empower researchers in their pursuit of novel therapeutic agents. The relevance of this molecule is underscored by its identified potential as a potent inhibitor of bacterial phosphopantetheine adenylyltransferase (PPAT) and viral proteases, such as the dengue virus NS2B/3 protease.[1][2][3][4][5][6]

Molecular Identity and Physicochemical Properties

A clear and unambiguous identification of a compound is the cornerstone of any scientific investigation. The fundamental properties of this compound are summarized below.

PropertyValue
Systematic IUPAC Name 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione[7]
Common Synonyms 4,5-Dinitrochrysazin, ARDP0006, DHDNE[1][2][7][8]
CAS Number 81-55-0[7][9][10][11]
Molecular Formula C₁₄H₆N₂O₈[7][8][9][11]
Molecular Weight 330.21 g/mol [7][8][9]
Appearance Brownish-gold solid[7][8]
Melting Point 225 °C (decomposes)[8][9]
Solubility Sparingly soluble in common organic solvents, and very slightly soluble in water.[7] Can be dissolved in DMSO for biological assays.

Elucidation of the Molecular Architecture

The spatial arrangement of atoms and functional groups within a molecule dictates its physical properties and biological interactions. The structure of this compound has been elucidated through X-ray crystallography, providing precise insights into its geometry.[12]

The molecule consists of a planar anthraquinone nucleus. However, the presence of bulky nitro groups at the 4 and 5 positions, and hydroxyl groups at the 1 and 8 positions, introduces significant steric strain. This leads to a notable distortion from complete planarity, with the nitro groups being twisted out of the plane of the anthraquinone ring. The dihedral angles between the anthraquinone nucleus and the two nitro groups are reported to be 83.83° and 62.88°.[12]

A key feature of the molecular structure is the presence of intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygens, as well as between the hydroxyl groups and the nitro groups. These interactions contribute to the relative rigidity of the molecule and influence its electronic properties.

Crystallographic Data Summary
ParameterValue
Crystal System Monoclinic
Space Group P2₁/a
Unit Cell Dimensions a = 15.664 Å, b = 12.056 Å, c = 6.704 Å, β = 94.20°
Key Structural Features - Non-planar conformation with twisted nitro groups- Presence of intramolecular hydrogen bonds

Data sourced from the crystallographic study by Brown and Colclough.[12]

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the direct nitration of 1,8-dihydroxyanthraquinone (chrysazin). The following protocol is a representative method adapted from established patent literature.[13][14][15]

Experimental Protocol: Synthesis
  • Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

  • Nitration: Cool the mixture to a temperature between -10°C and 30°C. Slowly add 0.50-0.55 parts of nitric acid or a corresponding amount of a mixed acid (e.g., 33% HNO₃ in 67% H₂SO₄) dropwise while maintaining the temperature and stirring vigorously.

  • Reaction Monitoring: Continue stirring at this temperature for a designated period (e.g., 1 hour) to ensure the completion of the nitration reaction.

  • Hydrolysis (if starting from a methoxy derivative): If 1,8-dimethoxyanthraquinone is used as the starting material, after nitration, heat the reaction mixture to 90-120°C for several hours to effect saponification of the methoxy groups.

  • Precipitation: Carefully add water to the reaction mixture to adjust the sulfuric acid concentration to 80-100%. This will cause the desired 4,5-dinitro-1,8-dihydroxyanthraquinone to crystallize out.

  • Isolation and Washing: Cool the mixture to room temperature (20-25°C) and filter the crystalline precipitate under suction. Wash the collected solid with 88% sulfuric acid and then with water until the washings are neutral.

  • Drying: Dry the purified product to obtain this compound.

Purification

The crude product may contain isomeric impurities. Purification can be achieved by fractional crystallization from a suitable solvent, such as a high-boiling point organic solvent like sulpholane.[16][17][18]

G cluster_synthesis Synthesis Workflow Start 1,8-Dihydroxyanthraquinone in H₂SO₄/Boric Acid Nitrating_Agent Add HNO₃/Mixed Acid (-10 to 30°C) Start->Nitrating_Agent Reaction Stir for 1 hour Nitrating_Agent->Reaction Precipitation Add Water to Adjust Acid Concentration Reaction->Precipitation Isolation Filter and Wash Precipitation->Isolation Drying Dry the Product Isolation->Drying End Pure 1,8-Dinitro-4,5- dihydroxyanthraquinone Drying->End

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei to elucidate their electronic environment and connectivity.

  • Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key resonances to anticipate are:

    • Hydroxyl Protons (-OH): A downfield signal, likely appearing as a broad singlet, characteristic of acidic protons involved in hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.

    • Aromatic Protons: The protons on the anthraquinone core will appear in the aromatic region (typically 7-9 ppm). Due to the substitution pattern, a set of coupled signals (doublets and triplets) is expected. The electron-withdrawing nitro groups will deshield the adjacent protons, shifting their signals further downfield compared to the parent 1,8-dihydroxyanthraquinone.[19]

  • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

    • Carbonyl Carbons (C=O): Two signals in the highly deshielded region (around 180-190 ppm).

    • Aromatic Carbons: A series of signals in the aromatic region (approximately 110-160 ppm). The carbons attached to the electron-withdrawing nitro groups and electron-donating hydroxyl groups will show characteristic shifts.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

  • Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands:

    • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and their involvement in hydrogen bonding.

    • C-H Stretching (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.

    • C=O Stretching: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹, characteristic of the quinone carbonyl groups.[20] The presence of intramolecular hydrogen bonding may shift this peak to a lower wavenumber.

    • N-O Stretching (Nitro Group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1360 cm⁻¹ (symmetric stretch).

    • C=C Stretching (Aromatic): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

A representative IR spectrum can be found in the NIST Chemistry WebBook.[21]

Mass Spectrometry (MS)
  • Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Expected Data:

    • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (330.21 m/z).

    • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The fragmentation pattern can provide valuable confirmation of the compound's structure.

G cluster_characterization Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: A multi-technique workflow for the structural characterization of this compound.

Applications in Drug Development: A Mechanistic Perspective

The interest in this compound within the drug development community stems from its demonstrated biological activities.

Antibacterial Activity

This compound has been identified as a promising antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[3][4][5][6] Its mode of action is believed to be the inhibition of phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in the biosynthesis of coenzyme A in bacteria. The nitro groups are thought to play a key role in the binding affinity of the molecule to the nucleotide-binding site of the enzyme.[3][4][5][6] The parent compound, 1,8-dihydroxyanthraquinone, which lacks the nitro groups, does not exhibit the same level of antibacterial activity, highlighting the importance of this functionalization.[5]

Antiviral Potential

This compound has also been shown to be a potent inhibitor of the dengue virus NS2B/3 protease.[1][2][8] This serine protease is essential for the replication of the dengue virus, making it an attractive target for antiviral drug development. The inhibitory activity of this anthraquinone derivative suggests its potential as a lead compound for the development of novel treatments for dengue fever and other viral infections caused by related flaviviruses.

Conclusion

This compound is a molecule of significant scientific interest, with a well-defined molecular structure and a range of biological activities relevant to drug development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. A comprehensive characterization, employing a suite of spectroscopic techniques including NMR, IR, and mass spectrometry, is crucial for confirming its identity and purity. The demonstrated antibacterial and antiviral properties of this compound provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide provides the foundational knowledge and methodological insights necessary for researchers to confidently work with and explore the potential of this fascinating molecule.

References

  • Synthesis of 1,8-dihydroxy-2,7-di(4-methoxyphenyl)-4,5-dinitroanthraquinone. PrepChem.com.
  • Brown, C. J., & Colclough, M. L. (1983). This compound, C14H6N2O8.Acta Crystallographica Section C: Crystal Structure Communications, 39(2), 300-302.
  • EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. Google Patents.
  • Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., & Debut, A. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.Molecules, 29(1), 203.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. OUCI.
  • Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., & Debut, A. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.Molecules (Basel, Switzerland), 29(1), 203.
  • This compound, C14H6N20 s.* ElectronicsAndBooks.
  • Bailey, M., & Brown, C. J. (1967). The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone.Acta Crystallographica, 22(3), 392-396.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. R Discovery.
  • US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. Google Patents.
  • This compound. PubChem.
  • 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-. NIST Chemistry WebBook.
  • Wang, J., et al. (2017). Antibacterial mode of action of 1,8-dihydroxy-anthraquinone from Porphyra haitanensis against Staphylococcus aureus.Food Control, 73, 936-942.
  • DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE. Google Patents.
  • Deb, P., et al. (2022). Naturally occurring anthraquinones as potential inhibitors of SARS-CoV-2 main protease: an integrated computational study.Journal of Biomolecular Structure and Dynamics, 40(1), 1-13.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Picardo, M., Núñez, O., & Farré, M. (2021). A data independent acquisition all ion fragmentation mode tool for the suspect screening of natural toxins in surface water.MethodsX, 8, 101286.
  • 1,5-Dihydroxyanthraquinone. Wikipedia.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone. Anjali Labs.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

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An In-depth Technical Guide to 1,8-Dihydroxy-4,5-dinitroanthraquinone (CAS 81-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dihydroxy-4,5-dinitroanthraquinone, identified by the CAS number 81-55-0, is a significant derivative of anthraquinone.[1] This compound presents as a brownish-gold or yellow to deep yellow-red crystalline powder.[1][2] It is crucial to distinguish this compound from Acid Violet 43 (CAS 4430-18-6), as some sources incorrectly associate it with CAS 81-55-0. This guide will focus exclusively on the technical details of 1,8-Dihydroxy-4,5-dinitroanthraquinone.

This anthraquinone derivative has garnered attention in the scientific community for its potential therapeutic applications, particularly as a specific inhibitor of the NS2B-NS3 protease, which is crucial for the replication of viruses like Dengue and West Nile.[2][3] Its unique chemical structure and biological activity make it a compound of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of 1,8-Dihydroxy-4,5-dinitroanthraquinone is provided in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueUnitSource
IUPAC Name 1,8-dihydroxy-4,5-dinitro-9,10-dihydroanthracene-9,10-dione-
Other Names 1,8-Dinitro-4,5-dihydroxyanthraquinone, 4,5-Dinitrochrysazin-[4]
CAS Number 81-55-0-[1]
Molecular Formula C₁₄H₆N₂O₈-[4]
Molecular Weight 330.21 g/mol [4]
Appearance Brownish-gold solid / Yellow to deep yellow red crystalline powder-[1]
Melting Point 225 (decomposes)°C[2]
Water Solubility (log10WS) -4.03mol/L[4]
Octanol/Water Partition Coefficient (logPoct/wat) 1.690-[4]

Synthesis

The synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone can be achieved through the nitration of 1,8-dihydroxyanthraquinone.[2] The following is a generalized protocol based on described synthetic routes.

Experimental Protocol: Synthesis of 1,8-Dihydroxy-4,5-dinitroanthraquinone

Materials:

  • 1,8-dihydroxyanthraquinone

  • Oleum (fuming sulfuric acid)

  • Boric acid

  • Sulfuric acid

Step-by-Step Methodology:

  • Preparation: In a suitable reaction vessel, dissolve 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid. The boric acid acts to protect the hydroxyl groups during nitration.

  • Nitration: Carefully add a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to the solution while maintaining a controlled temperature to prevent runaway reactions.

  • Hydrolysis/Isolation: Following the completion of the nitration, adjust the concentration of the sulfuric acid to between 80-100% to facilitate the hydrolysis and precipitation of the product.[2]

  • Purification: The crude product can be collected by filtration and purified through recrystallization from an appropriate solvent to yield the final 1,8-Dihydroxy-4,5-dinitroanthraquinone.

Biological Activity and Mechanism of Action

1,8-Dihydroxy-4,5-dinitroanthraquinone has been identified as a potent inhibitor of the serine protease NS2B-NS3, which is essential for the replication of flaviviruses such as the Dengue virus.[5] The NS2B-NS3 protease is responsible for cleaving the viral polyprotein into functional viral proteins. By inhibiting this enzyme, 1,8-Dihydroxy-4,5-dinitroanthraquinone effectively halts the viral replication cycle.

The proposed mechanism of action involves the binding of the molecule to the active site of the NS2B-NS3 protease, thereby preventing it from processing the viral polyprotein.

G cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by CAS 81-55-0 Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Cleavage by NS2B-NS3 Protease Replication Viral Replication Viral_Proteins->Replication Molecule 1,8-Dihydroxy-4,5- dinitroanthraquinone (CAS 81-55-0) NS2B_NS3 NS2B-NS3 Protease Molecule->NS2B_NS3 Inhibits

Caption: Inhibition of Viral Replication by 1,8-Dihydroxy-4,5-dinitroanthraquinone.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 1,8-Dihydroxy-4,5-dinitroanthraquinone. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]

Safety and Handling

1,8-Dihydroxy-4,5-dinitroanthraquinone is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [7]

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures: [7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[1] It is incompatible with strong oxidizing agents.[1][2]

First Aid Measures: [8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on Skin: Wash with plenty of water and soap.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.

Applications

The primary application of 1,8-Dihydroxy-4,5-dinitroanthraquinone is in scientific research, particularly in the field of virology and drug development.

  • Antiviral Research: It serves as a specific inhibitor of the NS2B-NS3 protease, making it a valuable tool for studying the replication of Dengue and West Nile viruses.[2][5]

  • Dye Intermediate: It is also used as an intermediate in the synthesis of other dyes.[9]

References

  • Chemical Properties of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- (CAS 81-55-0). (n.d.).
  • 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95% - Hong Jin. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone | SIELC Technologies. (2018, February 16).

Sources

Solubility and stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its synonym 4,5-Dinitrochrysazin, is a significant organic compound derived from the anthraquinone core structure.[1] With the CAS Number 81-55-0 and the molecular formula C₁₄H₆N₂O₈, this brownish-gold solid holds relevance in diverse scientific fields.[1][2] It serves as a key intermediate in the synthesis of dyes and has recently garnered attention in biomedical research as a potential antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[3][4][5] Its biological activity is reportedly linked to the inhibition of the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT), with its nitro groups playing a critical role in its efficacy.[4][5] This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering foundational knowledge for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₆N₂O₈[1][2]
Molecular Weight 330.21 g/mol [2][6]
Appearance Brownish-gold solid[1][2][7]
Melting Point ~225 °C (with decomposition)[1][2][6]
CAS Number 81-55-0[2][6]
Water Solubility < 0.1 mg/mL (at 22.2 °C / 72 °F)[1][7]

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in pharmaceutical applications, as well as its utility in chemical synthesis. The structure of this compound—featuring a large, nonpolar polycyclic aromatic core combined with polar hydroxyl (-OH) and nitro (-NO₂) functional groups—results in a complex solubility profile.

Theoretical Framework: "Like Dissolves Like"
Expected Solubility in Common Solvents

Based on its chemical structure and the behavior of analogous compounds, the following qualitative solubility profile is expected:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding interactions with the hydroxyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to exhibit the highest solubility. These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network present in water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the compound's overall polarity.

  • Aqueous Alkali Hydroxides (e.g., NaOH, KOH): The phenolic hydroxyl groups are acidic and will deprotonate in alkaline solutions to form water-soluble salts, thus significantly increasing solubility.[8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[9] This protocol provides a self-validating system for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed centrifuge tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a defined period (e.g., 24 to 72 hours) to ensure the solution is fully saturated.[10]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.[9][10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.[9][10] This step is critical to remove any microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][11] A standard calibration curve must be prepared using solutions of known concentrations to ensure accurate quantification.[11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal and shake at constant temperature (24-72h) A->B Equilibration C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm syringe filter C->D Clarification E Dilute filtrate to fall within calibration range D->E F Quantify concentration using HPLC or UV-Vis E->F G Calculate original solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Stability Profile

Stability testing is a critical component of drug development and chemical handling, designed to evaluate how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[12][13][14] For this compound, its known sensitivity to air and light makes stability assessment particularly important.[1][2][7]

Key Factors Influencing Stability
  • Photostability: The compound is noted to be potentially sensitive to light.[1][2][7] Anthraquinone derivatives can undergo photochemical reactions when exposed to UV or visible light, which can lead to degradation and the formation of impurities.

  • Thermal Stability: The compound's melting point of ~225 °C is accompanied by decomposition, indicating a limit to its thermal stability.[2] Accelerated stability studies at elevated temperatures (e.g., 40°C) are used to predict long-term stability under normal storage conditions.[13]

  • Oxidative Stability: Sensitivity to air suggests a susceptibility to oxidation.[1][2][7] The electron-rich dihydroxyanthraquinone core could be prone to oxidative degradation, potentially leading to ring-opening or the formation of other byproducts.

  • pH and Hydrolytic Stability: The stability of the compound can be influenced by pH. While the core structure is generally stable against hydrolysis, extreme pH conditions, especially when combined with heat, can promote degradation. The phenolic hydroxyl groups also mean the compound's form (and potentially reactivity) is pH-dependent.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used in accelerated stability testing.[12][15] Its purpose is to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60-80°C) for a set period.

    • Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60-80°C) for a set period.

    • Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Stress: Heat the solution (e.g., at 60-80°C) in the absence of other stressors.

    • Photolytic Stress: Expose the solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in foil to shield it from light.

  • Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to help identify the structure of these new products.

G cluster_stress Stress Conditions Compound 1,8-Dinitro-4,5- dihydroxyanthraquinone (in solution) Acid Acid (HCl) + Heat Compound->Acid Base Base (NaOH) + Heat Compound->Base Oxidation Oxidative (H₂O₂) Compound->Oxidation Thermal Heat Compound->Thermal Photo Light (UV/Vis) Compound->Photo Analysis Analyze all samples by Stability-Indicating HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Determine Degradation Pathways Analysis->Results

Caption: General workflow for a forced degradation stability study.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, studies on other anthraquinone dyes provide valuable insights. Under aerobic conditions, bacterial degradation of anthraquinones has been shown to proceed through intermediates like catechol and salicylic acid.[16][17] Another common degradation product from the cleavage of the anthraquinone ring is phthalic acid.[18][19]

Based on these precedents, a plausible degradation pathway under strong oxidative conditions could involve the oxidative cleavage of the central quinone ring, eventually leading to the formation of phthalic acid derivatives. The nitro and hydroxyl substituents would influence the specific intermediates formed.

G Hypothesized Oxidative Degradation Pathway Parent This compound Stress Strong Oxidative Conditions (e.g., H₂O₂, Heat) Parent->Stress Intermediates Ring-Opened Intermediates Stress->Intermediates Oxidative Cleavage Product Phthalic Acid Derivatives Intermediates->Product Further Oxidation

Caption: A hypothesized degradation pathway for the subject molecule.

Conclusion

This compound is a compound with significant chemical and biological relevance. Its solubility is limited in aqueous media but can be enhanced in polar organic solvents and alkaline solutions. The compound's stability is a key consideration for its practical application, with known sensitivities to light and air necessitating careful handling and storage in cool, dry, dark conditions within tightly sealed containers.[1] The experimental protocols detailed in this guide for determining solubility and assessing stability provide a robust framework for researchers to generate reliable data, supporting further development in fields ranging from materials science to pharmaceuticals.

References

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing S.L.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0. (n.d.). ChemicalBook.
  • Buy 1,8-dihydroxy-4,5-dinitroanthraquinone from Sanomol GmbH. (n.d.). ECHEMI.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research.
  • Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.
  • This compound. (n.d.). PubChem.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Procedure for solubility testing of NM suspension. (2016, May 28). Nanopartikel-info.net.
  • A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. (n.d.). Benchchem.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone 97 81-55-0. (n.d.). Sigma-Aldrich.
  • 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. (n.d.). Hong Jin.
  • Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanotephorus cucumeris Dec 1. (2025, August 9). ResearchGate.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone). (n.d.). Pharmaceutical Drugs - NCBI.
  • Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019). PubMed.
  • Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1. (n.d.). PubMed.
  • Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. (2019, April 19). Sigma-Aldrich.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone. (n.d.). Benchchem.
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A Technical Guide to the Spectroscopic Profile of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,8-dinitro-4,5-dihydroxyanthraquinone (CAS No: 81-55-0), a significant anthraquinone derivative with applications in dye synthesis and potential therapeutic uses, including as an antibacterial agent.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide integrates experimentally verified data with predictive analysis based on structurally related compounds, outlines detailed methodologies for spectral acquisition, and provides expert interpretation of the spectral features in the context of the molecule's structure.

Introduction: The Chemical and Biological Significance of this compound

This compound, also known as 4,5-dinitrochrysazin, belongs to the vast family of anthraquinone derivatives. These compounds, characterized by a tricyclic aromatic ketone structure, are widely found in nature and are also synthesized for various industrial applications. The parent compound, 1,8-dihydroxyanthraquinone (danthron), and its derivatives have been subjects of extensive research due to their diverse biological activities.

The introduction of nitro groups at the 4 and 5 positions of the 1,8-dihydroxyanthraquinone scaffold significantly modulates its electronic properties and biological activity. Notably, this compound has been identified as a promising antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] Its mechanism of action is thought to involve the inhibition of key bacterial enzymes like phosphopantetheine adenylyltransferase (PPAT).[1]

A thorough understanding of the spectroscopic profile of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed examination of its NMR, IR, and UV-Vis spectra, offering a foundational dataset for researchers in the field.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. While a complete, publicly available, and experimentally verified ¹H and ¹³C NMR dataset for this compound is not readily found in the literature, data for closely related analogs and information from chemical databases allow for a robust predictive analysis. PubChem, for instance, indicates the availability of a ¹H NMR spectrum from Sigma-Aldrich.[2]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals would arise from the aromatic protons and the hydroxyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-2, H-77.50 - 7.80Doublet~8.0These protons are ortho to H-3 and H-6, respectively, leading to a doublet splitting pattern. Their chemical shift is influenced by the adjacent carbonyl and hydroxyl groups.
H-3, H-67.90 - 8.20Doublet~8.0These protons are ortho to H-2 and H-7, respectively. The presence of the electron-withdrawing nitro groups in the neighboring ring will likely cause a downfield shift compared to the parent 1,8-dihydroxyanthraquinone.
OH-1, OH-812.0 - 13.0Singlet (broad)-The protons of the hydroxyl groups are expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygens. This typically results in a broad singlet at a very downfield chemical shift.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on the structure and known substituent effects in anthraquinone systems, the following chemical shifts can be predicted.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (C-9, C-10)180.0 - 190.0The carbonyl carbons in anthraquinones are characteristically found in this downfield region.
C-OH (C-1, C-8)160.0 - 165.0Carbons attached to hydroxyl groups are significantly deshielded.
C-NO₂ (C-4, C-5)145.0 - 155.0Carbons bearing nitro groups are also strongly deshielded.
Aromatic CH (C-2, C-3, C-6, C-7)115.0 - 135.0The chemical shifts of the protonated aromatic carbons will fall within this range, with variations based on their proximity to the different functional groups.
Quaternary Carbons (C-4a, C-8a, C-9a, C-10a)110.0 - 140.0The chemical shifts of the bridgehead and other non-protonated carbons will be in this region, influenced by the fused ring system and substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound has been experimentally determined and is available through the NIST Chemistry WebBook.[3][4] The spectrum exhibits characteristic absorption bands corresponding to the hydroxyl, carbonyl, nitro, and aromatic moieties.

Frequency (cm⁻¹) Vibrational Mode Functional Group Interpretation
3100 - 3500 (broad)O-H stretchHydroxyl (-OH)The broadness of this band is indicative of strong intramolecular hydrogen bonding between the hydroxyl groups and the peri-carbonyl oxygens.
~1620 - 1680C=O stretchKetone (C=O)Two distinct carbonyl stretching bands may be observed. The band at the lower frequency is due to the carbonyls that are hydrogen-bonded to the hydroxyl groups, which weakens the C=O bond. The higher frequency band would correspond to the non-hydrogen-bonded carbonyls.
~1520 - 1560 and ~1340 - 1370N-O asymmetric and symmetric stretchNitro (-NO₂)These two strong absorption bands are characteristic of aromatic nitro compounds.
~1580 - 1600 and ~1450 - 1500C=C stretchAromatic RingThese absorptions are typical for the carbon-carbon stretching vibrations within the aromatic rings of the anthraquinone core.
~1200 - 1300C-O stretchPhenolic C-OThis band corresponds to the stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl groups.
~800 - 900C-N stretchC-NO₂The stretching vibration of the carbon-nitrogen bond of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition Rationale
~250 - 280Highπ → πThis band is characteristic of the electronic transitions within the fused aromatic ring system of the anthraquinone core.
~320 - 360Moderateπ → πThis band is also a π → π* transition, often referred to as the benzenoid band, and is sensitive to substitution on the aromatic rings.
~450 - 550Low to Moderaten → π* and intramolecular charge transferThis long-wavelength absorption is responsible for the color of the compound. It arises from the promotion of a non-bonding electron from the oxygen of the carbonyl or hydroxyl groups to an antibonding π* orbital. The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups facilitates intramolecular charge transfer, which can lead to a significant red-shift (bathochromic shift) of this band.

Experimental Methodologies

The following protocols describe standard procedures for the acquisition of spectroscopic data for solid aromatic compounds like this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg (¹H) or 20-30 mg (¹³C) in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Spectrometer Use a high-resolution NMR spectrometer (e.g., 400 MHz) Transfer->Spectrometer Acquire_H1 Acquire ¹H NMR spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire proton-decoupled ¹³C NMR spectrum Spectrometer->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and baseline correction FT->Phase Integrate Integrate signals (¹H) and pick peaks (¹³C) Phase->Integrate

Caption: Workflow for NMR data acquisition.

  • Sample Preparation : Dissolve 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • For ¹H NMR, acquire a standard one-dimensional proton spectrum.

    • For ¹³C NMR, acquire a proton-decoupled one-dimensional carbon spectrum.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

IR Spectroscopy Protocol (ATR Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place a small amount of the solid sample directly onto the ATR crystal Apply_Pressure Apply pressure to ensure good sample contact Place_Sample->Apply_Pressure Background Record a background spectrum of the clean, empty ATR crystal Apply_Pressure->Background Acquire_Spectrum Acquire the sample spectrum (e.g., 4000-400 cm⁻¹) Background->Acquire_Spectrum Process Process the spectrum (e.g., baseline correction, peak picking) Acquire_Spectrum->Process

Caption: Workflow for ATR-IR data acquisition.

  • Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the instrument's pressure arm to ensure good contact.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is typically processed to show transmittance or absorbance as a function of wavenumber.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Perform serial dilutions to obtain a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound. The presented NMR, IR, and UV-Vis data, combining experimentally verified information with robust predictive analysis, serve as a critical reference for the identification and characterization of this important molecule. The detailed experimental protocols offer practical guidance for researchers seeking to acquire and interpret their own spectroscopic data. A comprehensive understanding of the spectroscopic fingerprint of this compound is essential for advancing its study in medicinal chemistry, materials science, and other scientific disciplines.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-. In NIST Chemistry WebBook. Retrieved from a NIST WebBook search for CAS number 81-55-0.[3][4]
  • PubChem. (n.d.). This compound. In PubChem Compound Database.
  • ChemicalBook. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone(81-55-0) 1H NMR spectrum. Retrieved from a ChemicalBook search for CAS number 81-55-0.[5]
  • Sigma-Aldrich. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. Retrieved from the Sigma-Aldrich website for CAS number 81-55-0.[6]
  • NIST Chemistry WebBook, SRD 69. (n.d.). 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro-.
  • Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 24(13), 10893. [Link]1]
  • ChemicalBook. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. Retrieved from a ChemicalBook search for CAS number 81-55-0.[7]
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An In-depth Technical Guide to the Potential Biological Activities of Dinitro Dihydroxyanthraquinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The anthraquinone scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents. While dihydroxyanthraquinone derivatives are well-studied for their laxative, anti-inflammatory, and anticancer properties, the strategic addition of dinitro functional groups profoundly alters their biological activity profile. This technical guide provides a comprehensive analysis of dinitro dihydroxyanthraquinones, with a primary focus on 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA). We delve into the compelling evidence supporting its potent and specific antibacterial activity against Gram-positive pathogens, elucidating its proposed mechanism of action as an inhibitor of bacterial phosphopantetheine adenylyltransferase (PPAT). Furthermore, this guide explores the exploratory yet promising potential of these compounds in oncology and virology, drawing parallels with the established anticancer mechanisms of related anthraquinones and highlighting specific antiviral data. Detailed experimental protocols for assessing antibacterial and cytotoxic activities are provided, alongside workflow diagrams and mechanistic pathways to equip researchers and drug development professionals with the foundational knowledge to advance the study of this unique chemical class.

Introduction

Anthraquinones are a class of aromatic compounds derived from anthracene, characterized by a 9,10-dioxoanthracene core. This rigid, planar structure is a privileged scaffold in drug discovery, found in a multitude of natural products and synthetic compounds with a wide array of pharmacological effects.[1][2] Derivatives such as emodin, chrysophanol, and danthron (1,8-dihydroxyanthraquinone) are known to exhibit significant biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] These molecules have served as foundational templates for developing clinically significant drugs, particularly in oncology.[2]

The functionalization of the anthraquinone core dictates its interaction with biological targets. Hydroxyl groups, for instance, are known to influence cellular uptake and drug-target interactions, including DNA binding.[5] This guide focuses on a less-explored but highly significant modification: the introduction of two nitro groups onto a dihydroxyanthraquinone backbone. This chemical alteration dramatically reshapes the molecule's electronic properties and, consequently, its therapeutic potential. The primary subject of this analysis, 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA), serves as a compelling case study, demonstrating a pivot from the general activities of its parent compounds to a potent and specific antibacterial agent.[6][7] We will dissect the established activities and explore the yet-to-be-realized potential of this intriguing class of molecules.

Chapter 1: Potent Antibacterial Activity Against Gram-Positive Pathogens

The most robustly documented biological activity of dinitro dihydroxyanthraquinones is their antibacterial effect, particularly against clinically relevant Gram-positive bacteria that are increasingly resistant to conventional antibiotics.

Mechanism of Action: Inhibition of Coenzyme A Biosynthesis

The primary antibacterial mechanism of 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) is attributed to the inhibition of phosphopantetheine adenylyltransferase (PPAT).[6][8] PPAT is a critical enzyme in the bacterial biosynthesis of Coenzyme A (CoA), an essential cofactor for numerous metabolic processes, including the TCA cycle and fatty acid metabolism.[6] By targeting the PPAT enzyme, DHDNA effectively disrupts bacterial metabolism, leading to a cessation of growth.

In silico modeling and subsequent in vitro validation have shown that DHDNA likely binds to the nucleotide-binding site of PPAT, preventing its normal enzymatic function.[6][7] A crucial insight from these studies is the indispensable role of the nitro functional groups. The parent compound, 1,8-dihydroxyanthraquinone, which lacks these groups, shows no significant antibacterial effect, demonstrating that the dinitration is the key to conferring this specific bioactivity.[6]

CoA_Biosynthesis_Inhibition cluster_pathway Bacterial Coenzyme A Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition ATP ATP PPAT PPAT Enzyme ATP->PPAT Pantetheine 4'-Phosphopantetheine Pantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA Catalyzes CoA Coenzyme A Dephospho_CoA->CoA Metabolism Cellular Metabolism (TCA Cycle, Fatty Acid Synthesis) CoA->Metabolism DHDNA DHDNA (1,8-dihydroxy-4,5- dinitroanthraquinone) DHDNA->Inhibition Binds & Inhibits

Caption: DHDNA inhibits bacterial growth by targeting the PPAT enzyme.

Quantitative Efficacy

The antibacterial potency of DHDNA has been quantified using standard microbiological assays. It demonstrates significant activity against both reference strains and antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis.[6][7] However, it is notably ineffective against Gram-negative bacteria like Escherichia coli.[6] Kill-time kinetic studies have revealed that DHDNA exerts a bacteriostatic effect, meaning it inhibits bacterial growth rather than actively killing the cells.[6][7]

Compound Organism MIC (μg/mL) Effect Reference(s)
1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA)Staphylococcus aureus31.25Bacteriostatic[6][7]
1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA)Enterococcus faecalis62.5Bacteriostatic[6][7]
1,8-dihydroxyanthraquinone (Parent Compound)Staphylococcus aureus> 125 (Inactive)-[6]
Experimental Protocol: MIC Determination via Broth Microdilution

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain, adapted for dinitro dihydroxyanthraquinones.

1. Preparation of Materials:

  • Bacterial Culture: Prepare an overnight culture of the test organism (e.g., S. aureus ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Test Compound: Prepare a stock solution of DHDNA (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can inhibit bacterial growth.
  • Assay Plate: Use sterile 96-well flat-bottom microtiter plates.
  • Media: Sterile CAMHB.

2. Assay Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Compound Dilution: Perform a two-fold serial dilution of the DHDNA stock solution across the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting DHDNA concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

3. Reading Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

    MIC_Workflow A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) D Add Bacterial Inoculum to wells A->D B Prepare DHDNA Stock (in DMSO) C Perform 2-fold Serial Dilution of DHDNA in 96-well plate B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Identify lowest concentration with no visible growth E->F G MIC Value Determined F->G TopoII_Inhibition cluster_normal Normal Topoisomerase II Function cluster_inhibition Inhibition by Anthraquinone DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Cleavage_Complex Transient Cleavage Complex (DNA Double-Strand Break) TopoII->Cleavage_Complex Creates DNA_relaxed Relaxed DNA (Re-ligated) Cleavage_Complex->DNA_relaxed Resolves Stabilized_Complex Stabilized Ternary Complex (Drug-DNA-Enzyme) AQ_drug Anthraquinone (e.g., DHDNA) AQ_drug->Stabilized_Complex Intercalates & Stabilizes Apoptosis Apoptosis (Cell Death) Stabilized_Complex->Apoptosis Prevents Re-ligation, Leads to

    Caption: General mechanism of Topoisomerase II inhibition by anthraquinones.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.

1. Preparation of Materials:

  • Cell Lines: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HepG-2 liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
  • Test Compound: Prepare a stock solution of DHDNA in DMSO.
  • Assay Plate: Sterile 96-well flat-bottom plates.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
  • Compound Treatment: The next day, replace the media with fresh media containing serial dilutions of DHDNA. Include a vehicle control (DMSO only) and a media-only blank.
  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
  • Solubilization: Carefully remove the media and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

3. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    MTT_Workflow A Seed Cancer Cells in 96-well plate B Allow Cells to Adhere (Overnight) A->B C Treat Cells with Serial Dilutions of DHDNA B->C D Incubate (48-72h) C->D E Add MTT Reagent (Incubate 4h) D->E F Viable cells convert MTT to purple formazan E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

    Caption: Standard workflow for an MTT cytotoxicity assay.

Chapter 3: Other Potential Biological Activities

Beyond antibacterial and potential anticancer effects, preliminary data and the broader pharmacology of anthraquinones suggest other therapeutic avenues.

  • Anti-inflammatory Activity: Many anthraquinone derivatives are known to possess anti-inflammatory properties, often by inhibiting pro-inflammatory signaling pathways like NF-κB. [9][10]Emodin, for example, can suppress the production of inflammatory mediators such as IL-6 and nitric oxide. [9]This well-established activity within the chemical class suggests that dinitro dihydroxyanthraquinones are strong candidates for anti-inflammatory screening.

  • Antiviral Activity: A significant finding for DHDNA is its reported activity as a potent inhibitor of the dengue virus NS2B-NS3 protease. [6]This viral enzyme is essential for processing the viral polyprotein, making it a prime target for antiviral drug development. This specific finding indicates that the therapeutic potential of DHDNA is not limited to bacteria and warrants further investigation against a broader range of viruses.

Chapter 4: Synthesis and Physicochemical Profile

Dinitro dihydroxyanthraquinones are synthetic compounds, not typically found in nature. Their preparation is a key step in enabling their biological study.

Synthesis Pathway

The primary method for synthesizing dinitroanthraquinones is the direct nitration of an anthraquinone precursor using a nitrating mixture, typically a combination of nitric acid and sulfuric acid. [11]Following nitration, a hydrolysis step can be used to convert the nitro groups to hydroxyl groups if starting from a different precursor, or to purify the final product. For instance, 1,8-dihydroxyanthraquinone (Dantron) can be prepared by the alkaline hydrolysis of 1,8-dinitroanthraquinone. [12]

Synthesis_Workflow Start Anthraquinone Precursor Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Crude Mixture of Dinitro Isomers Nitration->Crude Purification Purification (e.g., Crystallization) Crude->Purification Final Pure Dinitro Dihydroxyanthraquinone Purification->Final

Caption: General synthesis workflow for dinitroanthraquinones.

Physicochemical Properties

The physicochemical properties of these compounds are essential for their handling, formulation, and pharmacokinetic profiling.

Property 1,8-dihydroxy-4,5-dinitroanthraquinone Reference(s)
Molecular Formula C₁₄H₆N₂O₈[13]
Molecular Weight 330.21 g/mol [13]
Appearance Brownish-gold solid[13]
Solubility Insoluble in water; soluble in some organic solvents.[13]

Conclusion and Future Directions

Dinitro dihydroxyanthraquinones, particularly 1,8-dihydroxy-4,5-dinitroanthraquinone, represent a promising class of bioactive molecules. The current body of evidence strongly supports their role as potent, bacteriostatic agents against Gram-positive bacteria through the targeted inhibition of the PPAT enzyme. This specific mechanism, conferred by the dinitro functionalization, distinguishes them from their parent anthraquinone compounds.

While the antibacterial activity is the most developed area of research, the potential for anticancer and antiviral applications should not be overlooked. The established anticancer pedigree of the anthraquinone scaffold and the specific finding of dengue protease inhibition by DHDNA provide compelling rationales for further investigation.

Future research should focus on:

  • In Vivo Efficacy and Toxicity: Translating the in vitro antibacterial results into animal models of infection is a critical next step. Comprehensive toxicological profiling is also necessary to establish a therapeutic window.

  • Broad-Spectrum Anticancer Screening: Evaluating DHDNA and related analogues against a diverse panel of cancer cell lines to identify potential hits and elucidate mechanisms of action.

  • Antiviral Validation: Expanding on the preliminary dengue protease inhibition data to confirm the mechanism and test against live viruses and other related flaviviruses.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity for each of the identified biological activities.

By pursuing these avenues, the full therapeutic potential of dinitro dihydroxyanthraquinones can be systematically uncovered, potentially leading to the development of novel agents for infectious diseases, oncology, and beyond.

References

  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents.
  • 1,8-Dihydroxyanthraquinone.
  • Therapeutic Potential of 1,8-Dihydroanthraquinone Deriv
  • 1,8-Dinitro-4,5-dihydroxyanthraquinone.
  • Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone).
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  • Effects of Anthraquinones on Immune Responses and Inflamm
  • Cellular uptake and inhibition of DNA synthesis by dihydroxyanthraquinone and two analogues. PubMed. [Link]
  • Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes.
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A Technical Guide to Anthraquinone Derivatives: From Ancient Dyes to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the historical context and discovery of anthraquinone derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the journey of these multifaceted compounds, from their origins as natural pigments and traditional remedies to their pivotal role in modern medicine, particularly in oncology. The structure of this document is designed to follow the logical progression of scientific discovery, emphasizing the causality behind experimental advancements and the foundational principles that continue to drive research in this field.

Historical Context: Nature's Palette and Pharmacy

The history of anthraquinones is not one of a single discovery but of a gradual understanding of compounds that have been part of human culture for millennia. Their intense colors and biological activities made them valuable commodities long before their chemical nature was understood.

Ancient Pigments: The Enduring Hues of Alizarin and Carmine

One of the earliest and most widespread uses of anthraquinone derivatives was as textile dyes. The brilliant, lightfast red dye known as Alizarin was extracted from the roots of the madder plant (Rubia tinctorum). Its use dates back to at least 1500 BC, with evidence found in ancient Egyptian tombs, and it was a cornerstone of the dyeing industry for centuries.[1][2] In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate the two primary colorants from the madder root: the vibrant red alizarin and a more fleeting purpurin.[2][3]

Another significant natural red colorant is Carminic Acid , derived from the cochineal insect (Dactylopius coccus).[4] This pigment was used extensively by the Aztec and Inca civilizations and was introduced to Europe by Spanish explorers in the 16th century, where "Spanish Red" became a highly prized dye.[5] The production of carmine involves drying the insects, boiling them to extract the carminic acid, and then treating it with an alum solution to precipitate the red pigment.[5]

Traditional Medicine: The Purgative Properties of Nature's Laxatives

Beyond their role as colorants, the potent biological effects of anthraquinone-containing plants were recognized and utilized in traditional medicine systems across the globe.[6] Plants such as senna (Senna alexandrina), cascara sagrada (Rhamnus purshiana), rhubarb (Rheum species), and aloe (Aloe vera) were prized for their powerful laxative effects.[6][7] Ancient Egyptian, Greek, and Roman texts document the use of these botanicals for treating constipation.[6] The active constituents, primarily anthraquinone glycosides like sennosides and aloin, are responsible for this purgative action.[6][8]

The Chemical Revolution: Synthesis and Structural Elucidation

The 19th century marked a paradigm shift from reliance on natural extraction to the dawn of synthetic organic chemistry, with anthraquinones playing a central role.

The Birth of a Synthetic Dye: The Synthesis of Alizarin

A landmark achievement occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working at BASF, successfully synthesized alizarin from anthracene, a compound derived from coal tar.[9][10][11] Their crucial first step was demonstrating that heating alizarin with zinc dust converted it into anthracene, correctly deducing that alizarin was a derivative of this parent molecule.[12] They then developed a method to oxidize anthracene to anthraquinone and subsequently convert it into alizarin.[12] This synthesis, patented just one day before a similar independent discovery by William Henry Perkin in England, revolutionized the dye industry by providing a consistent and inexpensive alternative to natural madder, leading to the collapse of the madder farming industry.[2][3]

The Friedel-Crafts Reaction: A Gateway to the Anthraquinone Core

The classical and still fundamental method for synthesizing the anthraquinone skeleton is the Friedel-Crafts acylation . This reaction typically involves the acylation of a benzene ring with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), followed by an acid-catalyzed intramolecular cyclization.[13][14][15]

Experimental Protocol: General Synthesis of Anthraquinone via Friedel-Crafts Acylation

  • Acylation Step:

    • Charge a reaction vessel with an appropriate solvent (e.g., an excess of the benzene substrate or an inert solvent like nitrobenzene) and the Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add phthalic anhydride to the cooled and stirred mixture.

    • Gradually add the benzene substrate while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, forming the intermediate 2-benzoylbenzoic acid.

  • Hydrolysis:

    • Carefully quench the reaction by pouring the mixture over ice and adding hydrochloric acid to decompose the aluminum chloride complex.

    • Isolate the precipitated 2-benzoylbenzoic acid by filtration.

  • Cyclization Step:

    • Heat the isolated 2-benzoylbenzoic acid in concentrated sulfuric acid. This strong acid protonates the carboxylic acid, facilitating an intramolecular electrophilic attack on the adjacent aromatic ring to close the central ring.

    • The reaction mixture is heated until cyclization is complete.

  • Workup and Purification:

    • Cool the reaction mixture and carefully pour it into a large volume of water to precipitate the crude anthraquinone.

    • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Friedel_Crafts_Synthesis Start Benzene + Phthalic Anhydride Acylation Friedel-Crafts Acylation Start->Acylation Catalyst AlCl₃ Catalyst Catalyst->Acylation Intermediate 2-Benzoylbenzoic Acid Acylation->Intermediate Cyclization Sulfuric Acid-Catalyzed Cyclization Intermediate->Cyclization Product Anthraquinone Cyclization->Product

Caption: Key steps in the Friedel-Crafts synthesis of anthraquinone.

From Laxatives to Lifesaving Drugs: The Therapeutic Era

While the laxative properties of anthraquinones were known for centuries, the 20th century unveiled their profound potential in treating life-threatening diseases.

Mechanism of Laxative Action

The laxative effect of compounds like sennosides is a classic example of microbial activation in the gut. The sennoside glycosides themselves are inactive prodrugs. They pass through the stomach and small intestine largely unchanged. In the colon, gut bacteria hydrolyze the sugar moieties, releasing the active aglycone, rhein anthrone.[16] This active metabolite then exerts its effect by stimulating the smooth muscles of the colon (increasing peristalsis) and inhibiting the absorption of water and electrolytes, which softens the stool and promotes a bowel movement.[17][18][19][20]

A New Frontier in Oncology: The Discovery of Anthracyclines

A transformative moment in chemotherapy arrived in the 1950s when researchers at Farmitalia Laboratories in Italy began screening soil microbes for anticancer compounds.[21][22] A soil sample from near the 13th-century Castel del Monte yielded a new strain of Streptomyces peucetius that produced a vibrant red pigment.[21][23] This compound, named daunorubicin , proved effective against tumors in mice and entered clinical trials in the 1960s for treating acute leukemia.[21][23]

Soon after, in 1969, the same research group used a mutated strain of Streptomyces to produce a related compound they named doxorubicin (initially Adriamycin).[22][24] Doxorubicin showed superior activity against a broader range of cancers, especially solid tumors, and became one of the most effective and widely used anticancer drugs in history.[24][25]

The primary mechanism of action for these anthracycline antibiotics is twofold:

  • DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[26][27][28] This intercalation physically obstructs the processes of DNA replication and RNA transcription, which are essential for rapidly dividing cancer cells.[25][27]

  • Topoisomerase II Inhibition: Anthracyclines form a stable complex with DNA and the enzyme topoisomerase II.[26][29] This enzyme is responsible for creating and resealing temporary breaks in the DNA backbone to relieve torsional stress during replication. By "poisoning" the enzyme, the anthracycline prevents the resealing of these breaks, leading to the accumulation of double-strand DNA breaks and ultimately triggering programmed cell death (apoptosis).[25][28]

Anthracycline_MOA Anthracycline Anthracycline (e.g., Doxorubicin) DNA_Intercalation Intercalation into DNA Helix Anthracycline->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II Anthracycline->TopoII_Inhibition Replication_Block Blockage of DNA/RNA Synthesis DNA_Intercalation->Replication_Block DS_Breaks Accumulation of DNA Double-Strand Breaks TopoII_Inhibition->DS_Breaks Apoptosis Apoptosis (Cancer Cell Death) Replication_Block->Apoptosis DS_Breaks->Apoptosis

Caption: Dual mechanism of action for anthracycline anticancer agents.

Table 1: Landmark Anthraquinone Derivatives

DerivativeDiscovery/SynthesisPrimary Application
Alizarin Isolated 1826; Synthesized 1868Natural & Synthetic Red Dye
Carminic Acid Ancient (Pre-16th Century)Natural Red Dye & Food Colorant
Sennosides Traditional (Used since 700s AD)Stimulant Laxative
Aloin Traditional (Ancient Use)Stimulant Laxative (in Aloe)
Daunorubicin Isolated 1963Anticancer (Leukemia)
Doxorubicin Isolated 1969Anticancer (Broad Spectrum)

Future Directions

Research into anthraquinone derivatives remains a vibrant field. Current efforts focus on synthesizing novel analogues with improved therapeutic indices—specifically, designing anthracyclines that retain potent anticancer activity while reducing the dose-limiting cardiotoxicity associated with drugs like doxorubicin.[25] Furthermore, the diverse biological activities of the anthraquinone scaffold are being explored for new applications, including as anti-inflammatory, antimicrobial, and neuroprotective agents.[30][31][32] The journey from ancient pigments to modern chemotherapeutics illustrates the enduring value of natural products as a source of chemical diversity and therapeutic innovation.

References

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  • Title: Senna - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pediatric Oncall URL
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  • Title: Pharmacology of Senna Leaf & Root (Senokot)
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  • Title: Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease Source: ResearchGate URL
  • Title: Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease Source: MDPI URL
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An In-depth Technical Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,8-Dinitro-4,5-dihydroxyanthraquinone (CAS No. 81-55-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a robust understanding for professionals in research and development.

Chemical & Physical Identity

This compound is a synthetically modified anthraquinone derivative.[1] Its core structure, anthraquinone, is a polycyclic aromatic hydrocarbon. The addition of nitro (-NO2) and hydroxyl (-OH) functional groups significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₆N₂O₈
Molecular Weight 330.21 g/mol
Appearance Brownish-gold to yellow-red crystalline solid[2][3]
Melting Point 225 °C (decomposes)
Solubility Insoluble in water.[2]
Storage Store in a cool, dark, and dry place.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

The reactivity profile indicates that as a nitrated alcohol and a ketone, it can react with a variety of substances. Flammable and/or toxic gases can be generated by combining it with alkali metals, nitrides, and strong reducing agents.[4] It is also incompatible with strong oxidizing agents.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, stringent safety protocols are mandatory when handling this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate a well-ventilated work area (e.g., chemical fume hood). Assemble_PPE Assemble required PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat - N95 dust mask Prep_Area->Assemble_PPE Review_SDS Review the Safety Data Sheet (SDS) for emergency procedures. Assemble_PPE->Review_SDS Weighing Weigh the compound in a fume hood to avoid inhalation of dust. Review_SDS->Weighing Dissolving Handle solutions under ventilation. Avoid contact with skin and eyes. Weighing->Dissolving Decontaminate Decontaminate surfaces with an appropriate solvent (e.g., acetone) followed by soap and water. Dissolving->Decontaminate Dispose_Waste Dispose of waste in a sealed, labeled container according to institutional and local regulations. Decontaminate->Dispose_Waste Remove_PPE Remove PPE in the correct order to prevent self-contamination. Dispose_Waste->Remove_PPE

Workflow for Safe Handling

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Don all required PPE as outlined in the workflow diagram. Ensure the chemical fume hood has been certified and is functioning correctly.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into a suitable reaction vessel.

  • Solubilization: Add the desired solvent to the vessel and mix until dissolved. Keep the vessel covered as much as possible during this process.

  • Cleanup: Immediately clean any spills using an appropriate absorbent material. Decontaminate the work area as described above.

Toxicological Profile

The toxicological profile of this compound is not exhaustively characterized in publicly available literature. However, data from studies on the compound and its structural analogs provide important insights.

Acute Toxicity
Genotoxicity and Mutagenicity

The National Toxicology Program (NTP) has conducted several genetic toxicology studies on this compound.[5] These include:

  • Ames Test (Salmonella typhimurium): This assay is used to assess the mutagenic potential of a chemical. While the specific results for this compound are not detailed in the readily available literature, anthraquinone itself has shown mutagenic activity in some Salmonella strains.[1]

  • Drosophila melanogaster Sex-Linked Recessive Lethal Test: This test evaluates the potential of a substance to cause mutations in the germ cells of the fruit fly.

  • Chinese Hamster Ovary (CHO) Cell Assays: These assays are used to evaluate chromosomal aberrations and sister chromatid exchange, which are indicators of genotoxic potential.

The presence of nitro groups on an aromatic ring is a structural alert for potential mutagenicity, often through metabolic activation to reactive intermediates that can adduct to DNA.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. However, studies on other nitroanthraquinones provide a basis for concern. For instance, 2-methyl-1-nitroanthraquinone has been shown to be carcinogenic in male rats, causing hepatocellular carcinomas.[6] It is plausible that nitroaromatic hydrocarbons, as a class, can pose a carcinogenic risk.[7] The carcinogenicity of anthraquinone derivatives is often linked to their ability to be metabolically activated to compounds that can damage DNA.

Potential_Toxicity_Pathway Potential Mechanistic Pathway for Toxicity cluster_Exposure Exposure cluster_Metabolism Metabolic Activation cluster_Toxicity Cellular Damage cluster_Outcome Potential Outcomes Exposure Inhalation, Dermal Contact, Ingestion Metabolism Hepatic enzymes (e.g., Cytochrome P450) Reduction of nitro groups Exposure->Metabolism Reactive_Intermediates Formation of reactive intermediates (e.g., nitroso, hydroxylamino derivatives) Metabolism->Reactive_Intermediates DNA_Adducts Covalent binding to DNA (DNA Adducts) Reactive_Intermediates->DNA_Adducts Oxidative_Stress Generation of Reactive Oxygen Species (ROS) Reactive_Intermediates->Oxidative_Stress Mutagenesis Mutations DNA_Adducts->Mutagenesis Carcinogenesis Tumor Initiation Mutagenesis->Carcinogenesis

Potential Toxicity Pathway

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill and Leak Procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[2]

Environmental Fate and Ecotoxicity

Detailed studies on the environmental fate and ecotoxicity of this compound are limited. However, based on its chemical structure and low water solubility, it is expected to be persistent in the environment.[8]

  • Biodegradation: Anthraquinone dyes are generally resistant to biodegradation due to their complex aromatic structure.[8] The presence of nitro groups may further inhibit microbial degradation.

  • Mobility: Due to its low water solubility, it is expected to have low mobility in soil and to adsorb to organic matter.

Further research is needed to fully characterize the environmental risks associated with this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties and potential for more severe toxicity. While a complete toxicological profile is not yet available, the existing data on genotoxicity and the carcinogenicity of related compounds warrant a cautious approach. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe research environment.

References

  • National Cancer Institute. (1978). Bioassay of 2-Methyl-1-Nitroanthraquinone for Possible Carcinogenicity. NCI-CG-TR-129. [Link]
  • National Toxicology Program. Chemical Effects in Biological Systems: 1,8-Dihydroxy-4,5-dinitroanthraquinone. U.S. Department of Health and Human Services. [Link]
  • PubChem. Compound Summary for CID 3378440, this compound.
  • Brown, J. P., & Brown, R. J. (1976). Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 40(3), 203-224. [Link]
  • Ohnishi, Y., Kinouchi, T., Manabe, Y., Tsutsui, H., & Wakisaka, K. (1985). Mutagenic and carcinogenic significance and the possible induction of lung cancer by nitro aromatic hydrocarbons in particulate pollutants. Environmental Health Perspectives, 62, 325-332. [Link]
  • Polish Journal of Environmental Studies. (2005). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
  • Flammang, A. M., & U.S. Environmental Protection Agency. (2012). Analysis of mutagenic components of oxidative hair dyes with the Ames test. [Link]
  • Hecht, S. S. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health.
  • Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]
  • Kavit, M., & Ahmad, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
  • Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1973). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute, 51(2), 403-417. [Link]
  • Durnev, A. D., Zhurkov, V. S., & Sycheva, L. P. (2020). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. Gigiena i sanitariia, 99(11), 1234-1240. [Link]
  • International Agency for Research on Cancer. (1990). Dantron. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50, Pharmaceutical Drugs. IARC. [Link]
  • Polish Journal of Environmental Studies. (2005). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II.
  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: o-Nitrotoluene. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Amorim, J., Vásquez, V., Cabrera, A., Martínez, M., Carpio, J., Korga-Plewko, A., ... & De la Torre, L. (2022). In Silico and In Vitro Identification of 1, 8-Dihydroxy-4, 5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Interstate Technology & Regulatory Council. (2021).

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An In-depth Technical Guide to the Thermogravimetric Analysis of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Thermal Stability in the Development of 1,8-Dinitro-4,5-dihydroxyanthraquinone

This compound is a molecule of significant interest in the pharmaceutical and life sciences sectors. It is recognized for its potential as a protease inhibitor for the treatment of viral infections such as Dengue and West Nile virus, and more recently, it has been identified as a promising new antibacterial agent against resilient Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis[1]. The therapeutic efficacy of anthraquinone derivatives is often linked to their specific functional groups; in this case, both the hydroxyl and nitro groups are crucial for its bioactivity[1].

However, the presence of nitro groups, which are well-known explosophores, imparts a certain level of energetic character to the molecule[2][3]. This necessitates a thorough understanding of its thermal stability and decomposition behavior. For drug development professionals, this information is not merely academic; it is critical for ensuring safety during manufacturing, storage, and formulation, as well as for predicting the compound's shelf-life and compatibility with other excipients.

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal properties of such compounds[4][5]. It provides precise data on mass changes as a function of temperature in a controlled atmosphere, revealing the onset of decomposition, the stages of degradation, and the kinetic stability of the material[4][6]. This guide presents a comprehensive, field-proven approach to the thermogravimetric analysis of this compound, grounded in the principles of thermal analysis and the known chemistry of nitroaromatic compounds and quinone structures.

The Foundational Principles of Thermogravimetric Analysis (TGA)

At its core, TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere[5][6]. The resulting data is typically plotted as mass or mass percent as a function of temperature or time, yielding a characteristic TGA curve. The first derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass change and helps to pinpoint the temperature at which the maximum rate of decomposition occurs.

For a complex organic molecule like this compound, the TGA curve can reveal a multi-step decomposition process. Each step corresponds to the cleavage of specific chemical bonds and the loss of resulting gaseous fragments. By carefully controlling the experimental conditions, particularly the atmosphere (inert vs. oxidative), one can elucidate the intrinsic thermal stability and the susceptibility to oxidation.

A Validated Experimental Protocol for the TGA of this compound

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound. The choices of parameters are explained to ensure a self-validating system.

Sample Preparation and Handling

Given that the compound is a brownish-gold solid and may be sensitive to air and light, proper handling is crucial.

  • Step 1: Ensure the this compound sample is of high purity (≥97%) to avoid interference from impurities.

  • Step 2: Gently grind the sample into a fine, homogeneous powder using an agate mortar and pestle to ensure uniform heat transfer.

  • Step 3: Dry the sample under vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any adsorbed moisture or residual solvents, which could otherwise cause an initial, non-representative mass loss in the TGA.

Instrument Calibration and Setup

A properly calibrated thermogravimetric analyzer is fundamental to obtaining accurate and reliable data.

  • Step 1: Calibrate the TGA instrument for mass using standard calibration weights as per the manufacturer's guidelines[6].

  • Step 2: Perform a temperature calibration using certified reference materials with known Curie points (e.g., nickel and iron).

  • Step 3: Select an appropriate crucible. Alumina (Al₂O₃) crucibles are recommended due to their high thermal stability and inertness[7].

TGA Experimental Parameters

The following table summarizes the recommended experimental parameters for the TGA of this compound.

ParameterRecommended ValueRationale
Sample Mass 3 - 5 mgA small sample mass minimizes thermal gradients within the sample and reduces the risk of sample expulsion due to rapid gas evolution, a key concern for nitro compounds[7].
Crucible 70 µL Alumina (Al₂O₃)Alumina is chemically inert and has excellent thermal conductivity. An open crucible allows for the efficient escape of decomposition products.
Atmosphere Nitrogen (N₂)An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule without oxidative side reactions[4].
Gas Flow Rate 50 mL/minThis flow rate is sufficient to maintain an inert environment and efficiently purge evolved gases from the furnace.
Heating Rate 10 °C/minA heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time[8].
Temperature Program 30 °C to 600 °CThe starting temperature is near ambient, and the final temperature is high enough to ensure complete decomposition of the organic structure. The known melting/decomposition point is ~225 °C[9][10].

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Analysis cluster_data Data Processing P1 Verify Purity (≥97%) P2 Grind to Homogeneous Powder P1->P2 P3 Dry Under Vacuum (40-50°C) P2->P3 I3 Load 3-5 mg of Sample P3->I3 Transfer Sample I1 Mass & Temperature Calibration I2 Select Alumina Crucible I1->I2 I2->I3 A1 Set Atmosphere (N₂) & Flow (50 mL/min) I3->A1 Place in Furnace A2 Program Heating: 10°C/min from 30°C to 600°C A1->A2 A3 Initiate TGA Run A2->A3 D1 Record Mass vs. Temperature A3->D1 Data Acquisition D2 Generate TGA & DTG Curves D1->D2 D3 Analyze Decomposition Stages D2->D3

Caption: Experimental workflow for the TGA of this compound.

Predicted Thermal Behavior and Decomposition Pathway

  • Initial Stage (Approx. 220-300 °C): The decomposition is likely initiated by the cleavage of the C-NO₂ bonds, which are typically the weakest bonds in nitroaromatic compounds. This is consistent with the reported melting point of 225 °C with decomposition[9][10]. This first major weight loss would correspond to the release of NO₂ or related nitrogen oxides. The presence of ortho-hydroxyl groups can influence this step, potentially through intramolecular hydrogen bonding that stabilizes the molecule or by participating in the decomposition mechanism.

  • Intermediate Stage (Approx. 300-450 °C): Following the loss of the nitro groups, the remaining dihydroxyanthraquinone structure will begin to fragment. This stage would involve the cleavage of the anthraquinone ring system, likely leading to the evolution of carbon monoxide (CO), carbon dioxide (CO₂), and other small organic fragments.

  • Final Stage (>450 °C): At higher temperatures, the more stable aromatic core will break down, leading to the formation of a carbonaceous char. The amount of residue remaining at the end of the experiment will depend on the completeness of the combustion in the inert atmosphere.

Proposed Decomposition Pathway Diagram

Decomposition_Pathway Compound 1,8-Dinitro-4,5- dihydroxyanthraquinone Intermediate Dihydroxyanthraquinone Radical Intermediate Compound->Intermediate ~220-300°C (Loss of Nitro Groups) Gases1 Evolved Gases: NO₂, NO Compound->Gases1 Gases2 Evolved Gases: CO, CO₂ Intermediate->Gases2 Residue Carbonaceous Residue Intermediate->Residue ~300-600°C (Ring Fragmentation)

Caption: Proposed thermal decomposition pathway of this compound.

Interpreting the TGA and DTG Data

  • TGA Curve: The plot of percent weight versus temperature will show distinct steps, with each plateau indicating a region of thermal stability and each drop representing a mass loss event. The onset temperature of the first drop is a critical indicator of the material's initial thermal stability.

  • DTG Curve: The plot of the rate of weight loss versus temperature will show peaks corresponding to each decomposition step. The temperature at the apex of each peak (T_peak) represents the point of the maximum rate of decomposition for that specific stage. This is invaluable for separating overlapping decomposition events.

Safety Considerations

Given the energetic nature of nitro compounds, it is imperative to handle this compound with care.

  • Always use small sample sizes (3-5 mg) for TGA to minimize the energy released during decomposition.

  • Ensure the TGA instrument is in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware that the decomposition of nitro compounds can be autocatalytic and may proceed rapidly once initiated.

Conclusion

The thermogravimetric analysis of this compound is a crucial step in its development as a therapeutic agent. By employing the robust protocol outlined in this guide, researchers and drug development professionals can obtain reliable data on its thermal stability and decomposition profile. This information is fundamental for ensuring safety, predicting shelf-life, and designing stable pharmaceutical formulations. The predicted multi-stage decomposition, initiated by the loss of the nitro groups, provides a framework for interpreting experimental results and furthering our understanding of this promising molecule.

References

  • Gong, Y., et al. (2022). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. Organic Process Research & Development, 26(5), 1481–1490.
  • Li, Y., et al. (2020). Thermal decomposition kinetics of three anthraquinone hazardous waste. ResearchGate.
  • Alarcon, R. A., & Meienhofer, J. (1971). Formation of the cytotoxic aldehyde acrolein during in vitro degradation of cyclophosphamide. Nature New Biology, 233(38), 250-252. (Note: While this is a valid citation, a more direct source on nitro compound decomposition would be preferable if available through search).
  • Wikipedia. (n.d.). Nitro compound.
  • Brill, T. B., & Oyumi, Y. (1986). Thermal decomposition of energetic materials. 26. A survey of the thermolysis of 43 energetic compounds with a T-jump/FTIR spectroscopy system. The Journal of Physical Chemistry, 90(26), 6848–6854. (Note: While this is a valid citation, a more direct source on nitro compound decomposition would be preferable if available through search).
  • de Oliveira, G. G., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 24(13), 10833.
  • Lewis, H. F., & Shaffer, S. (1926). Decomposition of Anthraquinone by Heat. Industrial & Engineering Chemistry, 18(11), 1155-1157.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Manz, R. A. (2018). A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Battery Materials. Harvard DASH.
  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.
  • Unacademy. (2020). NITRO COMPOUNDS.
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2.
  • ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep.
  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Brower, K. R., & Oxley, J. C. (1995). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 95(2), 361-384.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • Kisula, L., et al. (2023). Synthesis, Molecular Docking Analysis and In vitro Evaluation of 1,4- Dihydroxyanthraquinone Derivatives As Anti-Trypanosomal Agents. Letters in Organic Chemistry, 20(6), 507-518.
  • Michalak, A., et al. (2022). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. International Journal of Molecular Sciences, 23(19), 11465.
  • Li, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1120-1126.

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Methodological & Application

Application Notes and Protocols for 1,8-Dinitro-4,5-dihydroxyanthraquinone as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Chromophore

1,8-Dinitro-4,5-dihydroxyanthraquinone, a member of the expansive anthraquinone family, is a synthetically derived compound with a rich history in the dye industry.[1] While its applications as a precursor for various dyes and its emerging role as an antibacterial agent are documented, its utility as a pH indicator is an area ripe for exploration by the scientific community.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for utilizing this compound as a visual pH indicator. We will delve into the theoretical underpinnings of its function, provide detailed experimental protocols, and offer insights into best practices for its application.

The core principle of a pH indicator lies in its ability to exist in different structural forms, each exhibiting a distinct color, depending on the hydrogen ion concentration of the solution.[3] For this compound, the presence of two hydroxyl groups and two nitro groups on the anthraquinone scaffold creates a molecule with pH-sensitive protonation states.[4] Research has indicated the existence of protonated, semi-protonated, and deprotonated species of this compound across a pH range, confirming its potential as a pH indicator.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application.

PropertyValueReference(s)
Molecular Formula C₁₄H₆N₂O₈[5]
Molecular Weight 330.21 g/mol [5]
Appearance Brownish-gold or yellow crystalline solid[6]
CAS Number 81-55-0[5]
Melting Point 225 °C (decomposes)[5]

Mechanism of Action as a pH Indicator: A Tale of Protonation and Color

The ability of this compound to function as a pH indicator is rooted in the acidic nature of its hydroxyl groups. The electron-withdrawing nature of the anthraquinone ring and the two nitro groups enhances the acidity of the phenolic protons. As the pH of the solution changes, these hydroxyl groups can deprotonate, leading to a shift in the electronic structure of the molecule. This alteration in the chromophore results in a visible color change.

The molecule can exist in at least three states:

  • Fully Protonated (Acidic Medium): At low pH, both hydroxyl groups are protonated.

  • Semi-Protonated (Intermediate pH): As the pH increases, one of the hydroxyl groups loses a proton.

  • Fully Deprotonated (Alkaline Medium): At high pH, both hydroxyl groups are deprotonated.

Experimental Protocols

Part 1: Preparation of the this compound Indicator Solution

This protocol outlines the steps for preparing a stock solution of the indicator.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weighing the Indicator: Accurately weigh out 0.1 g (100 mg) of this compound powder using an analytical balance.

  • Dissolving in Ethanol: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol to the flask.

  • Ensuring Complete Dissolution: Swirl the flask gently or use a magnetic stirrer to facilitate the dissolution of the powder. The solution should be clear, without any suspended particles.

  • Diluting to Volume: Once the powder is completely dissolved, add distilled or deionized water to the volumetric flask until the solution reaches the 100 mL mark.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Store the indicator solution in a well-sealed, labeled bottle, protected from light.

G cluster_prep Indicator Solution Preparation weigh 1. Weigh 0.1 g of This compound dissolve 2. Transfer to 100 mL flask and add 50 mL Ethanol weigh->dissolve mix 3. Swirl or stir to dissolve dissolve->mix dilute 4. Add distilled water to the 100 mL mark mix->dilute store 5. Mix and store in a labeled, light-protected bottle dilute->store

Caption: Workflow for preparing the indicator solution.

Part 2: Protocol for pH Determination

This protocol describes how to use the prepared indicator solution for both qualitative visual assessment and quantitative spectrophotometric analysis of pH.

A. Visual pH Determination

Materials:

  • Prepared this compound indicator solution

  • Test tubes or a white spot plate

  • Pipettes or droppers

  • A series of buffer solutions with known pH values (e.g., pH 4, 6, 7, 8, 10)

  • Sample solution of unknown pH

Procedure:

  • Preparation of Standards: To a series of clean test tubes or wells on a spot plate, add 1-2 mL of each buffer solution.

  • Adding the Indicator: Add 1-2 drops of the this compound indicator solution to each buffer solution.

  • Observing Color Changes: Gently swirl the test tubes or the spot plate and observe the color of the solution at each pH. Record the colors in a table.

  • Testing the Unknown Sample: To a separate test tube or well, add 1-2 mL of the sample solution of unknown pH.

  • Adding the Indicator to the Sample: Add 1-2 drops of the indicator solution to the sample and observe the resulting color.

  • Estimating the pH: Compare the color of the sample solution to the colors of the buffer solutions to estimate the pH of the sample.

B. Spectrophotometric pH Determination and pKa Estimation

For a more precise determination of the pH and to estimate the pKa of the indicator, a spectrophotometric method can be employed.[1][8]

Materials:

  • Prepared this compound indicator solution

  • UV-Vis Spectrophotometer

  • Cuvettes

  • A series of buffer solutions with finely spaced known pH values (e.g., in 0.5 pH unit increments)

Procedure:

  • Prepare a Series of Solutions: In a set of cuvettes, prepare solutions containing a constant, small amount of the indicator solution and a series of buffer solutions covering the expected pH transition range.

  • Measure Absorbance Spectra: For each solution, measure the full UV-Vis absorbance spectrum (e.g., from 300 to 700 nm).

  • Identify Isosbestic Points and Wavelengths of Maximum Absorbance: Plot the absorbance spectra for all pH values on the same graph. Identify any isosbestic points (wavelengths where the absorbance is the same for all pH values) and the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

  • Plot Absorbance vs. pH: At the λmax for the basic form, plot the absorbance as a function of pH. The resulting curve should be sigmoidal.

  • Determine the pKa: The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance.[9]

G cluster_ph_det pH Determination Workflow start Start visual Visual Determination start->visual spectro Spectrophotometric Determination start->spectro prep_standards Prepare buffer standards visual->prep_standards prep_solutions Prepare buffered indicator solutions spectro->prep_solutions add_indicator_visual Add indicator to standards prep_standards->add_indicator_visual observe_color Observe and record colors add_indicator_visual->observe_color test_unknown Test unknown sample observe_color->test_unknown estimate_ph Estimate pH by color comparison test_unknown->estimate_ph measure_spectra Measure UV-Vis spectra prep_solutions->measure_spectra plot_spectra Plot absorbance vs. wavelength measure_spectra->plot_spectra plot_abs_ph Plot absorbance vs. pH at λmax plot_spectra->plot_abs_ph determine_pka Determine pKa from inflection point plot_abs_ph->determine_pka

Caption: Experimental workflows for pH determination.

Expected Results and Interpretation

Based on the chemistry of related dihydroxyanthraquinones, a hypothetical color transition for this compound is presented below. It is crucial to experimentally verify these transitions.

pH Range (Estimated)Protonation StateExpected Color
< 6Fully ProtonatedYellow
6 - 8Semi-ProtonatedOrange/Red
> 8Fully DeprotonatedRed/Purple

Best Practices and Troubleshooting

  • Purity of the Indicator: The purity of the this compound will affect the sharpness of the color change. Use a high-purity grade for the best results.

  • Solvent Effects: The choice of solvent can slightly influence the pKa and the observed colors. For consistency, use the same solvent system for all experiments.

  • Indicator Concentration: Use the minimum amount of indicator necessary to produce a clearly visible color. High concentrations of the indicator can affect the pH of unbuffered solutions.

  • Interfering Colors: This indicator is best used in colorless solutions. If the sample solution is colored, spectrophotometric methods may be necessary to deconvolve the spectra.

  • Temperature Dependence: pKa values are temperature-dependent. For precise measurements, conduct experiments at a constant and recorded temperature.[1]

Conclusion

This compound presents an intriguing possibility for use as a pH indicator, particularly for researchers interested in exploring the properties of anthraquinone derivatives. While direct literature on its pKa and specific color transitions is sparse, the protocols provided in this application note, grounded in the established principles of acid-base chemistry and spectrophotometry, offer a solid framework for its characterization and application. By following these guidelines, researchers can effectively prepare and utilize this compound for visual and instrumental pH determination, contributing to a deeper understanding of this versatile molecule.

References

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • UV-Vis Spectrometry, pKa of a dye. (n.d.).
  • 1,8-Dihydroxyanthraquinone. IARC Publications. (n.d.).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. (n.d.).
  • Preparation of Indicator Solutions. Pharmaguideline. (2010, September 27).
  • Amorim, J., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 24(13), 10843.
  • Making a pH indicator using red cabbage | Class experiment. RSC Education. (n.d.).
  • How Can You Make A PH Indicator At Home? - Chemistry For Everyone. YouTube. (2023, May 3).
  • DIY pH Indicators: Turn Your Kitchen Into a Chemistry Lab! Orlando Science Center. (2020, May 27).
  • M. Shahid, et al. (2019). Bacterial degradation of anthraquinone dyes. Critical Reviews in Biotechnology, 39(7), 843-863.
  • 1,8-Dihydroxyanthraquinone - Solubility of Things. (n.d.).
  • Why Do pH Indicators Have Different Color Ranges? YouTube. (2023, November 19).
  • Color Change with pH: A Study of pH Indicators and Their Applications. (n.d.).
  • Chart of pH Indicator Ranges. The Science Company. (n.d.).
  • p-NITROPHENOL INDICATOR. LOBA CHEMIE. (n.d.).
  • pH Indicators: A Valuable Gift for Analytical Chemistry. Scholars Middle East Publishers. (n.d.).

Sources

Application Notes & Protocols: The Utility of 1,8-Dinitro-4,5-dihydroxyanthraquinone in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a pivotal intermediate in the synthesis of high-performance anthraquinone dyes. Its unique molecular architecture, featuring two nitro groups susceptible to nucleophilic substitution and reduction, alongside two hydroxyl groups that modulate the chromophore's electronic properties, makes it a versatile precursor for a range of vibrant and durable colorants. This document provides a comprehensive guide for researchers and scientists, detailing the synthesis of the parent compound and its subsequent conversion into valuable blue and green disperse dyes suitable for polyester and other synthetic fibers. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility.

Introduction to this compound

The anthraquinone scaffold is the foundation of many synthetic dyes, prized for their brilliant colors and exceptional lightfastness.[1] this compound (DNDA) is a synthetically modified derivative that serves as a critical building block for creating complex dyestuffs.[2][3] The strategic placement of electron-withdrawing nitro groups at the 1 and 8 positions significantly activates the molecule for subsequent chemical transformations. These reactive sites are the primary loci for building the final dye structure. DNDA is an important intermediate for producing a variety of valuable dyes, including blue and green shades used in the textile industry for dyeing polyester fibers.[2][4]

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of DNDA is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione[5]
CAS Number 81-55-0[5]
Molecular Formula C₁₄H₆N₂O₈[5]
Molecular Weight 330.21 g/mol [3]
Appearance Brownish-gold or yellow to deep yellow-red crystalline solid[5][6][7]
Melting Point 225 °C (decomposes)[6]
Solubility Insoluble in water (<0.1 mg/mL)[5][8]
Storage Store in a cool, dry, dark place in a tightly sealed container[7][8]

Safety & Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (N95), should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents.[6][7] It is sensitive to air and may be sensitive to light.[5][6][8]

Synthesis of this compound (DNDA)

High-purity DNDA is crucial for clean, high-yield dye synthesis.[2] The most effective method is the direct nitration of 1,8-dihydroxyanthraquinone (Chrysazin) or its 1,8-dimethoxy derivative. The following protocol is adapted from established industrial processes.[2][9]

Rationale of the Synthesis

Direct nitration of the anthraquinone core requires strong electrophilic conditions. The use of boric acid is a critical process innovation. It forms a chelate complex with the peri-hydroxyl and keto groups, which serves two purposes: it protects these functional groups from the harsh nitrating mixture and deactivates the A-ring, thereby directing the nitronium ion (NO₂⁺) electrophile to the desired 4 and 5 positions on the B-ring. Subsequent adjustment of the sulfuric acid concentration allows for the selective crystallization of the high-purity 4,5-dinitro isomer.[2][9]

Synthesis Workflow Diagram

cluster_synthesis DNDA Synthesis Workflow start Start: 1,8-Dihydroxyanthraquinone dissolve Dissolve in H₂SO₄ / Boric Acid start->dissolve cool Cool to 0-10°C dissolve->cool nitrate Add Mixed Acid (HNO₃/H₂SO₄) Dropwise at <30°C cool->nitrate react Stir for 1-2 hours nitrate->react hydrolyze Adjust H₂SO₄ concentration to 85-90% with Water (T may rise to 100°C) react->hydrolyze crystallize Cool to 20-25°C to Crystallize Product hydrolyze->crystallize filter Filter and Wash with 88% H₂SO₄ then Water crystallize->filter dry Dry under Vacuum filter->dry product Product: High-Purity DNDA dry->product

Caption: Workflow for the synthesis of high-purity DNDA.

Protocol: Direct Nitration of 1,8-Dihydroxyanthraquinone

Materials:

  • 1,8-Dihydroxyanthraquinone (1 part by weight)

  • Boric Acid (0.5 parts by weight)

  • Concentrated Sulfuric Acid (96-98%, 10 parts by weight)

  • Nitric Acid (65-70%)

  • Deionized Water

Procedure:

  • Complex Formation: In a suitable glass reactor equipped with mechanical stirring and a cooling bath, carefully add boric acid to concentrated sulfuric acid and stir until dissolved. Add the 1,8-dihydroxyanthraquinone to this solution.

  • Nitration: Cool the mixture to between -10°C and 30°C. Slowly add the nitric acid (or a pre-made mixed acid) dropwise over 1.5-2 hours, ensuring the temperature does not exceed 30°C.[9]

  • Reaction: Stir the mixture at this temperature for an additional hour to ensure the reaction goes to completion.[2]

  • Hydrolysis & Crystallization: Carefully add water dropwise to the reaction mixture. This step is exothermic and the temperature may rise to 100°C. The goal is to adjust the final sulfuric acid concentration to 80-100% (ideally 85-90%).[2][9] Stir at this elevated temperature for 1 hour.

  • Isolation: Allow the mixture to cool slowly to room temperature (20-25°C). The 4,5-dinitro-1,8-dihydroxyanthraquinone product will crystallize out as a high-purity solid.[2][9]

  • Purification: Filter the crystalline precipitate using a Büchner funnel. Wash the filter cake first with 88% sulfuric acid, followed by a thorough wash with cold water until the filtrate is neutral.[2][9]

  • Drying: Dry the resulting brownish-gold solid under vacuum to yield the final product with a purity typically exceeding 99%.[2]

Application of DNDA in Dye Synthesis

DNDA is a versatile intermediate primarily used to create disperse dyes for polyester. The key to its utility lies in the reactivity of its two nitro groups.

Core Reaction Pathways

cluster_reactions Key Dye Synthesis Reactions DNDA This compound (DNDA) Brownish-Gold Solid reduction {Reduction of Nitro Groups|(e.g., Na₂S)|Product: 1,8-Diamino-4,5-dihydroxyanthraquinone} DNDA->reduction Pathway A substitution {Nucleophilic Aromatic Substitution|(e.g., Aryl Amine, Boric Acid)|Product: 1-Arylamino-8-nitro-4,5-dihydroxyanthraquinone} DNDA->substitution Pathway B blue_dye Brilliant Blue Dye Precursor reduction->blue_dye green_dye Green/Blue-Green Polyester Dye substitution->green_dye

Caption: Primary reaction pathways for converting DNDA into dye precursors.

  • Pathway A: Reduction: The two nitro groups can be reduced to primary amino groups (-NH₂). This transformation converts the molecule into 1,8-diamino-4,5-dihydroxyanthraquinone, a brilliant blue compound that is itself a dye or a precursor to other blue dyes, for instance, through subsequent halogenation.[2]

  • Pathway B: Nucleophilic Substitution: One of the nitro groups can be selectively replaced by a nucleophile, most commonly an aryl amine. This reaction, often catalyzed by boric acid, yields valuable green and blue-green polyester dyes.[2]

Protocols for Dye Synthesis from DNDA

The following are representative protocols for the synthesis of disperse dyes starting from DNDA.

Protocol 1: Synthesis of a Green Disperse Dye via Nucleophilic Substitution

This protocol describes the reaction of DNDA with a substituted aniline to produce a green dye suitable for polyester. The reaction of 4,5-dinitro-1,8-dihydroxyanthraquinone with an optionally substituted aniline in the presence of boric acid yields green polyester dyes.[2]

Materials:

  • This compound (DNDA)

  • p-Toluidine (or other desired aryl amine)

  • Boric Acid (catalyst)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or sulfolane)

  • Methanol (for precipitation)

Procedure:

  • Setup: In a three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, charge the DNDA, p-toluidine (1.5 equivalents), boric acid (1.2 equivalents), and the solvent.

  • Reaction: Heat the mixture under a nitrogen atmosphere to 120-140°C. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete (disappearance of the DNDA spot), cool the mixture to 80°C.

  • Precipitation: Slowly pour the warm reaction mixture into a beaker containing methanol with vigorous stirring. The dye product will precipitate out.

  • Purification: Stir the slurry for 30 minutes, then filter the solid product. Wash the filter cake thoroughly with fresh methanol to remove unreacted amine and residual solvent.

  • Drying: Dry the product in a vacuum oven. The result is typically a dark green powder.

Protocol 2: Synthesis of a Blue Dye Intermediate via Reduction

This protocol details the reduction of the nitro groups on DNDA to amino groups, forming a key blue dye precursor.

Materials:

  • This compound (DNDA)

  • Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfite (Na₂S₂O₄)

  • Water

  • Dilute Hydrochloric Acid

Procedure:

  • Suspension: In a round-bottom flask, create an aqueous suspension of DNDA.

  • Reduction: Gently heat the suspension to 60-70°C. Slowly add a solution of sodium sulfide in water portion-wise. The color of the suspension will change dramatically from brown/yellow to a deep blue/violet as the nitro groups are reduced.

  • Completion: Stir at 70-80°C for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Precipitation: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid to precipitate the product fully.

  • Isolation: Filter the deep blue solid. Wash the precipitate extensively with water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield 1,8-diamino-4,5-dihydroxyanthraquinone.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the reactivity of its nitro groups. Through straightforward synthetic transformations—nucleophilic substitution and reduction—this compound serves as a gateway to a class of high-performance green and blue disperse dyes. The protocols and data presented in this guide offer a robust framework for researchers to explore and leverage the synthetic potential of DNDA in the development of novel colorants for modern applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3378440, this compound.
  • Bayer AG. (1980). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. European Patent EP0015486A2.
  • Bayer AG. (1982). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. United States Patent US4342701A.
  • García-Contreras, R., et al. (2021). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PMC - PubMed Central.
  • Hong Jin Chemical Co.,Ltd. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%.
  • PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone.
  • MySkinRecipes. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone.
  • IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone.

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Application and Protocol Guide: 1,8-Dinitro-4,5-dihydroxyanthraquinone as a Chromogenic Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the application of 1,8-Dinitro-4,5-dihydroxyanthraquinone as a potential colorimetric sensor for the detection and quantification of metal ions. While this molecule is traditionally recognized in other fields, its structural features strongly suggest its utility as a chromogenic chemosensor. This guide consolidates theoretical principles with actionable protocols to empower researchers in exploring this novel application.

I. Introduction: The Emerging Role of Anthraquinones in Metal Ion Sensing

The detection of heavy metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Colorimetric sensors offer a straightforward, cost-effective, and rapid method for metal ion detection, often enabling visual identification without the need for complex instrumentation. Anthraquinone derivatives have emerged as a promising class of chromogenic and fluorogenic sensors due to their unique photophysical properties and inherent ability to chelate metal ions. The compound this compound, a brownish-gold solid, possesses key structural motifs—peri-dihydroxy and quinone moieties—that are known to participate in the complexation of metal cations. The presence of electron-withdrawing nitro groups can further modulate the electronic properties and the binding affinity of the anthraquinone core, potentially leading to selective and sensitive colorimetric responses upon interaction with specific metal ions. Although primarily known for other applications, evidence of its ability to form complexes with metals, such as lead, lays a strong foundation for its exploration as a colorimetric sensor.[1]

II. Principle of Detection: Chelation-Induced Chromatic Shift

The sensing mechanism of this compound is predicated on the principle of chelation-induced charge transfer. The molecule features two key binding sites: the adjacent hydroxyl and quinone oxygen atoms at the 1,8- and 4,5- positions. Upon the introduction of a suitable metal ion, the deprotonated hydroxyl groups and the carbonyl oxygens can coordinate with the metal cation, forming a stable chelate complex.

This coordination event perturbs the intramolecular charge transfer (ICT) pathways within the anthraquinone scaffold. The formation of the metal complex alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), resulting in a shift in the wavelength of maximum absorbance (


). This shift is observable as a distinct color change in the solution, allowing for the qualitative and quantitative determination of the target metal ion using UV-Vis spectrophotometry. A patent describing the synthesis of a lead (II) complex of this molecule notes significant shifts in the infrared spectrum, specifically a shift in the C=O stretching frequency and the disappearance of the -OH vibrational peaks, which strongly supports this chelation mechanism.[1]

G Chelation Mechanism of this compound Sensor This compound (Free Ligand) Complex Chelate Complex (Altered Electronic State) Sensor->Complex Chelation Metal Metal Ion (e.g., Pb²⁺) Metal->Complex Color_Change Visual Color Change (Chromic Shift) Complex->Color_Change Results in UV_Vis UV-Vis Spectral Shift (Change in λmax) Complex->UV_Vis Causes

Caption: Chelation of a metal ion by this compound induces a color change.

III. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₄H₆N₂O₈[2][3]
Molecular Weight330.21 g/mol [2][3]
CAS Number81-55-0
AppearanceBrownish-gold solid[2][3]
Melting Point~225 °C (decomposes)[2]
SolubilityInsoluble in water[2][3]

IV. Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound as a colorimetric sensor. Optimization of parameters such as solvent system, pH, and incubation time may be necessary for specific applications.

A. Preparation of Reagents
  • Stock Solution of this compound (Sensor):

    • Accurately weigh 3.3 mg of this compound (FW: 330.21 g/mol ).

    • Dissolve the solid in 10 mL of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) to obtain a 1 mM stock solution.

    • Rationale: Due to its poor water solubility, an organic solvent is necessary to prepare the stock solution. The choice of solvent should be one that does not interfere with the subsequent sensing experiments.

  • Stock Solutions of Metal Ions:

    • Prepare 10 mM stock solutions of various metal salts (e.g., Pb(NO₃)₂, CuCl₂, Zn(OAc)₂, etc.) by dissolving the appropriate amount in deionized water or a suitable solvent.

    • Rationale: Using a range of metal ions will allow for the determination of the sensor's selectivity.

B. Colorimetric Sensing Procedure
  • Preparation of Test Solutions:

    • In a series of test tubes or a 96-well plate, add an appropriate volume of a buffer solution to maintain a constant pH.

    • Add a specific volume of the this compound stock solution to each tube/well to achieve the desired final concentration (e.g., 10 µM).

    • Add varying concentrations of the metal ion stock solutions to the respective tubes/wells.

    • Include a blank solution containing the sensor and buffer but no metal ion.

    • Bring the final volume of each solution to a constant value (e.g., 1 mL) with the buffer solution.

    • Rationale: A buffered system is crucial as the deprotonation of the hydroxyl groups, and thus the chelation process, is pH-dependent.

  • Incubation and Observation:

    • Mix the solutions thoroughly and allow them to incubate at room temperature for a specified period (e.g., 15 minutes) to ensure the completion of the chelation reaction.

    • Visually observe any color changes against a white background.

  • UV-Vis Spectrophotometric Analysis:

    • Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 300-800 nm) using a spectrophotometer.

    • Determine the wavelength of maximum absorbance (

      
      ) for the free sensor and the sensor-metal complexes.
      
    • Plot the absorbance at the new

      
       against the concentration of the metal ion to generate a calibration curve.
      

G Experimental Workflow for Colorimetric Sensing cluster_prep Reagent Preparation cluster_exp Sensing Experiment cluster_analysis Data Acquisition and Analysis Prep_Sensor Prepare Sensor Stock Solution (1 mM in DMSO) Mix Mix Sensor, Buffer, and Metal Ion Solutions Prep_Sensor->Mix Prep_Metal Prepare Metal Ion Stock Solutions (10 mM in H₂O) Prep_Metal->Mix Incubate Incubate at Room Temperature Mix->Incubate Observe Visual Observation of Color Change Incubate->Observe UV_Vis Record UV-Vis Spectra Incubate->UV_Vis Calibrate Generate Calibration Curve UV_Vis->Calibrate

Caption: A generalized workflow for evaluating the colorimetric sensing properties.

V. Anticipated Results and Data Interpretation

Based on the behavior of similar anthraquinone-based sensors, it is anticipated that the addition of certain metal ions will cause a bathochromic (red) or hypsochromic (blue) shift in the


 of this compound. The magnitude of this shift and the intensity of the new absorption band are expected to be proportional to the concentration of the metal ion within a certain range.

Table of Expected Performance Characteristics:

ParameterDescriptionMethod of Determination
Selectivity The ability of the sensor to respond to a specific metal ion in the presence of other potentially interfering ions.Titration with various metal ions and comparison of the colorimetric and spectral responses.
Sensitivity The change in absorbance per unit change in metal ion concentration.The slope of the linear portion of the calibration curve.
Limit of Detection (LOD) The lowest concentration of the metal ion that can be reliably detected.Calculated from the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/S).
Linear Range The concentration range over which the absorbance is directly proportional to the metal ion concentration.Determined from the linear portion of the calibration curve.
Response Time The time required for the sensor to reach a stable colorimetric response after the addition of the metal ion.Time-course UV-Vis measurements.

VI. Troubleshooting

Potential IssuePossible CauseSuggested Solution
No color change observed - The metal ion does not interact with the sensor under the tested conditions.- The pH of the solution is not optimal for chelation.- The solvent system interferes with the interaction.- Test a wider range of metal ions.- Perform a pH titration to find the optimal pH for sensing.- Experiment with different solvent systems (e.g., varying ratios of organic solvent to water).
Precipitation occurs - The sensor or the sensor-metal complex is not soluble in the chosen solvent system.- The concentration of the sensor or metal ion is too high.- Increase the proportion of organic solvent.- Use a lower concentration of the sensor and/or metal ion.
Inconsistent results - The pH of the solutions is not stable.- The incubation time is not sufficient for the reaction to complete.- Use a buffer with a higher buffering capacity.- Perform a time-course study to determine the optimal incubation time.

VII. Conclusion

This compound presents a promising, yet underexplored, candidate for the development of novel colorimetric sensors for metal ions. Its inherent chelating ability, coupled with the potential for a distinct chromogenic response, warrants further investigation. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically evaluate its performance and unlock its potential in various analytical applications.

VIII. References

  • CN104262161A - 1,8-dihydroxy-4,5-dinitroanthraquinone lead compound, and preparation method and application thereof. (2015). Google Patents. Retrieved from

  • EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. (1980). Google Patents. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. (1982). Google Patents. Retrieved from

Sources

Application Note & Protocol: Elucidating the Electrochemical Behavior of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,8-Dinitro-4,5-dihydroxyanthraquinone (DNDHA), a nitrated derivative of the anthraquinone scaffold, is a molecule of significant interest due to its potential therapeutic applications, including antibacterial activity.[1] Its rich chemical structure, featuring redox-active quinone, nitro, and hydroxyl groups, imparts complex and compelling electrochemical properties. Understanding the electron transfer mechanisms of DNDHA is crucial for developing novel electrochemical sensors and for elucidating its mode of action in biological systems. This guide provides a comprehensive experimental framework for researchers to meticulously study the electrochemical characteristics of DNDHA using a suite of advanced electrochemical techniques. We present detailed, field-proven protocols for electrode modification, Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), explaining the causality behind each experimental choice to ensure robust and reproducible results.

Introduction: The Electrochemical Significance of DNDHA

Anthraquinones are a well-studied class of organic compounds known for their reversible electrochemical behavior, typically involving a two-electron, two-proton reduction of the quinone moiety.[2] The introduction of electron-withdrawing nitro groups and electron-donating hydroxyl groups at the 1, 8, 4, and 5 positions of the anthraquinone core, as seen in DNDHA, profoundly influences its electronic properties and, consequently, its redox potentials.[1][3]

The nitro groups (-NO₂) are themselves electroactive and typically undergo irreversible reduction in aqueous media, providing additional redox signals that can be mechanistically informative.[4] The hydroxyl groups (-OH) can participate in intramolecular hydrogen bonding, which stabilizes the molecule and influences the proton-coupled electron transfer processes.

A thorough electrochemical investigation is therefore essential to:

  • Determine the formal potentials of the quinone and nitro group reductions.

  • Assess the reversibility and kinetics of the electron transfer reactions.

  • Characterize the electrode-molecule interface.

  • Develop a quantitative analytical method for DNDHA detection.

This application note details the setup to achieve these goals, utilizing a glassy carbon electrode (GCE) modified with DNDHA as the working electrode.

Experimental Design and Workflow

The logical flow of this investigation is designed to build a comprehensive electrochemical profile of DNDHA, from initial qualitative characterization to sensitive quantitative analysis.

G cluster_prep Phase 1: Electrode Preparation cluster_analysis Phase 2: Electrochemical Analysis cluster_data Phase 3: Data Interpretation P1 GCE Polishing (Alumina Slurry) P2 Sonication (Ethanol & DI Water) P1->P2 P3 DNDHA Solution Preparation P2->P3 P4 Drop-Casting & Drying (DNDHA/GCE) P3->P4 A1 Cyclic Voltammetry (CV) (Redox Behavior, Kinetics) P4->A1 Characterize A2 Differential Pulse Voltammetry (DPV) (Quantitative Analysis) P4->A2 Quantify A3 Electrochemical Impedance Spectroscopy (EIS) (Interfacial Properties) P4->A3 Analyze Interface D1 Peak Analysis (Epc, Epa, Ipc, Ipa) A1->D1 D2 Calibration Curve Construction A2->D2 D3 Nyquist Plot Fitting (Randles Circuit) A3->D3

Caption: Overall experimental workflow for the electrochemical study of DNDHA.

Materials and Reagents

Item Specification Purpose
Analyte This compound (DNDHA)The molecule of interest.[5]
Working Electrode (WE) Glassy Carbon Electrode (GCE), 3 mm diameterProvides a wide potential window and inert surface.
Reference Electrode (RE) Ag/AgCl (3 M KCl)Stable reference potential.
Counter Electrode (CE) Platinum WireCompletes the electrical circuit.[6]
Solvent Dimethylformamide (DMF)To dissolve DNDHA for electrode modification.
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (PBS), pH 7.0Maintains solution conductivity and controls pH.
Polishing Material 0.3 µm and 0.05 µm Alumina SlurryFor mechanical cleaning of the GCE surface.[6]
Polishing Pad Microcloth Polishing PadsUsed with alumina slurry.
Equipment Potentiostat/Galvanostat with EIS capabilityInstrument for applying potential and measuring current.
Cell Three-electrode electrochemical cellTo house the electrodes and electrolyte.
Gases High-purity Nitrogen (N₂)For deaerating the electrolyte solution to remove oxygen.

Detailed Experimental Protocols

Protocol 1: Preparation of DNDHA-Modified Glassy Carbon Electrode (DNDHA/GCE)

Rationale: Creating a stable and reproducible modified electrode is the most critical step for reliable electrochemical measurements.[7][8] Polishing the GCE ensures a clean, smooth surface, free from contaminants of previous experiments.[6] Drop-casting is a straightforward method to physically adsorb the analyte onto the electrode surface.[9]

Procedure:

  • GCE Polishing:

    • Mechanically polish the GCE surface with 0.3 µm alumina slurry on a microcloth pad for 2 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes to achieve a mirror-like finish.

  • Sonication:

    • Place the polished GCE in a beaker containing ethanol and sonicate for 5 minutes to remove any embedded alumina particles.[6]

    • Repeat the sonication step in DI water for 5 minutes.

  • Drying: Dry the cleaned GCE under a gentle stream of nitrogen gas.

  • Modification:

    • Prepare a 1.0 mM stock solution of DNDHA in DMF.

    • Carefully drop-cast 5 µL of the DNDHA solution onto the active surface of the cleaned GCE.

    • Allow the solvent to evaporate completely at room temperature in a dust-free environment (approximately 30 minutes). The resulting DNDHA/GCE is now ready for use.

Protocol 2: Characterization by Cyclic Voltammetry (CV)

Rationale: CV is the cornerstone technique for probing the redox behavior of a molecule. By sweeping the potential, we can observe the potentials at which DNDHA is reduced and oxidized. The effect of scan rate on the peak currents provides insight into whether the process is diffusion-controlled or surface-confined. For anthraquinones, two reversible redox couples are typically observed at negative potentials.[3]

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the DNDHA/GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode in 10 mL of 0.1 M PBS (pH 7.0).

  • Deaeration: Bubble high-purity nitrogen through the electrolyte for 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution during the experiment.

  • CV Measurement:

    • Set the potential window from +0.4 V to -1.2 V.

    • Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

    • Observe the cathodic (reduction) and anodic (oxidation) peaks.

Expected Data & Interpretation:

Parameter Description Interpretation
Epc Cathodic Peak PotentialPotential at which reduction occurs.
Epa Anodic Peak PotentialPotential at which oxidation occurs.
Ipc / Ipa Cathodic / Anodic Peak CurrentMagnitude of the reduction/oxidation current.
ΔEp = |Epa - Epc| Peak-to-Peak SeparationFor a reversible one-electron process, ΔEp ≈ 59/n mV. Larger values suggest quasi-reversible or irreversible kinetics.
Ipc vs. v¹/² Peak current vs. square root of scan rateA linear relationship indicates a diffusion-controlled process.
Protocol 3: Quantitative Analysis by Differential Pulse Voltammetry (DPV)

Rationale: DPV offers superior sensitivity and resolution compared to CV, making it ideal for quantitative analysis.[10][11] The technique minimizes the non-Faradaic (charging) current by sampling the current just before and at the end of a potential pulse, plotting the difference.[12] This results in a well-defined peak whose height is directly proportional to the analyte's concentration.[13]

Procedure:

  • Prepare Standards: Prepare a series of DNDHA solutions of known concentrations (e.g., 1 µM to 100 µM) in the supporting electrolyte.

  • Optimize DPV Parameters: Using a mid-range concentration, optimize the DPV parameters. Typical starting parameters are:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Record Voltammograms:

    • Using a freshly polished GCE for each measurement, record the DPV response for each standard solution.

    • Measure the peak current for the most well-defined reduction peak.

  • Construct Calibration Curve: Plot the measured peak current (Ip) versus the concentration of DNDHA. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

Protocol 4: Interfacial Analysis by Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a powerful non-destructive technique used to probe the properties of the electrode/electrolyte interface.[14][15] By applying a small sinusoidal potential perturbation, we can measure the impedance of the system over a range of frequencies. The resulting Nyquist plot can be modeled with an equivalent electrical circuit (like the Randles circuit) to quantify key interfacial properties.[16]

Procedure:

  • Setup: Use the same three-electrode setup in an electrolyte containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

  • Measurement:

    • Record an EIS spectrum for the bare, polished GCE.

    • Record a second EIS spectrum for the DNDHA-modified GCE under the same conditions.

  • EIS Parameters:

    • Frequency Range: 100 kHz to 0.1 Hz

    • AC Amplitude: 10 mV (superimposed on the formal potential of the redox probe).

  • Data Analysis:

    • Plot the data as a Nyquist plot (-Z'' vs. Z').

    • Fit the data to a Randles equivalent circuit to extract the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

G start R_s Rs start->R_s node1 R_s->node1 R_ct Rct node1->R_ct CPE CPE node1->CPE end R_ct->end CPE->end

Caption: A common Randles equivalent circuit used for fitting EIS data.

Interpretation: The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct for the DNDHA/GCE compared to the bare GCE indicates that the DNDHA layer impedes the electron transfer of the redox probe, confirming successful surface modification.

Conclusion

This application note provides a robust and detailed framework for the comprehensive electrochemical characterization of this compound. By systematically applying CV, DPV, and EIS, researchers can gain deep insights into the redox mechanisms, interfacial behavior, and quantitative properties of this promising molecule. The protocols described herein are designed to be self-validating and provide the necessary foundation for further studies in drug development, sensor design, and medicinal chemistry.

References

  • Health and Environment. (2024). How to prepare a modified electrode ???. [Link]
  • ResearchGate. (n.d.).
  • Bard, A. J. (n.d.).
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.). Electrochemical Impedance Spectroscopy of Polyelectrolyte Multilayer Modified Electrodes | The Journal of Physical Chemistry B. [Link]
  • ResearchGate. (n.d.). Cyclic voltammetry of 1-aminoanthraquinone and compounds 7, 8, and 12.... [Link]
  • PubMed. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. [Link]
  • Semantic Scholar. (n.d.). [PDF] Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. [Link]
  • Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • MDPI. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. [Link]
  • ResearchGate. (2022). (PDF) Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. [Link]
  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. [Link]
  • NIH. (n.d.). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. [Link]
  • Wikipedia. (n.d.). Differential pulse voltammetry. [Link]
  • Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). [Link]
  • Macias Sensors. (2023). Differential Pulse Voltammetry. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Simultaneous Determination of Hydroquinone and Catechol by Differential Alternative Pulses Voltammetry | Request PDF. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Harvard DASH. (n.d.).

Sources

Application Note: A Validated HPLC Method for the Quantification of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1,8-Dinitro-4,5-dihydroxyanthraquinone. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The method utilizes a reversed-phase C18 column with gradient elution and UV-Vis detection, ensuring high resolution and sensitivity. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This document also outlines system suitability criteria and validation parameters to ensure trustworthy and reproducible results.

Introduction

This compound is a significant anthraquinone derivative with potential applications in various fields, including as a serine proteinase NS2B/3 inhibitor for the treatment of viral infections.[1] Accurate and precise quantification of this compound is crucial for research, quality control, and formulation development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of anthraquinone derivatives due to its specificity and sensitivity.[2][3]

This application note presents a detailed HPLC method specifically developed and validated for this compound. The method is designed to be both robust and transferable, providing a solid foundation for its implementation in various laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₄H₆N₂O₈
Molecular Weight 330.21 g/mol
Appearance Brownish-gold solid[1]
Melting Point ~225 °C (with decomposition)
Solubility < 0.1 mg/mL in water; Soluble in DMSO[4],

HPLC Method and Protocols

Rationale for Method Development

The selection of the HPLC method parameters is based on the physicochemical properties of this compound and established chromatographic principles for related compounds.

  • Reversed-Phase Chromatography: Due to the relatively nonpolar nature of the anthraquinone backbone, reversed-phase chromatography with a C18 stationary phase is the logical choice for good retention and separation.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides good salvation and elution characteristics for anthraquinone derivatives. The addition of a small amount of phosphoric acid to the aqueous phase helps to suppress the ionization of the hydroxyl groups, leading to sharper and more symmetrical peaks.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest and any potential impurities with varying polarities, while minimizing the run time.

  • UV-Vis Detection: While many anthraquinones are detected around 254 nm, the presence of nitro and hydroxyl groups on the this compound structure is expected to shift the wavelength of maximum absorbance (λmax) to a longer wavelength. Based on data for the closely related isomer 1,5-Dihydroxy-4,8-dinitroanthraquinone, which has a λmax of 580 nm, a detection wavelength in this region is selected for optimal sensitivity.[5] A photodiode array (PDA) detector is recommended to confirm the peak purity and to determine the precise λmax during method development.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 580 nm (or the experimentally determined λmax)
Injection Volume 10 µL
Preparation of Solutions

3.5.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a small amount of DMSO in a 100 mL volumetric flask.

  • Bring the flask to volume with the mobile phase (initial conditions: 70% A, 30% B).

  • Sonicate for 5 minutes to ensure complete dissolution.

3.5.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3.5.3. Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve and dilute it in the mobile phase to obtain a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Calibration_Curve Calibration Curve Construction System_Suitability->Calibration_Curve If Pass Calibration_Curve->Sample_Analysis Peak_Integration Peak Integration & Identification Sample_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Sources

Application Notes and Protocols: 1,8-Dinitro-4,5-dihydroxyanthraquinone as a Potent Inhibitor of Dengue Virus NS2B-NS3 Protease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of NS2B-NS3 Protease in Dengue Virus Replication and the Promise of Anthraquinone-Based Inhibitors

Dengue virus (DENV), a member of the Flaviviridae family, is a significant global health threat, with hundreds of millions of people infected annually.[1][2] Currently, there are no specific antiviral therapies available to treat dengue infections.[3] The virus encodes a single polyprotein that must be cleaved by both host and viral proteases to produce individual functional proteins required for viral replication and assembly.[1][4] The viral NS2B-NS3 protease is a key enzyme in this process, responsible for cleaving multiple sites within the viral polyprotein.[1][5] This makes the NS2B-NS3 protease a prime target for the development of antiviral drugs.[2][6][7]

The NS2B-NS3 protease is a chymotrypsin-like serine protease, with a catalytic triad composed of His51, Asp75, and Ser135 located in the NS3 protein.[3][4] The NS2B protein acts as a crucial cofactor, wrapping around the NS3 protease domain to form an active conformation.[4][5][8] The inhibition of this protease would disrupt the viral life cycle, preventing the formation of new viral particles.

1,8-Dinitro-4,5-dihydroxyanthraquinone, a synthetic derivative of anthraquinone, has emerged as a potent inhibitor of the dengue virus NS2B-NS3 protease.[9][10] This compound has demonstrated significant inhibitory activity in both enzymatic and cell-based assays, highlighting its potential as a lead compound for the development of novel anti-dengue therapeutics.[10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an inhibitor of NS2B-NS3 protease, covering both in vitro enzymatic assays and in silico molecular modeling techniques.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₆N₂O₈
Molecular Weight 330.21 g/mol
Appearance Brownish-gold solid[11]
Solubility Insoluble in water[11]
Synonyms ARDP0006, DHDNE[10]

Part 1: In Vitro Analysis of NS2B-NS3 Protease Inhibition

The following protocol details a robust and reliable method for determining the inhibitory activity of this compound against the dengue virus NS2B-NS3 protease using a fluorogenic substrate.

Causality Behind Experimental Choices

The choice of a fluorogenic peptide substrate is critical for a sensitive and continuous assay. The substrate is designed to mimic a natural cleavage site of the NS2B-NS3 protease. Upon cleavage, a fluorophore is released from a quencher, resulting in a measurable increase in fluorescence that is directly proportional to the enzymatic activity. This allows for the real-time monitoring of the reaction and accurate determination of inhibition kinetics.

Experimental Workflow for In Vitro Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions add_components Add Buffer, Inhibitor (this compound), and Enzyme to Plate prep_reagents->add_components Dispense pre_incubate Pre-incubate at 37°C for 15 minutes add_components->pre_incubate Incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction Start read_fluorescence Measure Fluorescence Kinetics at 37°C initiate_reaction->read_fluorescence Monitor calculate_rates Calculate Initial Reaction Velocities read_fluorescence->calculate_rates Process plot_data Plot % Inhibition vs. Inhibitor Concentration calculate_rates->plot_data Visualize determine_ic50 Determine IC50 Value plot_data->determine_ic50 Analyze

Caption: Workflow for the in vitro NS2B-NS3 protease inhibition assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Recombinant Dengue Virus NS2B-NS3 protease (DENV-2 or other serotypes)

  • Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)

  • This compound (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

    • Prepare working solutions of the NS2B-NS3 protease and the fluorogenic substrate in assay buffer. The optimal concentrations should be determined empirically but typically range from 10-50 nM for the enzyme and 10-50 µM for the substrate.

  • Assay Setup:

    • In a 96-well black microplate, add the following components in the specified order:

      • Assay Buffer

      • Serial dilutions of this compound or DMSO (for control wells)

      • NS2B-NS3 protease solution

    • Include control wells:

      • No enzyme control: Assay buffer, substrate, and highest concentration of inhibitor.

      • No inhibitor control (100% activity): Assay buffer, DMSO, enzyme, and substrate.

      • Positive control (if available): A known NS2B-NS3 protease inhibitor.

  • Pre-incubation:

    • Mix the components gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Expected Results

Based on existing literature, this compound has been reported to have an IC₅₀ value of 432 µM for intermolecular proteinase activity and a more potent 4.2 µM for viral inhibition.[9][10] It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the serotype of the NS2B-NS3 protease used.

Part 2: In Silico Analysis - Molecular Docking of this compound with NS2B-NS3 Protease

Molecular docking is a powerful computational tool to predict the binding mode and affinity of a small molecule inhibitor to its protein target.[6][12] This section provides a generalized protocol for performing molecular docking of this compound with the dengue virus NS2B-NS3 protease.

Causality Behind Computational Choices

The selection of an appropriate crystal structure of the NS2B-NS3 protease is paramount for accurate docking studies. Structures co-crystallized with a ligand are often preferred as they represent the active, closed conformation of the enzyme.[4] The docking algorithm and scoring function are chosen to efficiently explore the conformational space of the ligand within the binding site and to accurately estimate the binding affinity.

Computational Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis of Results prep_protein Prepare Protein Structure (PDB ID: 2FOM or similar) define_binding_site Define Binding Site (Catalytic Triad) prep_protein->define_binding_site Input prep_ligand Prepare Ligand Structure (this compound) run_docking Run Molecular Docking (e.g., AutoDock, GOLD) prep_ligand->run_docking Input define_binding_site->run_docking Set Parameters analyze_poses Analyze Docking Poses and Scores run_docking->analyze_poses Output visualize_interactions Visualize Ligand-Protein Interactions analyze_poses->visualize_interactions Select Best Pose interpret_results Interpret Binding Mode and Affinity visualize_interactions->interpret_results Examine

Caption: Workflow for in silico molecular docking of this compound.

Detailed Step-by-Step Protocol

Software and Resources:

  • Molecular graphics software (e.g., PyMOL, Chimera)

  • Molecular docking software (e.g., AutoDock, GOLD, Glide)[6][12][13]

  • Protein Data Bank (PDB) for NS2B-NS3 protease structures (e.g., PDB ID: 2FOM, 3U1I)[12][14]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the dengue virus NS2B-NS3 protease from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the catalytic triad (His51, Asp75, Ser135).

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecule builder or retrieve it from a chemical database.

    • Assign partial charges and define rotatable bonds.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the NS2B-NS3 protease. This is typically a grid box centered around the catalytic triad.

    • Run the molecular docking simulation using the prepared protein and ligand files. The docking algorithm will generate multiple possible binding poses of the ligand in the active site.

  • Analysis of Results:

    • Analyze the docking results based on the scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-ranked docking pose in a molecular graphics program.

    • Analyze the interactions between this compound and the amino acid residues of the NS2B-NS3 protease. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with residues in the active site.

Expected Interactions

It is anticipated that this compound will form favorable interactions with the catalytic triad (His51, Asp75, Ser135) and other residues within the active site of the NS2B-NS3 protease. The hydroxyl and nitro groups of the inhibitor are likely to participate in hydrogen bonding, while the anthraquinone core may engage in hydrophobic and pi-stacking interactions.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel inhibitors against the dengue virus NS2B-NS3 protease. The protocols outlined in this application note provide a robust framework for the in vitro and in silico characterization of this and other potential inhibitors. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this compound class. Additionally, evaluation in cell-based and animal models of dengue infection will be crucial to assess its therapeutic potential.

References

  • Archives of Razi Institute. (2021). Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors.
  • National Institutes of Health. (2012). Dengue virus protease activity modulated by dynamics of protease cofactor.
  • National Institutes of Health. (2015). In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4.
  • MDPI. (2021). Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review.
  • Vitaceae. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone.
  • National Institutes of Health. (2018). Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side.
  • MDPI. (2022). The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection.
  • National Institutes of Health. (2011). Ligand-Bound Structures of the Dengue Virus Protease Reveal the Active Conformation.
  • Frontiers. (2023). Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach.
  • Google Patents. (1980). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • MDPI. (2022). A Computational Approach Applied to the Study of Potential Allosteric Inhibitors Protease NS2B/NS3 from Dengue Virus.
  • Atlantis Press. (2015). Docking of Dengue NS2B-NS3 Protease with Murraya koenigii.
  • Google Patents. (1982). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • MDPI. (2023). Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays.
  • National Center for Biotechnology Information. (2023). Identification of NS2B-NS3 Protease Inhibitors for Therapeutic Application in ZIKV Infection: A Pharmacophore-Based High-Throughput Virtual Screening and MD Simulations Approaches.
  • PubMed Central. (2023). Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach.
  • National Center for Biotechnology Information. (2022). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • National Institutes of Health. (2014). Novel Dengue Virus NS2B/NS3 Protease Inhibitors.
  • PubMed Central. (2013). Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay.

Sources

In vitro antibacterial activity of 1,8-Dinitro-4,5-dihydroxyanthraquinone against Staphylococcus aureus.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Antibacterial Activity of 1,8-Dinitro-4,5-dihydroxyanthraquinone against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Targeted Approach Against a Formidable Pathogen

Staphylococcus aureus remains a significant global health threat due to its virulence and increasing resistance to conventional antibiotics, particularly methicillin-resistant S. aureus (MRSA). This necessitates the urgent discovery and validation of novel antibacterial agents. Anthraquinones, a class of aromatic compounds, have garnered attention for their diverse biological activities.[1][2] Within this class, this compound (DHDNA) has emerged as a promising candidate. Recent studies have demonstrated its selective in vitro activity against Gram-positive bacteria, including S. aureus.[3][4][5][6]

This document serves as a detailed guide to the application and protocols for evaluating the in vitro antibacterial efficacy of DHDNA against S. aureus. We will delve into the scientific basis for protocol design, provide step-by-step methodologies for key assays, and offer insights into data interpretation, grounded in established standards set by the Clinical and Laboratory Standards Institute (CLSI).[7]

The antibacterial effect of DHDNA is noteworthy because its structural analog lacking nitro groups, 1,8-dihydroxyanthraquinone, shows no such activity.[3] This strongly indicates that the nitro functional groups are essential for its antibacterial properties. In silico modeling and subsequent in vitro validation suggest that DHDNA may act by inhibiting phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in bacterial metabolism.[3][4] This guide will equip researchers with the necessary protocols to independently verify and expand upon these findings.

Part 1: Mechanism of Action & Experimental Rationale

The proposed mechanism for DHDNA's activity against S. aureus involves the inhibition of the enzyme phosphopantetheine adenylyltransferase (PPAT). This enzyme is a key player in the biosynthesis of Coenzyme A, which is central to numerous metabolic pathways, including the synthesis of fatty acids and the Krebs cycle. The rationale for focusing on PPAT is its essentiality for bacterial survival and the presence of distinct structural differences from its human counterparts, making it an attractive target for selective antibacterial agents.

Molecular docking and dynamics simulations have highlighted that the nitro groups of DHDNA are critical for its high-affinity binding to the nucleotide-binding site of the PPAT enzyme.[3][4] This theoretical framework is supported by experimental evidence showing that the parent compound without these nitro groups is inactive against S. aureus.[3] Therefore, the protocols outlined below are designed not just to measure the antibacterial effect but to provide a quantitative framework for understanding this structure-activity relationship.

The choice of assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—follows a logical progression.

  • MIC Determination: Establishes the lowest concentration of DHDNA required to inhibit the visible growth of S. aureus. This is the fundamental measure of the compound's potency.

  • MBC Determination: Differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This is a critical parameter for drug development, as bactericidal agents are often preferred for severe infections.

  • Time-Kill Kinetics: Provides a dynamic view of the antibacterial effect over time, showing how quickly and to what extent DHDNA affects bacterial viability at different concentrations (e.g., MIC, 2x MIC).

This multi-assay approach ensures a comprehensive and trustworthy evaluation of DHDNA's antibacterial profile.

Part 2: Experimental Protocols

These protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[7][8]

Materials and Reagents
  • This compound (DHDNA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well microtiter plates[9]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of DHDNA that inhibits visible bacterial growth.

Rationale: The broth microdilution method is a standardized, efficient, and quantitative technique for determining MIC.[9][10] It allows for the simultaneous testing of multiple concentrations and replicates, providing robust data.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout P1 Prepare DHDNA Stock Solution (in DMSO) A1 Serial Dilute DHDNA in 96-well plate with CAMHB P1->A1 P2 Prepare S. aureus Inoculum (0.5 McFarland) P3 Dilute Inoculum to final concentration P2->P3 A2 Inoculate wells with diluted S. aureus P3->A2 A1->A2 R1 Incubate plate (16-20h at 35°C) A2->R1 A3 Include Growth & Sterility Controls A3->R1 R2 Visually inspect for turbidity (growth) R1->R2 R3 Determine MIC: Lowest concentration with no growth R2->R3

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Prepare DHDNA Stock Solution: Dissolve DHDNA in sterile DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock solution at twice the highest concentration to be tested.

  • Prepare Bacterial Inoculum:

    • From a fresh MHA plate (18-24h culture), select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the DHDNA working stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DHDNA at which there is no visible growth.[11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of DHDNA that kills ≥99.9% of the initial bacterial inoculum.

Rationale: The MBC test is a necessary follow-up to the MIC to understand if a compound is bactericidal or bacteriostatic. A large difference between MBC and MIC values (MBC/MIC ratio > 4) typically signifies bacteriostatic activity.[11]

Step-by-Step Procedure:

  • Perform MIC Test: Use the results from the completed MIC plate (Protocol 2.2).

  • Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to its concentration in the microtiter plate. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: Count the number of colonies at each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[12]

Protocol 3: Time-Kill Kinetics Assay

This protocol evaluates the rate and extent of bacterial killing by DHDNA over time.

Rationale: Time-kill assays provide dynamic information on a compound's antimicrobial activity.[12][13] They can confirm bacteriostatic or bactericidal effects and reveal concentration-dependent activity. A bacteriostatic effect is observed when the bacterial count remains relatively stable after the addition of the agent, while a bactericidal effect is marked by a ≥3-log₁₀ reduction in CFU/mL.[3][12]

Workflow Diagram:

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis S1 Grow S. aureus to logarithmic phase S2 Adjust culture to ~5x10^5 CFU/mL in flasks S1->S2 S3 Add DHDNA to flasks (e.g., 0x, 1x, 2x MIC) S2->S3 SP1 Incubate flasks at 35°C with shaking S3->SP1 SP2 Collect aliquots at time points (0, 2, 4, 6, 24h) SP1->SP2 SP3 Perform serial dilutions and plate on MHA SP2->SP3 A1 Incubate plates (18-24h at 35°C) SP3->A1 A2 Count colonies (CFU) A1->A2 A3 Calculate log10 CFU/mL and plot vs. time A2->A3

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a logarithmic-phase culture of S. aureus in TSB or CAMHB. Dilute this culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Drug Addition: Add DHDNA to the flasks to achieve final concentrations corresponding to 1x MIC and 2x MIC. Include a growth control flask with no drug.

  • Incubation and Sampling: Incubate all flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[14]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours at 35°C and then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial count is considered bactericidal. A leveling-off of the curve without a significant drop indicates a bacteriostatic effect.[12]

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

MIC and MBC Data

Results for MIC and MBC assays should be presented in a clear, tabular format.

Compound S. aureus Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
This compoundATCC 2921331.25[3]>125 (example)>4Bacteriostatic[3]
Vancomycin (Control)ATCC 29213122Bactericidal

Interpretation Notes:

  • The MIC is the lowest concentration that inhibits growth.

  • The MBC/MIC ratio is crucial for interpretation. A ratio of ≤4 suggests a bactericidal effect, while a ratio >4 suggests a bacteriostatic effect.[11] Published data indicates DHDNA has a bacteriostatic effect on S. aureus.[3]

Time-Kill Kinetics Data

The results of the time-kill assay are best presented as a line graph, plotting Log₁₀ CFU/mL against time (hours). Each line represents a different concentration of DHDNA, plus the growth control. This visual representation clearly demonstrates the dynamics of the antibacterial action.

Part 4: Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the results, the following controls and standards must be strictly adhered to:

  • Positive Control: A well-characterized antibiotic with known activity against S. aureus (e.g., vancomycin, ciprofloxacin) should be run in parallel with DHDNA in all assays. This validates the susceptibility of the bacterial strain and the overall assay performance.

  • Negative Controls:

    • Growth Control: Wells/flasks containing bacteria and medium but no DHDNA must show robust growth.

    • Sterility Control: Wells/flasks containing medium only (no bacteria) must remain clear to rule out contamination.

  • Inoculum Standardization: Strict adherence to the 0.5 McFarland standard for inoculum preparation is critical for reproducibility. The final inoculum density should be verified by plate counts.

  • CLSI Adherence: All procedures, including media preparation, incubation times, and temperature, should follow the latest CLSI guidelines (e.g., M07, M100) to ensure the results are comparable and standardized across different laboratories.[7][15]

  • Replicates: All experiments should be performed in at least biological triplicate to ensure the statistical significance and reliability of the findings.

By incorporating these self-validating systems, researchers can be confident in the accuracy and integrity of their data on the antibacterial activity of this compound.

References

  • Guzman-Billardi, N., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Molecules, 29(1), 203.
  • Guzman-Billardi, N., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed.
  • Boneca, I. G., et al. (2021). Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid. Journal of Clinical Microbiology, 59(10).
  • Guzman-Billardi, N., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. OUCI.
  • Guzman-Billardi, N., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. R Discovery.
  • Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(6), 979-998.
  • Nikopharmad. (n.d.). MIC/MBC Testing. Nikopharmad.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Frontiers. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology.
  • Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Publishing.
  • Spengler, G., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(7), 1345-1361.
  • Oxford Academic. (2002). Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy, 49(3), 487-494.
  • Khan, Z., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1319.
  • National Institutes of Health. (2012). In vitro susceptibility of Staphylococcus aureus strains isolated from cows with subclinical mastitis to different antimicrobial agents. Korean Journal for Food Science of Animal Resources, 32(3), 359-366.
  • American Chemical Society. (2023). Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. ACS Infectious Diseases, 9(12), 2415-2425.
  • MDPI. (2022). Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. Antibiotics, 11(10), 1430.
  • Frontiers. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers.
  • National Institutes of Health. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International.
  • ResearchGate. (2022). (PDF) Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. ResearchGate.
  • National Institutes of Health. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(3), 1230-1235.
  • YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube.
  • National Institutes of Health. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101348.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Helda - University of Helsinki. (2022). Validation of high-throughput time-kill assay. Helda.
  • ResearchGate. (2022). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. ResearchGate.
  • National Institutes of Health. (2024). Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies. Heliyon, 10(2), e24341.

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The Versatile Anthraquinone: A Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 1,8-Dinitro-4,5-dihydroxyanthraquinone. This guide deviates from rigid templates to provide an in-depth exploration of the compound's properties, synthesis, and applications, grounded in scientific literature and practical insights.

Introduction: Beyond a Dye Intermediate

This compound, a brownish-gold solid, is a derivative of anthraquinone, a class of aromatic organic compounds with a rich history in the dye industry.[1][2] However, its utility extends far beyond coloration. The strategic placement of nitro (-NO2) and hydroxyl (-OH) groups on the anthraquinone core imparts unique electronic and chemical properties, making it a molecule of significant interest in modern materials science. This guide will illuminate its journey from a synthetic precursor to a functional material with diverse applications.

Physicochemical Properties: A Snapshot

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValue
Molecular Formula C14H6N2O8
Molecular Weight 330.21 g/mol [1][3]
Appearance Brownish-gold solid[1]
Melting Point 225 °C (decomposes)[1][3]
Solubility Insoluble in water[1]
Storage Store in a cool, dry, and dark place. Sensitive to air and light.[4]

Synthesis and Purification: Crafting the Molecule

The preparation of high-purity this compound is a critical first step for its application in materials science. The primary synthetic route involves the nitration of 1,8-dihydroxyanthraquinone or its derivatives.

Diagram: Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate (optional) cluster_final_product Final Product 1,8-Dihydroxyanthraquinone 1,8-Dihydroxyanthraquinone Nitration Nitration 1,8-Dihydroxyanthraquinone->Nitration Nitrating Agent (e.g., HNO3/H2SO4 + Boric Acid) 1,8-Dimethoxyanthraquinone 1,8-Dimethoxyanthraquinone 1,8-Dimethoxyanthraquinone->Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrated Dimethoxy Derivative Nitrated Dimethoxy Derivative Nitration->Nitrated Dimethoxy Derivative If starting with 1,8-dimethoxyanthraquinone This compound This compound Nitration->this compound Direct formation from 1,8-dihydroxyanthraquinone Nitrated Dimethoxy Derivative->this compound Saponification (Ether Cleavage)

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via Nitration of 1,8-Dihydroxyanthraquinone

This protocol is adapted from established industrial processes and offers a reliable method for laboratory-scale synthesis.[5][6]

Materials:

  • 1,8-Dihydroxyanthraquinone

  • Concentrated Sulfuric Acid (98%) or Oleum

  • Boric Acid

  • Nitric Acid (concentrated) or a mixture of Nitric and Sulfuric Acid

  • Ice

  • Distilled Water

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum. The boric acid acts as a protecting group for the hydroxyl functions, directing the nitration to the 4 and 5 positions.

  • Nitration: Slowly add a stoichiometric amount of the nitrating agent (0.50-0.55 parts of nitric acid or the corresponding amount of mixed acid) to the cooled and stirred solution. Maintain the temperature between -10°C and 30°C.

  • Reaction Completion and Precipitation: Once the nitration is complete, carefully add water to the reaction mixture to adjust the sulfuric acid concentration to 80-100%. This will cause the 4,5-dinitro-1,8-dihydroxyanthraquinone to crystallize out.

  • Isolation and Washing: Cool the mixture to room temperature and filter the crystalline precipitate. Wash the product first with 88% sulfuric acid and then with water until the washings are neutral.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Expected Outcome: A high-purity (95-99%) brownish-gold crystalline solid.[5]

Applications in Materials Science

The unique molecular structure of this compound opens doors to several applications in materials science.

Energetic Materials: Combustion Catalyst for Solid Propellants

The nitro groups in the molecule make it an energetic compound. Its lead salt, in particular, has been demonstrated to be an effective combustion catalyst in double-base solid propellants.

Causality: The lead compound of 1,8-dihydroxy-4,5-dinitroanthraquinone acts as a catalyst by influencing the decomposition and combustion characteristics of the propellant. It can significantly increase the burning rate and lower the pressure index, which is a desirable characteristic for controlling the performance of solid rocket motors.[7]

Protocol 2: Preparation of 1,8-Dihydroxy-4,5-dinitroanthraquinone Lead Compound

This protocol describes the synthesis of the lead salt for catalytic applications.[7]

Materials:

  • 1,8-Dihydroxy-4,5-dinitroanthraquinone

  • A soluble divalent lead salt (e.g., lead(II) acetate or lead(II) nitrate)

  • A suitable solvent (e.g., ethanol or a similar polar solvent)

  • Distilled Water

Procedure:

  • Dissolution: Dissolve the 1,8-Dihydroxy-4,5-dinitroanthraquinone in the chosen solvent. Gentle heating may be required.

  • Preparation of Lead Salt Solution: In a separate container, prepare a solution of the divalent lead salt in distilled water.

  • Double-Decomposition Reaction: Slowly add the lead salt solution to the solution of the anthraquinone derivative with constant stirring. A precipitate of the 1,8-dihydroxy-4,5-dinitroanthraquinone lead compound will form.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with distilled water and then with the solvent to remove any unreacted starting materials and by-products.

  • Drying: Dry the final product under vacuum.

Characterization: The formation of the lead salt can be confirmed by infrared spectroscopy, where the characteristic peak of the hydroxyl group (-OH) will disappear or shift significantly due to the formation of the metal-salt bond.[7]

Diagram: Application Workflow

G This compound This compound Lead Salt Synthesis Lead Salt Synthesis This compound->Lead Salt Synthesis Double-Decomposition Propellant Formulation Propellant Formulation Lead Salt Synthesis->Propellant Formulation Incorporation into propellant matrix Combustion Analysis Combustion Analysis Propellant Formulation->Combustion Analysis Measurement of burning rate and pressure index Performance Evaluation Performance Evaluation Combustion Analysis->Performance Evaluation

Caption: Workflow for evaluating the catalytic performance.

Advanced Coatings and Functional Polymers

While specific, detailed protocols for the use of this compound in surface coatings are not extensively documented in readily available literature, its properties suggest potential in this area.[8][9] Anthraquinone derivatives are known for their thermal stability and color.

Hypothesized Application:

  • UV-Protective Coatings: The anthraquinone core is a strong chromophore that absorbs UV radiation. This property could be exploited in formulating UV-protective coatings for various materials.

  • Functional Polymer Additive: The molecule can be incorporated into polymer matrices as a functional additive to enhance thermal stability or impart specific optical properties. The hydroxyl groups could also serve as reactive sites for grafting onto polymer backbones.

Further Research Directions:

  • Investigate the compatibility of this compound with various polymer resins.

  • Characterize the UV-Vis absorption spectrum to assess its potential as a UV-blocker.

  • Explore polymerization reactions utilizing the hydroxyl groups to create novel functional polymers.

Emerging Applications: A Glimpse into the Future

Beyond its established uses, the unique chemical structure of this compound makes it a candidate for other advanced applications.

Potential in Electrochemical Sensing

The redox-active nature of the anthraquinone core suggests potential for use in electrochemical sensors. The quinone/hydroquinone redox couple can be exploited for the detection of various analytes. While specific studies on this derivative are lacking, the broader class of anthraquinones is actively researched for this purpose.

Antibacterial Materials

Recent research has highlighted the potential of this compound as an antibacterial agent, particularly against Gram-positive bacteria.[10] This opens up possibilities for its incorporation into materials where antimicrobial properties are desired, such as medical device coatings or specialized textiles.

Safety and Handling

This compound is a chemical that requires careful handling. It is a combustible solid and can cause skin and eye irritation.[3][4] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a molecule with a rich chemical personality. While its roots lie in the dye industry, its future in materials science is promising. From enhancing the performance of solid propellants to its potential in advanced coatings and biomedical materials, this versatile anthraquinone derivative continues to be a subject of scientific and industrial interest. This guide provides a foundational understanding and practical protocols to encourage further exploration and innovation in the application of this fascinating compound.

References

  • Bayer AG. (1980). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Bayer AG. (1982). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Nanjing University of Science and Technology. (2015). 1,8-dihydroxy-4,5-dinitroanthraquinone lead compound, and preparation method and application thereof.
  • PubChem. (n.d.). This compound.
  • Hong Jin. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. [Link]
  • Anjali Labs. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. [Link]
  • Exporters India. (n.d.).
  • Glyko. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. [Link]

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Application Notes & Protocols for 1,8-Dinitro-4,5-dihydroxyanthraquinone in Biological Tissue Staining

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the novel application of 1,8-Dinitro-4,5-dihydroxyanthraquinone as a histological stain for biological tissues. As a derivative of the anthraquinone family—a class of compounds known for their use as textile dyes and, in some cases, biological stains—this compound presents unique potential for histopathological investigation. Lacking established protocols in the scientific literature, this guide introduces two detailed, yet theoretical, staining methodologies based on the compound's chemical structure. The primary proposed mechanism is a mordant-based protocol for staining nuclei and other specific cytoplasmic components, leveraging the compound's dihydroxy configuration. A secondary protocol explores its potential as a lysochrome for the demonstration of neutral lipids. These application notes are designed for researchers, scientists, and professionals in drug development to facilitate methods development and explore the utility of this compound in modern histology.

Introduction and Scientific Rationale

This compound is a brownish-gold crystalline solid, insoluble in water, belonging to the anthraquinone class of organic compounds.[1][2] Structurally, it features a planar anthraquinone core with two hydroxyl (-OH) groups and two nitro (-NO2) groups.[2] While extensively documented as a chemical intermediate, its application as a biological stain is, to date, unexplored.[1]

The rationale for its use in histology is grounded in the well-understood principles of staining by analogous compounds:

  • Mordant Dye Potential: Many successful histological dyes, including the ubiquitous hematoxylin and natural dyes like carmine and alizarin (an anthraquinone), are mordant dyes.[3][4] These dyes form a coordination complex with a polyvalent metal ion (the mordant), which then binds to tissue components.[5][6] The two hydroxyl groups on the this compound molecule are ideally positioned to chelate with metal ions like aluminum (Al³⁺) or iron (Fe³⁺), forming a colored "lake" that can bind to negatively charged sites in the tissue, such as the phosphate groups of DNA in the nucleus.[5]

  • Lysochrome Potential: The compound's significant hydrophobicity and insolubility in aqueous solutions are characteristic properties of lysochromes (fat-soluble dyes).[7][8] Lysochromes, such as the Sudan dyes and Oil Red O, stain lipids not by chemical reaction but by physically dissolving into the lipid droplets within the tissue, a mechanism of preferential solubility.[8][9] This suggests a potential application for demonstrating neutral lipids in frozen tissue sections, where lipid preservation is optimal.

This guide will detail the hypothetical protocols for both potential mechanisms, providing the scientific "why" behind each step to empower researchers to adapt and optimize these methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₆N₂O₈[2]
Molecular Weight 330.21 g/mol
CAS Number 81-55-0
Appearance Brownish-gold solid[1][2]
Melting Point ~225 °C (with decomposition)
Solubility Insoluble in water[2]

Proposed Protocol 1: Mordant-Based Staining for Nuclei

This protocol hypothesizes that this compound can act as a progressive nuclear stain when complexed with an aluminum mordant. The resulting dye-mordant lake is expected to bind to nuclear chromatin, producing a distinct color.

Principle of Staining

The hydroxyl groups of this compound chelate with trivalent aluminum ions from a potassium aluminum sulfate (potash alum) solution. This forms a positively charged dye-aluminum complex. This complex then binds ionically to the negatively charged phosphate groups of the DNA backbone in cell nuclei, resulting in selective nuclear staining.

Experimental Workflow Diagram

Mordant_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_finish Finishing Fixation Fixation (10% NBF) Processing Dehydration, Clearing & Infiltration Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinize Deparaffinize & Hydrate to Water Sectioning->Deparaffinize Mordant Mordant Application (Potassium Alum) Deparaffinize->Mordant Stain Staining (DHDNA-Alum Lake) Mordant->Stain Differentiate Differentiation (Acid Alcohol) Stain->Differentiate Bluing Bluing (Scott's Tap Water) Differentiate->Bluing Counterstain Counterstain (Eosin Y) Bluing->Counterstain Dehydrate_Final Dehydrate, Clear & Mount Counterstain->Dehydrate_Final Lysochrome_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_finish Finishing Freezing Tissue Freezing (OCT Compound) Sectioning Cryostat Sectioning (8-10 µm) Freezing->Sectioning Fixation Post-fixation (Formalin Vapor or Cold Formalin) Sectioning->Fixation Rinse Rinse in Water Fixation->Rinse Solvent Solvent Incubation (Propylene Glycol) Rinse->Solvent Stain Staining (Saturated DHDNA) Solvent->Stain Differentiate Differentiation (Propylene Glycol) Stain->Differentiate Rinse_Final Rinse in Water Differentiate->Rinse_Final Counterstain Nuclear Counterstain (Mayer's Hematoxylin) Rinse_Final->Counterstain Mount Mount in Aqueous Mounting Medium Counterstain->Mount

Caption: Workflow for the proposed lysochrome staining protocol.

Reagents and Solution Preparation
  • Saturated DHDNA Staining Solution:

    • This compound: ~0.5 g

    • Propylene Glycol: 100 mL

    • Heat the propylene glycol to 100°C (do not boil). Add the DHDNA powder and stir for 5-10 minutes to create a saturated solution. Filter the hot solution through coarse filter paper. The solution is stable at room temperature.

    • Rationale: Propylene glycol is a common solvent for lysochromes. It is miscible with water but also a sufficiently good solvent for the dye to create a stable staining solution. Heating increases the solubility to ensure saturation. [9]

  • 85% Propylene Glycol:

    • Propylene Glycol: 85 mL

    • Distilled Water: 15 mL

    • Rationale: Used as a differentiating solution. It removes excess dye precipitate without dissolving the dye that has partitioned into the lipids. [9]

  • Nuclear Fast Red or Mayer's Hematoxylin:

    • A standard aqueous nuclear counterstain.

    • Rationale: To visualize cell nuclei for anatomical context. An alcohol-based hematoxylin (e.g., Harris) must be avoided as it would dissolve the lysochrome.

Step-by-Step Protocol
  • Tissue Preparation: Cut frozen sections at 8-10 µm using a cryostat. Mount on slides.

  • Fixation: Fix sections briefly in cold 10% neutral buffered formalin for 1 minute or expose to formalin vapor for 5-10 minutes. Rationale: Fixation stabilizes cellular structures, but prolonged exposure to alcohol-based fixatives must be avoided as they will dissolve the lipids. [8]3. Rinse: Rinse thoroughly in several changes of distilled water.

  • Solvent Incubation: Place slides in 100% propylene glycol for 2-5 minutes. Rationale: This step dehydrates the tissue and prevents the formation of dye precipitate when moving from an aqueous environment to the staining solution.

  • Staining: Immerse slides in the pre-warmed (60°C) saturated DHDNA staining solution for 7-10 minutes.

  • Differentiation: Transfer slides directly to 85% propylene glycol and agitate for 2-3 minutes to remove excess stain.

  • Rinse: Rinse well in distilled water.

  • Counterstaining: Stain with Mayer's hematoxylin for 30-60 seconds. Rinse gently in tap water.

  • Mounting: Mount with an aqueous mounting medium. Do not use alcohol or xylene as they will remove the stain.

Expected Results (Hypothetical)
  • Neutral Lipids/Fat Droplets: Brownish-gold to deep brown

  • Nuclei: Blue (with Hematoxylin) or Red (with Nuclear Fast Red)

  • Background Cytoplasm: Unstained or very pale yellow

Concluding Remarks

The protocols detailed herein are theoretical and serve as a starting point for the validation of this compound as a histological stain. The proposed mordant-based method is chemically the most plausible and holds promise for a novel nuclear stain. The lysochrome method presents an alternative application worthy of investigation. Researchers are encouraged to perform optimization experiments, including varying mordant types, dye concentrations, and incubation times, to fully characterize the staining properties of this compound. All laboratory work should be conducted with appropriate safety precautions as outlined in the material's Safety Data Sheet (SDS).

References

  • StainsFile. (n.d.). Mordants.
  • StainsFile. (n.d.). Lysochromes.
  • Interchim. (n.d.). Lysochrome dyes Sudan dyes, Oil red.
  • Wikipedia. (n.d.). Mordant.
  • Protocols Online. (2012). An Introduction to Mordants - Dyes and Stains.
  • JaypeeDigital. (n.d.). Chapter-07 Introduction to Staining and Principles of Staining.
  • Kuhlmann, W.D. (n.d.). Natural and synthetic dyes in histology. Laboratory Diagnostics & Cell Science.
  • Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone.
  • NIH National Library of Medicine. (n.d.). Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin.
  • Malaysian Journal of Chemistry. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile.
  • PubChem. (n.d.). This compound.
  • NIH National Library of Medicine. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • NIH National Library of Medicine. (2021). Toward developing natural histologic stains using anthocyanins: A novel approach.
  • ResearchGate. (2025). A study of the luminescent complexes formed by the dye 1,4-dihydroxyanthraquinone (quinizarin) and Ga(III) and In(III).
  • Britannica. (n.d.). Anthraquinone dye.
  • Wikipedia. (n.d.). Anthraquinone dyes.
  • StainsFile. (n.d.). Dyes for Histological Staining.

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Application Notes and Protocols for the Synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The anthraquinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 1,8-dihydroxyanthraquinone derivatives have garnered significant attention for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of nitro groups at the 4 and 5 positions to yield 1,8-dinitro-4,5-dihydroxyanthraquinone (DHDNA) creates a molecule with unique electronic properties and enhanced biological activity, particularly as an antibacterial and antiviral agent.[3][4]

This technical guide provides a comprehensive overview of the synthesis of DHDNA and detailed protocols for its derivatization to generate a library of analogues for drug discovery. We will explore the rationale behind these synthetic strategies and discuss the potential therapeutic applications of the resulting compounds, grounding our discussion in the principles of medicinal chemistry and structure-activity relationships (SAR).

Core Synthesis of this compound (DHDNA)

The foundational step in this drug discovery journey is the synthesis of the parent compound, DHDNA. The most common and industrially relevant method is the direct nitration of 1,8-dihydroxyanthraquinone (chrysazin) or its dimethoxy ether.[5][6] The presence of the hydroxyl groups at the 1 and 8 positions directs the incoming nitro groups to the 4 and 5 positions.

Protocol 1: Nitration of 1,8-Dihydroxyanthraquinone

This protocol is adapted from established industrial processes and is designed to yield high-purity DHDNA.[5][6]

Materials:

  • 1,8-Dihydroxyanthraquinone

  • Concentrated Sulfuric Acid (98%)

  • Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)

  • Ice

  • Distilled Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,8-dihydroxyanthraquinone in concentrated sulfuric acid at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add the mixed acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C. Vigorous stirring is crucial during this step to ensure efficient mixing and heat dissipation.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude DHDNA.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the resulting solid in a vacuum oven at 60-70 °C to obtain this compound.

Expected Yield: 85-95%

Characterization:

  • Melting Point: ~225 °C (with decomposition)[4]

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.[7]

  • 13C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of DHDNA (330.21 g/mol ).[8]

Derivatization Strategies for Drug Discovery

The true power of DHDNA as a scaffold lies in its potential for chemical modification. By systematically altering the functional groups, researchers can probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The primary sites for derivatization are the two hydroxyl groups and the two nitro groups.

Visualizing the Synthetic Pathways

The following diagram illustrates the key derivatization pathways from the DHDNA core.

G cluster_hydroxyl Hydroxyl Group Modifications cluster_nitro Nitro Group Modifications DHDNA This compound (DHDNA) Ether O-Alkylation (Etherification) DHDNA->Ether R-X, Base Ester O-Acylation (Esterification) DHDNA->Ester R-COCl or (RCO)2O, Base Amino Reduction to Amino DHDNA->Amino Reducing Agent (e.g., Na2S, SnCl2) Substitution Nucleophilic Aromatic Substitution DHDNA->Substitution Nucleophile (e.g., R-NH2)

Caption: Key derivatization pathways for this compound.

Protocols for the Derivatization of DHDNA

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.

Modification of the Hydroxyl Groups

Etherification of the hydroxyl groups can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Materials:

  • This compound (DHDNA)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of DHDNA in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active dihydroxyanthraquinone.

Materials:

  • This compound (DHDNA)

  • Acyl Chloride or Acid Anhydride (e.g., acetyl chloride, acetic anhydride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Dissolve DHDNA in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Slowly add the acyl chloride or acid anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Modification of the Nitro Groups

The electron-withdrawing nitro groups are key to the biological activity of DHDNA but also offer opportunities for further functionalization.

Reduction of one or both nitro groups to amino groups can dramatically alter the electronic and steric properties of the molecule, often leading to a different pharmacological profile. Selective reduction of one nitro group can be challenging but can be achieved with careful control of reaction conditions.

Materials:

  • This compound (DHDNA)

  • Sodium Sulfide (Na2S) or Tin(II) Chloride (SnCl2)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate Solution

Procedure (using Sodium Sulfide):

  • Suspend DHDNA in a mixture of ethanol and water.

  • Add a solution of sodium sulfide in water dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time will determine the extent of reduction (mono- vs. di-amino).

  • After the desired level of reduction is achieved, cool the reaction mixture and filter to remove any inorganic salts.

  • Neutralize the filtrate with a dilute acid (e.g., acetic acid) to precipitate the amino-substituted product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify the product by column chromatography.

The nitro groups in DHDNA can potentially be displaced by strong nucleophiles, although this is a challenging transformation due to the electron-donating nature of the hydroxyl groups. This reaction is more feasible on an activated anthraquinone system.

Materials:

  • This compound (DHDNA)

  • Amine (e.g., aniline, piperidine)

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine DHDNA, the amine, and potassium carbonate in DMSO.

  • Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography.

Structure-Activity Relationships and Therapeutic Applications

The derivatization of DHDNA is not merely a synthetic exercise but a strategic approach to drug discovery. The modifications proposed in the protocols above are designed to explore and optimize the therapeutic potential of this scaffold.

Anticancer Activity

Many 1,8-dihydroxyanthraquinone derivatives, such as emodin and aloe-emodin, have demonstrated significant anticancer activity.[1] The proposed derivatization of DHDNA can lead to novel compounds with improved anticancer potency and selectivity. For instance, the introduction of amino groups can enhance DNA intercalation and topoisomerase II inhibition, key mechanisms of action for many anthraquinone-based anticancer drugs.[9][10]

Anti-inflammatory Activity

Anthraquinone derivatives have also been investigated for their anti-inflammatory properties.[11][12][13] The derivatization of the hydroxyl groups with different alkyl or acyl chains can modulate the interaction of the molecule with inflammatory targets. The reduction of the nitro groups can also influence the anti-inflammatory profile.

Antibacterial and Antiviral Activity

As previously mentioned, DHDNA itself has shown promise as an antibacterial and antiviral agent.[3] The derivatization of DHDNA provides an opportunity to broaden the spectrum of activity, overcome resistance mechanisms, and improve the therapeutic index. For example, the introduction of basic amine functionalities can enhance the interaction with bacterial cell membranes.

Data Presentation

Derivative Class Synthetic Strategy Potential Biological Activity Key Rationale for Synthesis
EthersO-AlkylationAnticancer, Anti-inflammatoryModulate lipophilicity and hydrogen bonding
EstersO-AcylationAnticancer (Prodrug)Improve bioavailability and targeted release
AminesNitro ReductionAnticancer, AntibacterialEnhance DNA intercalation and target interaction
Amine AdductsNucleophilic SubstitutionAnticancer, AntibacterialIntroduce novel pharmacophores

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and evaluation of DHDNA derivatives in a drug discovery program.

G start Start: DHDNA Synthesis derivatization Derivatization (Protocols 2-5) start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification screening Biological Screening (e.g., Anticancer, Antibacterial assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Synthesis preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for the discovery of drug candidates from DHDNA.

Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols and derivatization strategies outlined in this guide provide a roadmap for researchers to generate novel analogues with potentially enhanced biological activities. A systematic exploration of the chemical space around the DHDNA core, guided by a thorough understanding of structure-activity relationships, holds the key to unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Jagetia, G. C., & Aggarwal, B. B. (2007). "Scheduling" of gemcitabine and curcumin in the treatment of human colon cancer cells. Cancer letters, 252(2), 273-282.
  • Kim, Y. M., Kim, H. S., & Kim, J. H. (2014). Anthraquinones from the roots of Rumex crispus and their anti-inflammatory activity. Molecules, 19(7), 9788-9798.
  • Li, Y., Li, X., & Li, Y. (2020). Synthesis and biological evaluation of novel anthraquinone derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 30(1), 126756.
  • Huang, H. S., Chiu, H. F., & Lin, C. M. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & pharmaceutical bulletin, 53(9), 1136-1140.
  • Park, S. J., Kim, J. H., & Lee, J. Y. (2013). Anti-inflammatory effects of anthraquinones from the roots of Rumex crispus L. Food and chemical toxicology, 59, 129-136.
  • Chen, Y. C., Shen, S. C., & Lee, W. R. (2002). Emodin induces apoptosis in human promyeloleukemic HL-60 cells accompanied by activation of caspase 3 and release of cytochrome c from mitochondria. British journal of pharmacology, 135(1), 114-124.
  • Li, Y., Zhang, T., & Jiang, Y. (2018). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 28(10), 1845-1850.
  • Srinivas, G., Annapurna, J., & Singh, P. P. (2004). Anti-inflammatory and antiarthritic activity of anthraquinone derivatives in rodents. Journal of ethnopharmacology, 91(2-3), 345-350.
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  • de Oliveira, A. B., Ferreira, D. T., & Raslan, D. S. (2021). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Antibiotics, 10(11), 1336.
  • US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. ()
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  • PubChem. 1,8-Dihydroxy-4,5-dinitroanthraquinone. ([Link])
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and present validated experimental protocols.

Overview of the Synthetic Challenge

The synthesis of this compound is a targeted electrophilic aromatic substitution. The primary challenge lies in achieving selective nitration at the C4 and C5 positions of the 1,8-dihydroxyanthraquinone scaffold while avoiding the formation of undesired isomers and over-nitrated by-products. The hydroxyl groups at C1 and C8 are strongly activating and ortho-, para-directing. However, direct nitration without a protecting strategy can lead to a complex mixture of products.

The most effective and widely adopted strategy involves the "direct nitration" of 1,8-dihydroxyanthraquinone in the presence of boric acid within a matrix of concentrated sulfuric acid or oleum.[1][2][3] The boric acid acts as a crucial directing and protecting agent, forming a stable six-membered ring chelate with the peri-hydroxyl and carbonyl groups. This chelation deactivates the otherwise reactive C2 and C7 positions and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C4 and C5 positions.

An alternative route involves the nitration of 1,8-dimethoxyanthraquinone followed by saponification (demethylation) to yield the final dihydroxy product.[1][2] This pathway avoids the direct handling of the dihydroxy compound in the initial nitration step.

Visualizing the Core Synthesis Pathway

The following diagram illustrates the directed nitration of 1,8-dihydroxyanthraquinone.

Synthesis_Pathway Figure 1. Directed Nitration of 1,8-dihydroxyanthraquinone SM 1,8-Dihydroxyanthraquinone Complex Intermediate Borate Ester Complex SM->Complex Chelation BA Boric Acid (H₃BO₃) in H₂SO₄/Oleum BA->Complex NitratedComplex Nitrated Borate Complex Complex->NitratedComplex Nitration at C4, C5 NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->NitratedComplex Product 4,5-Dinitro-1,8-dihydroxyanthraquinone NitratedComplex->Product Cleavage of Complex Hydrolysis Hydrolysis (Water) Hydrolysis->Product

Caption: Core reaction pathway for synthesizing the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Issue / Question Possible Causes Recommended Solutions & Explanations
Q1: Why is my yield low, with a significant amount of unreacted starting material? 1. Insufficient Nitrating Agent: The stoichiometry of the nitric acid to the anthraquinone substrate was too low. 2. Incomplete Reaction: Reaction time was too short or the temperature was not optimal for the nitration to go to completion. 3. Poor Mixing: Inefficient agitation can lead to localized reagent concentrations and an incomplete reaction, especially in a heterogeneous mixture.1. Adjust Stoichiometry: Ensure a sufficient molar excess of the nitrating agent. For dinitration, at least two equivalents are theoretically required, but a slight excess is often used to drive the reaction. Verify the concentration of your nitric acid and oleum. 2. Optimize Reaction Conditions: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). A gradual increase in temperature after the initial nitration may be necessary to ensure dinitration is complete.[2] 3. Improve Agitation: Use a suitable mechanical stirrer to ensure the reaction mixture is homogeneous.
Q2: My final product is contaminated with significant amounts of 2,5- and 2,7-dinitro isomers. What went wrong? 1. Ineffective Boric Acid Chelation: The boric acid may not have been fully dissolved or the stoichiometry was incorrect, leading to incomplete protection of the dihydroxy system. 2. Excessive Reaction Temperature: High initial temperatures can favor the formation of thermodynamically stable by-products and may overcome the directing effect of the borate complex.1. Ensure Borate Complex Formation: Dissolve the boric acid completely in the sulfuric acid/oleum before adding the 1,8-dihydroxyanthraquinone. Ensure the molar ratio of boric acid to substrate is adequate (typically 0.25-0.75 parts boric acid to 1 part substrate).[2] 2. Strict Temperature Control: Add the nitrating agent (mixed acid) dropwise at a low temperature (e.g., 0-5°C) to control the exothermic reaction.[1][2] Maintain this low temperature for a set period before considering a gradual increase.
Q3: I'm observing the formation of trinitro-derivatives, leading to a dark, impure product. 1. Excess Nitrating Agent: Using a large excess of nitric acid can lead to over-nitration. 2. High Reaction Temperature or Extended Time: Pushing the reaction too hard with high temperatures or excessively long reaction times can force a third nitro group onto the ring. 3. Concentrated Reaction Medium: Using highly concentrated oleum can increase the activity of the nitrating species, promoting polysubstitution.1. Optimize Nitrating Agent Amount: Carefully control the amount of nitric acid used. The goal is to find a balance that ensures dinitration without promoting trinitration. A typical ratio is around 0.45-0.55 parts nitric acid to 1 part of the starting material.[1][2] 2. Controlled Heating Profile: After the initial nitration at low temperature, heat the reaction mixture according to a carefully controlled profile (e.g., heat to 100-105°C over 1 hour and hold for 4 hours when starting with the dimethoxy derivative).[2] 3. Adjust Acid Concentration: Experiment with different concentrations of sulfuric acid or oleum. The final sulfuric acid concentration after the reaction is complete is critical for selective crystallization of the desired product.[1][2]
Q4: The product fails to crystallize properly upon adding water, resulting in an oily or poorly filterable solid. 1. Incorrect Final Acid Concentration: The solubility of 4,5-dinitro-1,8-dihydroxyanthraquinone is highly dependent on the final concentration of sulfuric acid. If the concentration is too low, the product may remain partially soluble or precipitate too quickly in an amorphous form. 2. Rapid Quenching: Adding the reaction mixture to a large volume of water too quickly can cause "crashing out," leading to fine, hard-to-filter particles and inclusion of impurities.1. Control Final H₂SO₄ Concentration: A key innovation for achieving high purity is to adjust the final sulfuric acid concentration to be within the 80-100% range (preferably 85-90%) before filtration.[1][2] This is achieved by the careful, dropwise addition of a calculated amount of water to the reaction mixture after the nitration is complete. This allows the desired product to crystallize selectively. 2. Slow and Controlled Precipitation: Allow the mixture to cool slowly to room temperature before filtration. When adding water to adjust the acid concentration, do so dropwise to control the temperature rise and promote the formation of well-defined crystals.[2]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Figure 2. Troubleshooting Flowchart for Low Yield/Purity cluster_problems Identify Primary Issue cluster_solutions Implement Corrective Actions Start Problem: Low Yield or Purity Check_SM Analyze Crude Product: High Unreacted Starting Material? Start->Check_SM Check_Isomers Analyze Crude Product: High Levels of 2,5- / 2,7-Isomers? Start->Check_Isomers Check_Trinitro Analyze Crude Product: Presence of Trinitro Byproducts? Start->Check_Trinitro Sol_SM Solution: - Increase reaction time/temp - Increase nitrating agent - Improve agitation Check_SM->Sol_SM YES Sol_Isomers Solution: - Ensure full boric acid chelation - Maintain low initial temp (0-5°C) - Check H₃BO₃ stoichiometry Check_Isomers->Sol_Isomers YES Sol_Trinitro Solution: - Reduce amount of nitrating agent - Avoid excessive temp/time - Optimize H₂SO₄ concentration Check_Trinitro->Sol_Trinitro YES Check_Crystallization Problem: Poor Crystallization / Filtration Sol_Crystallization Solution: - Adjust final H₂SO₄ to 80-100% - Add water slowly post-reaction - Allow slow cooling before filtration Check_Crystallization->Sol_Crystallization

Sources

Technical Support Center: Troubleshooting Low Solubility of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,8-Dinitro-4,5-dihydroxyanthraquinone (CAS: 81-55-0). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges related to its inherently low aqueous solubility. As a potent inhibitor of serine proteinase NS2B/3 and an antibacterial agent, its effective use in biological assays is often hampered by solubility issues.[1][2][3] This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges and ensure the integrity of your experimental results.

Compound Properties at a Glance

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 81-55-0[4]
Molecular Formula C₁₄H₆N₂O₈[4][5]
Molecular Weight 330.21 g/mol [4][5]
Appearance Brownish-gold solid / Yellow to deep yellow-red crystalline powder[4][5][6]
Melting Point ~225 °C (decomposes)[6]
Water Solubility Insoluble (< 0.1 mg/mL at 22.2 °C / 72 °F)[5][6]
Organic Solubility DMSO: 41.67 mg/mL (requires sonication and warming to 60°C)[3]
Stability Sensitive to air and light; store in a cool, dark, tightly sealed container[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture media) and it won't dissolve. Why is this happening?

A1: This is expected behavior due to the compound's chemical structure. The anthraquinone core is a large, planar, and hydrophobic aromatic system. While it has two hydroxyl (-OH) groups, the strong electron-withdrawing effects of the two nitro (-NO₂) groups and the overall nonpolar nature of the fused rings dominate, leading to very poor solubility in water and aqueous buffers.[5][6] Direct dissolution in aqueous media is not a viable approach for this compound.

Q2: What is the recommended method for preparing a stock solution?

A2: The standard and most effective method is to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high dissolving power for many otherwise insoluble organic compounds.[7] A certificate of analysis for this compound reports a solubility of 41.67 mg/mL in DMSO with the aid of sonication and gentle warming.[3]

For a detailed methodology, please refer to:

Q3: My compound dissolved perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What can I do to prevent this?

A3: This is a classic problem known as "carryover precipitation." The DMSO keeps the compound solubilized at high concentrations, but when this stock is diluted into an aqueous environment, the compound's inherent insolubility in water causes it to crash out of solution. Here are several strategies to mitigate this, ordered from simplest to most complex:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

  • Increase the Final DMSO Concentration: Ensure your final assay buffer contains a small percentage of DMSO (typically 0.1% to 0.5%). This small amount of co-solvent can sometimes be enough to keep the compound in solution at lower working concentrations. However, you must validate that this level of DMSO does not affect your biological system (e.g., cell viability, enzyme activity).

  • Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1%) to your final aqueous buffer can help stabilize the compound and prevent precipitation by forming micelles.[7]

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent.[7] The hydroxyl groups on the anthraquinone ring are weakly acidic. While a significant pH shift may not be compatible with biological assays, slight adjustments to the buffer pH could marginally improve solubility. This requires empirical testing.

For a guided approach, see the workflow below:

G start Precipitation Observed in Aqueous Buffer q1 Is the final compound concentration critical? start->q1 s1 Lower the final working concentration. Re-test. q1->s1 No q2 Does your assay tolerate higher % DMSO (e.g., >0.5%)? q1->q2 Yes a1_yes Yes a1_no No s2 Increase final DMSO% (e.g., to 1%). Validate assay compatibility. q2->s2 Yes q3 Can a non-ionic surfactant be used in the assay? q2->q3 No a2_yes Yes a2_no No s3 Add Pluronic F-68 or Tween® 20 to the final buffer (e.g., 0.01-0.1%). q3->s3 Yes s4 Consider advanced formulation (e.g., Cyclodextrins). See Protocol 3. q3->s4 No a3_yes Yes a3_no No

Fig 1. Troubleshooting workflow for compound precipitation.
Q4: Are there any formulation strategies to improve aqueous solubility for in vivo studies or to avoid organic solvents entirely?

A4: Yes, for applications requiring higher concentrations or the avoidance of organic solvents, advanced formulation techniques are necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier (like PEG or PVP) at a solid state. This can significantly enhance the dissolution rate and apparent solubility when introduced to an aqueous medium.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an "inclusion complex." This complex is much more water-soluble than the drug alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.[8]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles increases the surface area-to-volume ratio, which can dramatically improve the dissolution rate and solubility.[9]

For a practical method, please refer to:

Fig 2. Mechanism of cyclodextrin-based solubility enhancement.
Q5: How should I properly handle and store this compound and its stock solutions?

A5: Proper handling and storage are critical to maintaining the compound's integrity.

  • Solid Compound: this compound is sensitive to air and light.[5][6] It should be stored in a tightly sealed container in a cool, dry, and dark place.[6] As it may cause skin, eye, and respiratory irritation, always handle it in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Stock Solutions: Once prepared (e.g., in DMSO), stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[7] It is recommended to use prepared stock solutions within one month.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for solubilizing this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound powder in a suitable vial. Safety Precaution: Perform this step in a fume hood or ventilated enclosure.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 302.8 µL of DMSO per 1 mg of compound).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution will likely appear as a suspension.

  • Heating and Sonication: Place the vial in a 60°C water bath for 5-10 minutes to facilitate dissolution.[3] Following heating, place the vial in a bath sonicator for 10-15 minutes.

  • Visual Inspection: After sonication, visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • Repeat if Necessary: If undissolved particles remain, repeat steps 3-5. Complete dissolution is critical for accurate downstream dilutions.

  • Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[7]

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins

This protocol provides a method to prepare a more soluble formulation of the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stir plate and stir bar

  • Vortex mixer and sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer at a suitable concentration (e.g., 10% w/v is a common starting point).[8] Stir until the HP-β-CD is fully dissolved.

  • Add Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed this compound powder.

  • Facilitate Complexation: Continue stirring the mixture for several hours (or overnight) at room temperature, protected from light. Sonication can be used to expedite the process. The goal is to allow the hydrophobic compound to enter the cavity of the cyclodextrin molecules.

  • Clarify Solution: After stirring, you may need to filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved particulates or aggregates.

  • Determine Concentration: The final concentration of the solubilized compound should be determined analytically (e.g., using UV-Vis spectrophotometry) as the efficiency of complexation may not be 100%.

  • Storage: Store the resulting solution at 4°C for short-term use or aliquot and freeze for long-term storage.

References

  • Benchchem. (n.d.). Technical Support Center: Navigating Anthraquinone Solubility in Biological Assays.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). Buy 1,8-dihydroxy-4,5-dinitroanthraquinone from Sanomol GmbH.
  • RSC Publishing. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of 1,4-Difluoro-5,8-dihydroxyanthraquinone for Biological Assays.
  • ChemicalBook. (2025). 1,8-Dihydroxy-4,5-dinitroanthraquinone - Safety Data Sheet.
  • PubMed Central (PMC). (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • ResearchGate. (n.d.). Solubility of anthraquinone derivatives in supercritical carbon dioxide.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 1,8-Dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1,8-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we address common challenges and frequently asked questions to ensure the successful synthesis of high-purity nitrated 1,8-dihydroxyanthraquinone derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 1,8-dihydroxyanthraquinone, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired 4,5-Dinitro-1,8-dihydroxyanthraquinone

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Consider extending the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction duration.[1]

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: While precise temperatures for this specific reaction are not extensively documented in the provided results, nitration reactions are temperature-sensitive.[2][3] A modest increase in temperature may enhance the reaction rate. However, be cautious, as excessively high temperatures can lead to the formation of byproducts.[1] A typical temperature range for nitration of anthraquinone derivatives is between -10°C and 30°C.[4][5]

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be inadequate.

    • Solution: Increase the molar equivalent of the nitrating agent (e.g., nitric acid or a mixed acid of nitric and sulfuric acid).[2] The literature suggests using a mixed acid of 33% HNO₃ and 67% H₂SO₄.[4]

Problem 2: Formation of Multiple Nitrated Isomers and Over-Nitration Products

Possible Causes and Solutions:

  • Reaction Conditions Favoring Multiple Substitutions: The high reactivity of the dihydroxyanthraquinone ring system can lead to the formation of various nitrated isomers and over-nitrated products like trinitro derivatives.[4]

    • Solution 1: Use of Boric Acid: The addition of boric acid to the reaction mixture can help to control the regioselectivity of the nitration.[4] Boric acid forms a complex with the 1,8-dihydroxyanthraquinone, directing the nitration to the 4 and 5 positions and minimizing the formation of other isomers. A suggested protocol involves dissolving one part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid before nitration.[4]

    • Solution 2: Precise Control of Nitrating Agent Stoichiometry: Carefully control the amount of nitric acid or mixed acid added to the reaction. Use of 0.5-0.55 parts of nitric acid is recommended.[4]

    • Solution 3: Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent to minimize side reactions.[4]

Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Similar Physical Properties of Isomers: The various nitrated isomers often have similar solubilities, making their separation by simple crystallization challenging.

    • Solution 1: Fractional Crystallization from Sulfuric Acid: A patented method describes the selective crystallization of 4,5-dinitro-1,8-dihydroxyanthraquinone by carefully adjusting the concentration of sulfuric acid after the nitration is complete.[4][5] By adding water to achieve an 80-100% sulfuric acid concentration, the desired product crystallizes out while byproducts remain in the mother liquor.[4][5]

    • Solution 2: Recrystallization from High-Boiling Point Organic Solvents: While not specific to the dihydroxy derivative, purification of dinitroanthraquinones has been achieved by recrystallization from solvents like sulpholane or 1-chloronaphthalene.[2][6] This approach could be adapted for the purification of nitrated 1,8-dihydroxyanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 1,8-dihydroxyanthraquinone?

The nitration of 1,8-dihydroxyanthraquinone is an electrophilic aromatic substitution reaction.[7][8] In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[7][9] The electron-rich anthraquinone ring, activated by the two hydroxyl groups, then acts as a nucleophile, attacking the nitronium ion.[8] A subsequent deprotonation step restores the aromaticity of the ring, resulting in the nitrated product.[7]

Q2: Why is a mixed acid (nitric acid and sulfuric acid) commonly used for nitration?

Sulfuric acid serves as a catalyst in the nitration reaction.[2] It protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), which is a much stronger electrophile than nitric acid itself.[2][7][9] This allows the reaction to proceed at a reasonable rate and often at lower temperatures.[2]

Q3: What are the key safety precautions to consider during this nitration reaction?

Nitration reactions are highly exothermic and can be hazardous if not properly controlled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner, especially when using mixed acids, to manage the heat generated.[4]

  • Temperature Monitoring: Continuously monitor the reaction temperature and have an ice bath readily available for cooling.

  • Quenching: Be cautious when quenching the reaction with water, as this can also be highly exothermic. Add the reaction mixture to ice or cold water slowly with vigorous stirring.

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot(s).

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts.[10][11]

  • Product Characterization:

    • Melting Point: The melting point of 1,8-dihydroxyanthraquinone is 191-193 °C.[12] Comparison of the experimental melting point with the literature value can indicate purity.

    • Spectroscopic Methods:

      • Infrared (IR) Spectroscopy: To confirm the presence of the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the exact structure and regiochemistry of the nitrated product.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

Experimental Protocols

Protocol 1: Nitration of 1,8-Dihydroxyanthraquinone using Mixed Acid with Boric Acid[4]

This protocol is designed to favor the formation of 4,5-dinitro-1,8-dihydroxyanthraquinone.

Materials:

  • 1,8-Dihydroxyanthraquinone

  • Boric Acid

  • Concentrated Sulfuric Acid (96%)

  • Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve 1 part of 1,8-dihydroxyanthraquinone and 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 0.5-0.55 parts of the mixed acid dropwise over 3 hours, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Carefully add water dropwise to the reaction mixture to achieve a final sulfuric acid concentration of 85-90%. The temperature may rise during this step; control it with external cooling if necessary.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the product.

  • Filter the crystalline precipitate and wash it with 88% sulfuric acid, followed by water until the washings are neutral.

  • Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Data Presentation
ParameterRecommended Value/RangeSource
Reactants
1,8-Dihydroxyanthraquinone1 part[4]
Boric Acid0.25-0.75 parts[4]
Concentrated Sulfuric Acid4-20 parts[4]
Mixed Acid (33% HNO₃, 67% H₂SO₄)0.5-0.55 parts[4]
Reaction Conditions
Nitration Temperature0-5°C[4]
Nitration Time3 hours (addition) + 1 hour (stirring)[4]
Final H₂SO₄ Concentration for Crystallization80-100% (preferably 85-90%)[4][5]

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Reaction Not Complete complete Complete check_completion->complete Reaction is Complete extend_time Extend Reaction Time incomplete->extend_time check_temp Review Reaction Temperature complete->check_temp end Improved Yield extend_time->end temp_low Too Low check_temp->temp_low Temperature is Low temp_ok Optimal check_temp->temp_ok Temperature is Optimal increase_temp Slightly Increase Temperature temp_low->increase_temp check_reagents Verify Reagent Stoichiometry temp_ok->check_reagents increase_temp->end reagents_low Insufficient Nitrating Agent check_reagents->reagents_low Stoichiometry is Low reagents_ok Sufficient check_reagents->reagents_ok Stoichiometry is Correct increase_reagents Increase Molar Equivalents of Nitrating Agent reagents_low->increase_reagents reagents_ok->end increase_reagents->end

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Synthesis and thermal behavior of 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt. (n.d.). Journal of Thermal Analysis and Calorimetry.
  • Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. (n.d.). European Patent Office.
  • US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. (n.d.). Google Patents.
  • Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide. (n.d.). Benchchem.
  • Synthesis of 1,5-dihydroxyanthraquinone. (n.d.). PrepChem.com.
  • US3996252A - Preparation of pure 1,8-dinitroanthraquinone. (n.d.). Google Patents.
  • US4012426A - Purification of 1-nitroanthraquinone. (n.d.). Google Patents.
  • Technical Support Center: Purification of 1,8-Dinitroanthraquinone. (n.d.). Benchchem.
  • Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone). (n.d.). National Center for Biotechnology Information.
  • US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. (n.d.). Google Patents.
  • CN101423477B - The production method of 1,5(1,8)-dinitroanthraquinone. (n.d.). Google Patents.
  • 1,8-Dihydroxyanthraquinone | 117-10-2. (n.d.). ChemicalBook.
  • A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. (n.d.). Benchchem.
  • Nitration with Dilute Nitric Acid: Mechanism Study. (n.d.). Studylib.
  • 1,8-Dihydroxyanthraquinone. (n.d.). IARC Publications.
  • US3968130A - Process for the nitration of anthraquinones. (n.d.). Google Patents.
  • nitration of aromatic compounds. (2019, January 3). YouTube.
  • Nitration. (n.d.). Wikipedia.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19). YouTube.
  • preventing byproduct formation in anthraquinone nitration. (n.d.). Benchchem.
  • A Technical Guide to the Synthesis of 1,8-Dinitroanthraquinone via Nitration of Anthraquinone. (n.d.). Benchchem.

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Technical Support Center: A Researcher's Guide to Preventing Degradation of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1,8-Dinitro-4,5-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent compound in their experiments. Its efficacy as a potential therapeutic agent, for instance as an antibacterial agent that inhibits phosphopantetheine adenylyltransferase (PPAT) or as an inhibitor for Dengue and West Nile virus proteases, is intrinsically linked to its structural integrity.[1][2] Degradation can lead to a loss of activity, inconsistent results, and misinterpretation of data. This document provides in-depth, experience-based answers to common challenges encountered in the lab.

Section 1: Foundational Knowledge - Understanding the Molecule's Vulnerabilities

Understanding the inherent chemical liabilities of this compound is the first step toward preventing its degradation.

Q1: What are the key chemical properties of this compound that make it prone to degradation?

This compound, a brownish-gold solid, possesses a unique combination of functional groups that contribute to its reactivity and potential instability under certain experimental conditions.[1][3][4] Its core structure is an anthraquinone, which is a polycyclic aromatic ketone. The key features influencing its stability are:

  • Hydroxyl (-OH) and Nitro (-NO₂) Groups: The presence of both electron-donating hydroxyl groups and powerful electron-withdrawing nitro groups on the aromatic rings makes the molecule susceptible to various chemical reactions. This combination classifies it as a nitrated alcohol and a ketone.[1][3]

  • Sensitivity to Air (Oxygen): The compound is explicitly noted to be sensitive to air.[1][3][4] The hydroxyl groups can be oxidized, leading to the formation of quinone-like structures or other degradation products, which will alter its biological activity.

  • Sensitivity to Light: Photodegradation is a significant risk.[1][3][4] Aromatic nitro compounds can absorb UV-Vis light, leading to excited states that can undergo various reactions, including cleavage of bonds or reaction with solvents and oxygen. Studies on related sennosides show a potential loss of 20-60% after just one day of light exposure in solution.[5]

  • pH Dependency: The phenolic hydroxyl groups have acidic protons. In basic (alkaline) conditions, these protons can be abstracted, forming phenoxide ions. These ions are highly susceptible to oxidation. Conversely, extreme acidic conditions can also promote hydrolysis or other reactions. Studies on similar anthraquinone glycosides (sennosides) have shown clear pH-dependent stability, with optimal stability found near neutral pH (e.g., pH 6.5) and the poorest stability in alkaline conditions (e.g., pH 8.0).[6]

  • Reactivity with Nucleophiles and Reducing Agents: The electron-deficient aromatic ring system, due to the nitro groups, is susceptible to nucleophilic attack. Furthermore, nitro groups can be reduced, and ketones can react with various reducing agents.[1][3]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₆N₂O₈[1]
Molecular Weight 330.21 g/mol [1][3]
Appearance Brownish-gold solid[1][3][4]
Melting Point ~225 °C (with decomposition)[1][3]
Water Solubility < 0.1 mg/mL (practically insoluble)[3][4]
Chemical Class Nitrated alcohol, Ketone[1][3]
Q2: What are the primary suspected degradation pathways I should be aware of?

Based on the compound's structure and documented sensitivities, three primary degradation pathways should be anticipated and mitigated during experimental design.

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially when catalyzed by light or alkaline pH, can oxidize the dihydroxy moieties. This is a common degradation route for phenolic compounds.

  • Photodegradation: Direct exposure to ambient or UV light can provide the energy needed to break chemical bonds or induce reactions, altering the compound's structure.

  • pH-Mediated Degradation: Both highly acidic and, more critically, alkaline conditions can catalyze degradation. Alkaline conditions deprotonate the hydroxyl groups, making the molecule much more susceptible to rapid oxidation.

cluster_triggers Degradation Triggers cluster_products Potential Outcomes Compound This compound (Active Compound) Light Light Exposure (UV, Ambient) Oxygen Atmospheric Oxygen (Air Exposure) pH pH Extremes (Especially Alkaline) Photoproducts Photodegradation Products Light->Photoproducts leads to Oxidized Oxidized Byproducts Oxygen->Oxidized leads to pH->Oxidized accelerates Hydrolyzed Hydrolyzed/Rearranged Products pH->Hydrolyzed leads to Inactive Loss of Biological Activity Photoproducts->Inactive Oxidized->Inactive Hydrolyzed->Inactive

Caption: Primary degradation pathways for this compound.

Section 2: Prophylactic Measures - Storage and Handling Best Practices

Proactive measures are the most effective strategy. Proper storage and handling from the moment you receive the compound are critical.

Q3: How should I properly store the solid compound and its solutions to ensure long-term stability?

Improper storage is a leading cause of compound failure. The conditions for storing the solid powder and prepared solutions differ significantly.

Table 2: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionContainer
Solid Powder 2-8°C (Refrigerated)Standard atmosphere is acceptable for short-term. For long-term, store under an inert gas (Argon or Nitrogen).Protect from light (use amber vials or store in a dark box).Tightly sealed vial.
Stock Solution -20°C or -80°C (Frozen)Overlay solution with Argon or Nitrogen before sealing and freezing.Use amber glass vials or wrap clear vials in aluminum foil.Tightly sealed, airtight vials with PTFE-lined caps.

Causality: Storing the solid compound under an inert atmosphere minimizes slow oxidation over time.[1][3][4] For solutions, freezing slows down chemical reactions, while the inert gas overlay prevents oxidation from trapped headspace oxygen, which becomes more reactive during freeze-thaw cycles.

Q4: What precautions should I take when preparing stock solutions?

The process of dissolving the compound is a point of high vulnerability.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF). Water content can facilitate hydrolytic degradation.

  • Inert Atmosphere: Whenever possible, handle the solid and prepare solutions inside a glove box or use techniques like Schlenk lines to maintain an inert atmosphere. At a minimum, degas your solvent by sparging with argon or nitrogen for 15-20 minutes before use.

  • Protection from Light: Work in a dimly lit area or use red light. Wrap the flask or vial in aluminum foil immediately after preparation.

  • Avoid Heat: Do not heat the solution to aid dissolution. Use sonication in a room temperature water bath for short periods if necessary.

  • Aliquot and Store: Prepare concentrated stock solutions and immediately aliquot them into single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.

Q5: Are there specific solvent systems that can enhance the compound's stability in solution?

Yes. While DMSO is a common solvent for initial stock preparation, the stability in aqueous buffers for final experimental concentrations is paramount. Based on analytical protocols and the stability of related compounds, a slightly acidic environment is beneficial.

  • Acidification: For aqueous dilutions, using a buffer with a pH between 6.0 and 7.0 is advisable. For analytical standards, adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) can significantly suppress degradation, as seen in HPLC mobile phases for related compounds.[5][7]

  • Avoid Alkaline Buffers: Do not use buffers with a pH > 7.5 (e.g., Tris buffers at higher pH ranges, bicarbonate buffers) unless absolutely required by the experimental protocol, and if so, use the solution immediately after preparation. The instability of related sennosides increases dramatically at pH 8.0.[6]

Section 3: Troubleshooting In-Experiment Degradation

Even with the best precautions, issues can arise. This section addresses how to identify and resolve degradation-related problems.

Q6: I'm observing a color change in my working solution (e.g., in cell culture media) during the experiment. What could be happening?

A color change is a strong visual indicator of a chemical reaction and likely degradation. The brownish-gold color of the parent compound may deepen, lighten, or shift hue.

  • Cause: This is often due to oxidation, which can be accelerated by components in complex biological media, the physiological pH (~7.4), and exposure to light and oxygen in an incubator.

  • Actionable Advice:

    • Document: Note the timing and extent of the color change.

    • Run a Control: Prepare a parallel sample of the compound in the same media but without cells/reagents and incubate it under the same conditions. If it also changes color, the instability is inherent to the conditions, not a result of cellular metabolism.

    • Minimize Exposure Time: Prepare fresh dilutions immediately before adding them to your experiment.

    • Confirm with Analysis: If the problem persists, analyze the "before" and "after" solutions using HPLC to confirm the appearance of new peaks (degradation products) and a decrease in the parent peak area.

Q7: My experimental results are inconsistent and not reproducible. Could compound degradation be the cause?

Absolutely. This is one of the most common consequences of using an unstable compound. If the concentration of the active molecule is decreasing unpredictably between experiments (or even during a single long experiment), the observed biological effect will vary.

  • Causality: A 20% degradation of your compound means a 20% error in your dose-response curve. This variability can obscure real effects or create false negatives.

  • Troubleshooting Workflow: Follow a systematic process to diagnose the issue.

Caption: Troubleshooting workflow for inconsistent experimental results.

Q8: I suspect my compound has degraded. How can I confirm this and quantify the loss?

Visual inspection is not enough. You need empirical data. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the gold standard for this purpose.[7]

  • Why HPLC-DAD? This method separates the parent compound from its degradation products. The DAD allows you to look at the UV-Vis spectrum of each peak, confirming that the main peak is indeed your compound of interest and that new peaks are not just solvent impurities.

  • Procedure Outline:

    • Prepare a Fresh Standard: Use a new vial of solid compound to prepare a fresh "time zero" reference solution.

    • Analyze Samples: Inject your fresh standard, your old stock solution, and a sample from your experimental conditions (e.g., after incubation in media).

    • Compare Chromatograms:

      • Retention Time: The parent compound should have a consistent retention time across all runs.

      • Peak Area: Compare the peak area of the parent compound in your suspect solution to the fresh standard. The percentage decrease corresponds to the amount of degradation.

      • New Peaks: The appearance of new peaks, especially those with different UV-Vis spectra, indicates the formation of degradation products.

Section 4: Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparation and Storage of a Stock Solution (10 mM in DMSO)
  • Preparation: Perform all steps in a dimly lit area. Allow the sealed vial of solid this compound (MW: 330.21) to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Solvent Degassing: Sparge high-purity, anhydrous DMSO with dry argon or nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh out the required amount of solid (e.g., 3.30 mg for 1 mL of a 10 mM stock) into an amber glass vial.

  • Dissolution: Add the calculated volume of degassed DMSO. Cap the vial tightly and vortex or sonicate briefly at room temperature until fully dissolved.

  • Inert Overlay: Gently flush the headspace of the vial with argon or nitrogen.

  • Aliquoting: Immediately dispense the solution into single-use, amber microcentrifuge tubes or vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Label clearly and store at -80°C.

Protocol 2: Protocol for Assessing Compound Stability via HPLC

This protocol is a starting point and should be optimized for your specific HPLC system.

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-20 min: Linear gradient from 50% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute stock solutions in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% phosphoric acid) to a suitable concentration for detection (e.g., 10-50 µM).

Conclusion

The chemical reactivity that makes this compound a promising molecule for drug development also makes it susceptible to degradation. By understanding its vulnerabilities to light, air, and pH, and by implementing rigorous storage, handling, and analytical verification protocols, researchers can ensure the integrity of their experiments. Proactive prevention is always more efficient than reactive troubleshooting. Maintaining the stability of your compound is fundamental to generating reliable, reproducible, and impactful scientific data.

References
  • Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. (2021). Frontiers in Pharmacology. [Link]
  • Lainonen, H., Marvola, M., Hietala, P., & Parviainen, T. (1988). The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions. Pharmacology & Toxicology, 63(1), 37-41. [Link]
  • Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. (2021).
  • Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. (2021). PubMed Central (PMC). [Link]
  • DFT study of the stabilization effect on anthocyanins via secondary interactions. (2021). PubMed Central (PMC). [Link]
  • Stability Study of Sennoside Standard Solution and Structure Analysis of Degradation Product. (2019).
  • Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. (2021). Liberty University. [Link]
  • Spectral studies of some hydroxy-derivatives of anthraquinones. (1967). Journal of the Chemical Society B: Physical Organic. [Link]
  • Hydrogen peroxide. (n.d.). Wikipedia. [Link]
  • This compound Compound Summary. (n.d.). PubChem. [Link]
  • The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. (2023). MDPI. [Link]
  • Anthraquinone and its derivatives as sustainable materials for electrochemical applic
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. (2022). PubMed Central (PMC). [Link]

Sources

Technical Support Center: Purification of Crude 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,8-Dinitro-4,5-dihydroxyanthraquinone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this potent serine proteinase inhibitor and require methodologies for achieving high purity.[1][2] The purification of this compound is often non-trivial due to the presence of closely related isomeric impurities and challenging solubility characteristics.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions that are critical for planning a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dictated by the synthetic route. Most syntheses involve the direct nitration of 1,8-dihydroxyanthraquinone or its derivatives, such as 1,8-dimethoxyanthraquinone, in strong acids like sulfuric acid or oleum.[2][3][4]

The primary impurities are typically:

  • Isomeric Byproducts: Other dinitro and trinitro derivatives, such as 2,5-dinitro-1,8-dihydroxyanthraquinone and 2,4,5-trinitro-1,8-dihydroxyanthraquinone, are common.[3][4] The separation of these isomers is the principal challenge due to their very similar physical properties.

  • Under-nitrated Precursors: Unreacted or partially reacted starting materials like 1,8-dihydroxyanthraquinone or mono-nitrated intermediates.

  • Over-nitrated Products: Trinitro- or even tetranitro-anthraquinone derivatives can form if nitration conditions are too harsh.

  • Degradation Products: The compound is sensitive to light and air, which may lead to minor degradation products.[5][6]

Q2: What key properties of this compound influence its purification?

A2: Understanding the physicochemical properties of the target compound is essential for designing an effective purification scheme. The molecule's two phenolic hydroxyl groups and two nitro groups create a unique solubility and reactivity profile.

Table 1: Physicochemical Properties of this compound

Property Value / Description Significance for Purification Reference
Appearance Brownish-gold solid Color can be an initial, though not definitive, indicator of purity. [2][5][6]
Molecular Weight 330.21 g/mol Foundational data for calculations. [5][7]
Melting Point ~225 °C (with decomposition) A sharp melting point is an indicator of high purity. Decomposition suggests thermal instability. [2][6]
Water Solubility Very low (<0.1 mg/mL) Insoluble in water, allowing for aqueous washes to remove water-soluble impurities (e.g., residual acids). [5][6]
Organic Solubility Soluble in DMSO (with heating) Useful for preparing samples for analysis (e.g., HPLC) or for specific recrystallization procedures. [1]
Acidity (pKa) Acidic due to phenolic -OH groups This is a critical property. The molecule can be deprotonated by a base to form a water-soluble salt, enabling purification by acid-base extraction to remove non-acidic impurities. [2][6]

| Stability | Sensitive to air and may be sensitive to light. | Purification and storage should be conducted while minimizing exposure to light and air to prevent degradation. |[2][5][6] |

Q3: What are the primary purification strategies for this compound?

A3: Based on the properties above, three main strategies can be employed, often in combination:

  • Fractional Crystallization: This is the most effective and widely cited method for removing isomeric impurities. It exploits subtle differences in the solubility of the isomers in specific solvent systems, most notably concentrated sulfuric acid at defined concentrations or high-boiling organic solvents.[3][4][8]

  • Acid-Base Extraction: This technique is ideal for removing non-acidic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium carbonate), the phenolic target compound moves to the aqueous layer as its salt, leaving neutral impurities behind. The product is then recovered by acidifying the aqueous layer.

  • Column Chromatography: While challenging due to potential stability issues on silica gel, column chromatography can be used for difficult separations.[9] It is often considered a secondary option if crystallization fails. Deactivated silica or alternative stationary phases like alumina may be necessary.[10]

Q4: How do I reliably assess the purity of my fractions?

A4: Visual inspection is insufficient. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying isomeric impurities.[11] A C18 reverse-phase column with a UV-Vis detector is typically used.[11][12] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions during column chromatography.

Q5: What are the most critical safety precautions when handling this compound?

A5: As a nitrated aromatic compound, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Use a dust mask if necessary.[14]

  • Hazard Profile: The compound is classified as a skin, eye, and respiratory irritant.[6] Avoid contact with skin and eyes.[13][15]

  • Fire Safety: It is a combustible solid. Keep away from heat and open flames. Use appropriate fire extinguishers (dry chemical, CO2).[13]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during purification experiments.

Problem: My yield is very low after recrystallization from sulfuric acid.
  • Possible Cause 1: Incorrect Acid Concentration. The solubility of the target compound is exquisitely sensitive to the sulfuric acid concentration. If the concentration is too high or too low after dilution, the product may remain in the mother liquor.

    • Solution: Precisely follow the established protocols for acid concentration.[3][4] Ensure the water used for dilution is added slowly and with vigorous stirring to control temperature and ensure homogeneity. Before filtering, ensure crystallization is complete by allowing sufficient time at the recommended temperature.

  • Possible Cause 2: Premature Filtration. Filtering the solution while it is too warm can leave a significant amount of product dissolved in the filtrate.

    • Solution: Allow the mixture to cool completely to the specified temperature (e.g., 20-25 °C) and stir for the recommended duration to maximize crystal formation before filtration.[4]

Problem: My product is still contaminated with isomers after one recrystallization.
  • Possible Cause: Insufficient Selectivity. A single crystallization is often insufficient to remove all isomeric impurities, especially if they are present in high concentrations.

    • Solution: Perform a second recrystallization. Collect the crystals from the first step and repeat the dissolution and controlled precipitation process. Analyze a small sample of the mother liquor by HPLC to confirm that the impurities are being selectively removed.

Problem: My crude product is a sticky oil and won't crystallize.
  • Possible Cause: Presence of Solvent or Tarry Impurities. Residual high-boiling solvents (like DMF or DMSO) from the reaction or the formation of polymeric byproducts can inhibit crystallization.

    • Solution: First, try to remove residual solvent under a high vacuum. If it remains oily, attempt to precipitate the solid by triturating the oil with a non-solvent like hexane or a water/methanol mixture. If this fails, an acid-base extraction or a preliminary filtration through a short plug of silica gel may be necessary to remove the problematic impurities before attempting crystallization again.

Problem: My compound is not separating well on a silica gel column.
  • Possible Cause 1: Compound Degradation. The acidic nature of standard silica gel can cause degradation of sensitive compounds, leading to streaking and poor separation.[9] You may observe a color change (e.g., yellowing) on the TLC plate, indicating the formation of a dehydration subproduct.[10]

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount (0.5-1%) of an amine base like triethylamine.[10] This neutralizes the acidic sites. Alternatively, consider using a different stationary phase like neutral or basic alumina.

  • Possible Cause 2: Poor Solvent Choice. The chosen eluent system may not have sufficient selectivity for the compound and its impurities.

    • Solution: Systematically screen different solvent systems using TLC. Explore gradients of ethyl acetate in hexanes, or dichloromethane in hexanes. Adding a small amount of a more polar solvent like methanol can help elute highly polar compounds.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained laboratory professionals. Always perform a risk assessment before starting any new procedure.

Protocol 1: Purification by Fractional Crystallization from Sulfuric Acid

This method is adapted from established industrial processes and is highly effective for removing isomeric impurities.[3][4]

  • Dissolution: In a fume hood, carefully dissolve the crude this compound in 10-15 parts by weight of 96-98% sulfuric acid at room temperature with stirring.

  • Dilution & Crystallization: Once fully dissolved, cool the solution in an ice bath. Slowly and carefully add a precise amount of water dropwise with vigorous stirring to reduce the sulfuric acid concentration to approximately 85-90%. The addition of water is exothermic and must be controlled. The target compound will selectively crystallize as the acid concentration is lowered.

  • Maturation: Stir the resulting slurry at room temperature (20-25 °C) for 1-2 hours to ensure crystallization is complete.

  • Filtration: Filter the crystalline precipitate using a fritted glass funnel (acid-resistant). Wash the filter cake sequentially with a small amount of 88% sulfuric acid, followed by copious amounts of ice-cold water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the purified brownish-gold solid under vacuum at 60-80 °C to a constant weight.

  • Purity Check: Analyze the final product by HPLC to confirm purity. The mother liquor can also be analyzed to track the removed impurities.

Protocol 2: Exploratory Purification via Acid-Base Extraction

This protocol is designed to remove neutral or non-acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent where it is soluble, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The phenolic compound will deprotonate and move into the aqueous layer, which typically turns a deep reddish-brown color. Combine the aqueous layers.

  • Organic Wash (Optional): Wash the combined aqueous layers once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring. The product will precipitate out as the pH becomes acidic. Continue adding acid until no more precipitate forms (typically pH 2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the product under vacuum.

  • Purity Check: Assess purity via HPLC. This method is often best followed by a recrystallization step to further purify the product.

Section 4: Visualization & Workflows
Diagram 1: General Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method based on initial purity analysis.

G cluster_0 Initial Analysis cluster_1 Impurity Classification cluster_2 Purification Path cluster_3 Validation start Crude Product analysis Purity Assessment (HPLC) start->analysis decision Impurity Profile? analysis->decision isomers Mainly Isomeric Impurities decision->isomers Isomers > 2% neutral Mainly Neutral / Non-Acidic Impurities decision->neutral Isomers < 2% mixed Mixed Impurities decision->mixed Both Types Present cryst Fractional Crystallization (H2SO4 Method) isomers->cryst ab_ext Acid-Base Extraction neutral->ab_ext sequential 1. Acid-Base Extraction 2. Fractional Crystallization mixed->sequential final_analysis Final Purity Check (HPLC > 99%?) cryst->final_analysis ab_ext->final_analysis sequential->final_analysis pure_product Pure Product final_analysis->pure_product Yes re_purify Repeat Purification final_analysis->re_purify No re_purify->cryst

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Fractional Crystallization from Sulfuric Acid

This diagram illustrates the key steps in the sulfuric acid-based purification protocol.

G A 1. Dissolve Crude Product in 98% H2SO4 B 2. Control Temperature (Ice Bath) A->B C 3. Add H2O Dropwise to reach ~88% H2SO4 B->C D 4. Selective Crystallization of 1,8-Dinitro Isomer C->D E 5. Stir Slurry at 20-25°C (Maturation) D->E F 6. Vacuum Filtration E->F G Filter Cake (Purified Product) F->G Solid H Mother Liquor (Contains Impurities) F->H Liquid I 7. Wash Cake (88% H2SO4 then H2O) G->I J 8. Dry Under Vacuum I->J K Pure Product J->K

Caption: Step-by-step workflow for fractional crystallization.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bien, H. S., et al. (1980). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. European Patent No. EP0015486A2. Google Patents.
  • Bien, H. S., et al. (1982). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. U.S. Patent No. US4342701A. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
  • Hertel, M., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WIPO Patent Application WO2016198921A1. Google Patents.
  • Wang, Y., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Londoño-Londoño, J., et al. (2010). Extraction techniques for the determination of phenolic compounds in food. SciSpace.
  • Aboki, M. A., et al. (2021). Extraction of phenolic compounds: A review. PubMed Central.

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How to increase the stability of 1,8-Dinitro-4,5-dihydroxyanthraquinone solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,8-Dinitro-4,5-dihydroxyanthraquinone Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can significantly enhance the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic anthraquinone derivative with a brownish-gold solid appearance.[1][2][3] It serves as a key intermediate in synthesizing pharmacologically active compounds, including potential antibacterial agents that target enzymes like phosphopantetheine adenylyltransferase (PPAT).[4][5] Its structure contains two key functional groups that contribute to its instability:

  • Hydroxyanthraquinone core: The phenolic hydroxyl groups are susceptible to oxidation.

  • Nitroaromatic groups: The nitro groups are strong electron-withdrawing groups that make the molecule susceptible to photodegradation and other chemical reactions.[6][7]

The compound is noted to be sensitive to air and potentially light, which can lead to degradation of solutions over time, impacting experimental results.[1][2][3]

Q2: What are the common visual signs of solution degradation?

The most common signs of degradation are a noticeable color change (e.g., darkening or shifting of the hue) and the formation of precipitates as the parent compound degrades into less soluble byproducts. Regular visual inspection against a freshly prepared standard is a simple yet effective quality control measure.

Q3: Which environmental factors have the most significant impact on the stability of this compound?

The primary factors that accelerate degradation are exposure to light (especially UV), elevated temperatures, non-optimal pH, and the presence of oxygen or other oxidizing agents.[1][8][9][10][11]

Q4: What is the recommended starting point for solvent selection?

This compound has very low water solubility (<0.1 mg/mL).[1][3] Organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common choice, though the compound is only slightly soluble in it.[2] For any chosen solvent, it is critical to use a high-purity, anhydrous grade and to consider de-gassing the solvent immediately before use to minimize dissolved oxygen.

Core Stability Factors and Mitigation

This diagram illustrates the primary external factors that lead to the degradation of this compound in solution.

cluster_factors Instability Factors Light Light Exposure (UV Radiation) Molecule 1,8-Dinitro-4,5- dihydroxyanthraquinone Solution Light->Molecule Oxygen Atmospheric Oxygen (Oxidation) Oxygen->Molecule pH High or Uncontrolled pH (Hydrolysis/Oxidation) pH->Molecule Temp Elevated Temperature (Thermal Degradation) Temp->Molecule Degradation Degraded Products (Loss of Potency, Color Change, Precipitation) Molecule->Degradation Leads to

Caption: Key factors contributing to the degradation of the compound.

Troubleshooting Guide for Solution Instability

This section provides a structured approach to diagnosing and resolving common issues encountered during your experiments.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Rapid Color Change (within hours) 1. Photodegradation: Solution exposed to ambient or UV light.[8][10] 2. High pH: Use of a basic or unbuffered solvent. Hydroxyanthraquinones can be unstable at higher pH values.[11]1. Light Protection: Immediately prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil. Work in a shaded area.[12] 2. pH Control: Use a solvent system buffered to a slightly acidic pH (e.g., pH 3.5-5.0).[11]
Precipitate Forms Over Time 1. Oxidative Degradation: Dissolved oxygen in the solvent is reacting with the compound.[1] 2. Solvent Evaporation: The container is not properly sealed, leading to increased concentration and precipitation.1. Deoxygenate Solvent: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes. 2. Inert Atmosphere: After preparing the solution, flush the headspace of the vial with inert gas before sealing. Use vials with PTFE-lined septa for a secure seal.
Inconsistent Assay Results 1. Gradual Degradation: Storing stock solutions for too long or at improper temperatures.[13] 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.1. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If storing, use low temperatures (-20°C is recommended).[2] 2. Aliquoting: Prepare single-use aliquots from a freshly made stock solution to avoid freeze-thaw cycles.
Solution Fails QC (e.g., HPLC Purity Check) 1. Contaminated Solvent: Use of a low-purity solvent containing oxidizing impurities (e.g., peroxides in ethers). 2. Incompatible Additives: Other components in the experimental medium may be reacting with the compound.1. High-Purity Solvents: Use HPLC-grade or higher purity solvents. Test solvents for peroxides if applicable. 2. Additive Screening: Perform a small-scale compatibility test with all components of the final solution. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected.

Best Practices and Experimental Protocols

Adhering to the following protocols will provide a robust foundation for preparing and storing stable solutions of this compound.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates multiple stabilization techniques. The causality behind each step is explained to ensure a self-validating workflow.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (or other appropriate organic solvent)

  • Ascorbic acid or Butylated Hydroxytoluene (BHT) (optional, as antioxidant)

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance, vortex mixer, and sonicator

Methodology:

  • Solvent Preparation (The "Why"): To remove dissolved oxygen, a key driver of oxidative degradation.

    • Transfer the required volume of DMSO to a clean glass container.

    • Sparge the solvent by bubbling Argon or Nitrogen gas through it for 15-20 minutes at a gentle flow rate.

  • Weighing the Compound (The "Why"): To minimize exposure to ambient light and air.

    • Weigh the desired amount of this compound in a low-light environment. Perform this step quickly to reduce air exposure.

  • Dissolution (The "Why"): To create a homogenous solution under protective conditions.

    • Add the weighed compound directly into a pre-labeled amber vial.

    • Using a pipette, add the deoxygenated solvent to the vial to achieve the target concentration.

    • Immediately flush the headspace of the vial with inert gas for 10-15 seconds and securely cap it.

    • Vortex the vial for 30 seconds. If full dissolution is not achieved, sonicate in a water bath for 2-5 minutes.

  • Addition of Antioxidant (Optional, The "Why"): To scavenge free radicals and inhibit oxidative chain reactions that degrade the phenolic hydroxyl groups.[14][15][16]

    • If using an antioxidant, a small amount (e.g., 0.01% - 0.1% w/v) of BHT or ascorbic acid can be added to the solvent before sparging. These antioxidants can act as radical scavengers or reducing agents, protecting the primary compound.[15][17]

  • Aliquoting and Storage (The "Why"): To prevent degradation from repeated freeze-thaw cycles and long-term storage at suboptimal temperatures.

    • If the stock solution is not for immediate use, divide it into single-use aliquots in separate amber vials under an inert atmosphere.

    • Store all aliquots in a freezer at -20°C or below.[2] For short-term storage (1-2 days), refrigeration at 2-8°C in the dark is acceptable.

Troubleshooting Workflow Diagram

This logical diagram guides a user from an observed problem to a validated solution, embodying a self-validating system.

start Problem: Solution is Unstable (e.g., Color Change, Precipitate) q1 Is the solution protected from light? start->q1 sol1 ACTION: Store in amber vials or wrap in foil. Work in low light. q1->sol1 No q2 Was the solvent deoxygenated and stored under inert gas? q1->q2 Yes sol1->q2 sol2 ACTION: Sparge solvent with N2/Ar. Flush vial headspace before sealing. q2->sol2 No q3 Is the pH of the system controlled and acidic? q2->q3 Yes sol2->q3 sol3 ACTION: Use a buffered solvent system (pH 3.5-5.0). Avoid basic conditions. q3->sol3 No q4 Is the solution stored at low temperature and aliquoted? q3->q4 Yes sol3->q4 sol4 ACTION: Store at -20°C. Prepare single-use aliquots to avoid freeze-thaw cycles. q4->sol4 No end_node Stable Solution Achieved q4->end_node Yes sol4->end_node

Caption: A step-by-step troubleshooting workflow for stabilizing solutions.

References

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
  • 1,8-dihydroxy-4,5-dinitroanthraquinone. ECHEMI.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0. ChemicalBook.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
  • This compound | C14H6N2O8. PubChem.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Antioxidant. Wikipedia.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PMC, PubMed Central.
  • CAS Number 81-55-0 | 1,8-Dihydroxy-4,5-dinitroanthraquinone. Spectrum Chemical.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applic
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Arom
  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed Central.
  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed.
  • An In-depth Technical Guide to 1,8-Dinitroanthraquinone: From Discovery to Drug Development Applic
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

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Common byproducts in the synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,8-Dinitro-4,5-dihydroxyanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

I. Understanding the Synthesis: Key Challenges

The synthesis of this compound typically involves the direct nitration of 1,8-dihydroxyanthraquinone (also known as chrysazin) or its precursors. While seemingly straightforward, this electrophilic aromatic substitution is prone to the formation of several byproducts, complicating purification and impacting final product purity. The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 4 and 5 positions while minimizing substitution at other sites.

Core Synthesis Pathway

The most common route involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of nitric acid and sulfuric acid. Boric acid is often employed to protect the hydroxyl groups and direct the nitration to the desired positions.[1][2][3]

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: What are the most common byproducts I should expect?

A1: The primary byproducts in this synthesis are positional isomers and products of over-nitration. These include:

  • 2,5-Dinitro-1,8-dihydroxyanthraquinone: An isomeric dinitro compound.[1][2]

  • Trinitro derivatives: Such as 2,4,5-trinitro-1,8-dihydroxyanthraquinone, resulting from over-nitration.[1][2]

  • Mononitro derivatives: Such as 4-nitro-1,8-dihydroxyanthraquinone, from incomplete nitration.[1]

  • Unreacted starting material: 1,8-dihydroxyanthraquinone.

Q2: Why am I seeing a significant amount of the 2,5-dinitro isomer?

A2: The formation of the 2,5-dinitro isomer is a common issue. The directing effects of the hydroxyl and carbonyl groups on the anthraquinone core can lead to substitution at the 2 and 5 positions, competing with the desired 4 and 5 positions. Reaction conditions such as temperature and the concentration of the nitrating agent play a crucial role in the ratio of these isomers.

Q3: My reaction is producing a lot of tar-like substances. What's causing this?

A3: Tar formation is often a result of oxidative side reactions or decomposition of the starting material or product under harsh nitrating conditions. This can be exacerbated by elevated temperatures or excessively high concentrations of nitric acid.

Q4: Can I use 1,8-dimethoxyanthraquinone as a starting material?

A4: Yes, 1,8-dimethoxyanthraquinone is a viable alternative starting material.[1][2][3] The synthesis involves nitration followed by saponification (hydrolysis) of the methoxy groups to hydroxyl groups. This route can sometimes offer better control over the reaction.

III. Troubleshooting Guide: Isolating and Removing Byproducts

This section provides a systematic approach to troubleshooting common issues related to byproduct removal.

Problem 1: Low Purity of the Final Product Due to Isomeric Contamination

Possible Cause: Inefficient separation of the desired this compound from its isomers, particularly the 2,5-dinitro derivative.

Troubleshooting Protocol: Fractional Crystallization using Sulfuric Acid

This protocol leverages the differential solubility of the dinitro isomers in sulfuric acid at varying concentrations. The desired 4,5-dinitro isomer is less soluble in 80-100% sulfuric acid compared to the undesired byproducts.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: After the nitration reaction is complete, carefully adjust the concentration of the sulfuric acid in the reaction mixture to 80-100% by the controlled addition of water.

  • Crystallization: Allow the mixture to cool slowly to room temperature (20-25°C) with gentle stirring. The this compound will selectively crystallize out of the solution.

  • Filtration: Filter the crystalline precipitate from the acidic solution.

  • Washing: Wash the collected solid first with a fresh portion of 88-96% sulfuric acid to remove any remaining dissolved byproducts, followed by washing with water until the filtrate is neutral.[1][2]

  • Drying: Dry the purified product under vacuum.

Expected Outcome: This procedure can yield this compound with a purity of 95-99%.[1][2][3]

Problem 2: Presence of Trinitro and Mononitro Byproducts

Possible Cause: Incomplete nitration or over-nitration due to suboptimal reaction time, temperature, or reagent stoichiometry.

Troubleshooting Protocol: Optimized Reaction Control and Sulfuric Acid Wash

The key to minimizing these byproducts is stringent control over the reaction conditions.

Step-by-Step Methodology:

  • Temperature Control: Maintain the nitration temperature between -10°C and 30°C.

  • Stoichiometry: Use a precise molar ratio of nitric acid to the anthraquinone starting material.

  • Post-Reaction Treatment: Following the reaction, the fractional crystallization method described above is also effective at removing trinitro and mononitro byproducts, as they tend to remain in the sulfuric acid mother liquor.[1]

Quantitative Data Summary: Byproduct Levels Pre- and Post-Purification
ByproductTypical % in Crude ProductTypical % After H2SO4 Wash
2,5-Dinitro Isomer2.8%0.5%[1]
Trinitro Derivatives0.5%0.2%[1]
Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

Crude_Product Crude Product (Mixture of Isomers) Adjust_H2SO4 Adjust H2SO4 Concentration (80-100%) Crude_Product->Adjust_H2SO4 Crystallization Selective Crystallization of 4,5-Dinitro Isomer Adjust_H2SO4->Crystallization Filtration Filtration Crystallization->Filtration Washing Wash with H2SO4 then Water Filtration->Washing Byproducts Byproducts in Mother Liquor Filtration->Byproducts Mother Liquor Pure_Product Purified 1,8-Dinitro-4,5- dihydroxyanthraquinone Washing->Pure_Product

Caption: Workflow for the purification of this compound.

IV. Analytical Methods for Purity Assessment

To validate the success of your purification, appropriate analytical techniques are essential.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV-Vis detector is a robust technique for separating and quantifying the desired product and its byproducts.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of the product mixture, providing both separation and structural information.[4]

  • UV-Visible Spectrophotometry: While less specific, UV-Vis spectrophotometry can be used for a quick estimation of purity, especially after a colorimetric reaction to enhance sensitivity.[4]

V. Concluding Remarks

The successful synthesis of high-purity this compound is achievable through careful control of reaction parameters and the implementation of an effective purification strategy. The fractional crystallization method using concentrated sulfuric acid is a well-established and efficient technique for removing common byproducts. By understanding the underlying chemistry and potential pitfalls, researchers can consistently obtain a product of the desired quality for their downstream applications.

References
  • Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Verfahren zur Herstellung von 4,5-Dinitro-1,8-dihydroxyanthrachinon.
  • Technical Support Center: Purification of 1,8-Dinitroanthraquinone. Benchchem.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PMC - PubMed Central.
  • Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide. Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. Benchchem.
  • Process for the manufacture of nitro-hydroxy-anthraquinones.
  • Preparation of hydroxyanthraquinones.
  • Purification of 1-nitroanthraquinone.
  • Process for preparing alpha-dihydroxyanthraquinone-beta-disulfonic acids.
  • Preventing Byproduct Formation in Anthraquinone Nitr
  • 1,8-Dihydroxyanthraquinone.
  • Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.

Sources

Technical Support Center: Enhanced Experimental Protocols for 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,8-Dinitro-4,5-dihydroxyanthraquinone. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols to enhance performance, yield, and purity. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and reproducibility of your experimental outcomes.

Introduction to this compound

This compound is a significant synthetic derivative of anthraquinone. It serves as a crucial intermediate in the synthesis of various dyes and has garnered considerable interest in the pharmaceutical and material science sectors. Notably, it is a precursor to biologically active molecules and has been investigated for its potential as an NS2B-NS3 protease specific inhibitor for the treatment of viral infections like Dengue and West Nile virus.[1][2] Furthermore, its antibacterial properties against Gram-positive bacteria are a subject of ongoing research.

The synthesis of this compound, however, is not without its challenges. The primary route involves the nitration of 1,8-dihydroxyanthraquinone, a reaction that can be prone to the formation of undesirable isomers and byproducts. This guide will address these challenges and provide robust protocols for achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The principal challenge lies in controlling the regioselectivity of the nitration reaction. The direct nitration of 1,8-dihydroxyanthraquinone can lead to a mixture of dinitro and trinitro isomers, with the 2,5-dinitro derivative being a common impurity.[3] Achieving a high yield of the desired 4,5-dinitro isomer requires careful control of reaction conditions.

Q2: What is the role of boric acid in the nitration of 1,8-dihydroxyanthraquinone?

A2: Boric acid plays a crucial role as a directing and protecting agent. It forms a complex with the peri-hydroxyl and keto groups of the 1,8-dihydroxyanthraquinone. This complex deactivates the ortho and para positions relative to the hydroxyl groups, thus directing the incoming nitro groups to the 4 and 5 positions and minimizing the formation of other isomers.

Q3: Why is the concentration of sulfuric acid critical during the synthesis?

A3: The concentration of sulfuric acid is a key parameter that influences both the reaction rate and the solubility of the product and its isomers. A specific concentration range (typically 80-100%) is often targeted after the nitration reaction to facilitate the selective crystallization of the desired 4,5-dinitro-1,8-dihydroxyanthraquinone, leaving impurities in the mother liquor.[1][3]

Q4: What are the typical impurities encountered in the final product?

A4: Common impurities include isomeric dinitroanthraquinones (such as the 2,5-dinitro derivative), trinitrated anthraquinones, and unreacted starting material.[3] The presence of these impurities can significantly impact the performance of the compound in downstream applications.

Q5: What are the key safety precautions when working with this compound and its synthesis?

A5: The synthesis of this compound involves the use of strong, corrosive, and oxidizing acids (concentrated nitric and sulfuric acid). It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The final product is a brownish-gold solid and should be handled with care, avoiding inhalation of dust.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Final Product - Incomplete nitration reaction.- Suboptimal reaction temperature.- Loss of product during workup and purification.- Verify Reagent Quality: Ensure the use of highly concentrated nitric and sulfuric acids.- Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Maintain the recommended temperature range throughout the reaction.- Careful Workup: During the precipitation and filtration steps, ensure complete transfer of the product and minimize losses.
Poor Purity / Presence of Isomeric Impurities - Insufficient boric acid to protect the hydroxyl groups.- Incorrect sulfuric acid concentration during precipitation.- Inefficient purification.- Ensure Adequate Boric Acid: Use the recommended molar ratio of boric acid to 1,8-dihydroxyanthraquinone to ensure complete complexation.- Control Sulfuric Acid Concentration: Precisely adjust the sulfuric acid concentration by the careful addition of water post-nitration to induce selective crystallization of the desired isomer.[3]- Recrystallization: If impurities persist, perform a recrystallization from a suitable solvent system.
Product is Dark and Tarry - Over-nitration or side reactions due to excessive temperature.- Degradation of the product in the acidic medium.- Strict Temperature Control: Maintain the reaction temperature within the specified range using an ice bath or a cryocooler. The nitration of dihydroxyanthraquinones is highly sensitive to temperature.- Minimize Reaction Time: Avoid unnecessarily long reaction times to reduce the risk of product degradation.
Difficulty in Filtering the Precipitated Product - Formation of very fine crystals.- Controlled Precipitation: Add water to the reaction mixture slowly and with vigorous stirring to encourage the formation of larger, more easily filterable crystals.- Allow for Digestion: After precipitation, stirring the suspension for a period (digestion) can promote crystal growth.

Enhanced Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is optimized for high purity and yield by carefully controlling the reaction conditions and employing a boric acid-mediated nitration.

Materials:

  • 1,8-Dihydroxyanthraquinone

  • Boric Acid (H₃BO₃)

  • Concentrated Sulfuric Acid (96-98%) or Oleum (20%)

  • Mixed Acid (33% HNO₃, 67% H₂SO₄)

  • Deionized Water

Procedure:

  • Complex Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.5 parts of boric acid in 10 parts of concentrated sulfuric acid or oleum. Stir the mixture until a homogenous solution is obtained.

  • Nitration: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Slowly add 1.1 parts of the mixed acid dropwise over 3 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Hydrolysis and Precipitation: Carefully and slowly add 1.5 parts of water dropwise to the reaction mixture. The temperature will rise; allow it to reach 100 °C and maintain this temperature with stirring for 1 hour to ensure complete hydrolysis of any intermediates.

  • Crystallization: Cool the mixture to room temperature (20-25 °C) to allow for the crystallization of the product.

  • Isolation: Filter the crystalline precipitate using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 88% sulfuric acid and then with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for assessing the purity of this compound and quantifying impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing a small amount of phosphoric acid (e.g., 0.1%). A gradient elution may be necessary to separate all isomers effectively.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound
ParameterProtocol A (Oleum)Protocol B (Conc. H₂SO₄)
Starting Material 1,8-Dihydroxyanthraquinone1,8-Dimethoxyanthraquinone
Nitrating Agent Mixed Acid in 20% OleumMixed Acid in 96% H₂SO₄
Key Additive Boric AcidNone
Reaction Temp. 0-5 °C0-5 °C, then 100-105 °C
Post-reaction Treatment Dilution with waterSaponification at high temp.
Purity ~95.1%~98.7%
Major Impurities 2,5-Dinitro and Trinitro derivatives2,5-Dinitro derivative
Reference [3][3]

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 1,8-Dihydroxyanthraquinone + Boric Acid + H₂SO₄ Nitration Nitration (Mixed Acid, 0-5 °C) Start->Nitration Hydrolysis Hydrolysis & Precipitation (Add H₂O, 100 °C) Nitration->Hydrolysis Filtration Filtration Hydrolysis->Filtration Washing Washing (H₂SO₄, H₂O) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure 1,8-Dinitro-4,5- dihydroxyanthraquinone Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Role of Boric Acid in Directing Nitration

This diagram illustrates the proposed mechanism of how boric acid protects the hydroxyl groups and directs the nitration to the 4 and 5 positions.

Boric_Acid_Mechanism cluster_reaction Boric Acid Mediated Nitration Reactant 1,8-Dihydroxyanthraquinone Complex Boric Acid Complex (Protects OH groups) Reactant->Complex + Boric Acid BoricAcid B(OH)₃ BoricAcid->Complex NitratedComplex Nitrated Boric Acid Complex Complex->NitratedComplex + 2NO₂⁺ (Electrophilic Attack at positions 4 & 5) Nitronium NO₂⁺ Nitronium->NitratedComplex Product This compound NitratedComplex->Product Hydrolysis

Caption: Role of boric acid in directing nitration.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (1980). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Anjali Labs. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone.
  • SIELC Technologies. (n.d.). Separation of 1,8-Dihydroxy-4,5-dinitroanthraquinone on Newcrom R1 HPLC column.

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Technical Support Center: Best Practices for Long-Term Storage of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,8-Dinitro-4,5-dihydroxyanthraquinone (CAS No. 81-55-0). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a nitrated anthraquinone derivative, proper handling and storage are paramount to ensure its stability, integrity, and the safety of laboratory personnel. This guide provides in-depth, field-proven insights into the long-term storage of this compound, presented in a practical question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] While ambient temperatures (15-25°C) are generally acceptable for shorter periods[3], storage in a freezer at -20°C is also a suggested practice for maintaining long-term stability.[4] The choice between ambient and freezer storage may depend on the duration of storage and the specific requirements of your experiments. The primary goal is to minimize thermal decomposition.

Q2: Why is it crucial to store this compound in a tightly closed container?

A2: Storing this compound in a tightly closed container is essential for several reasons.[1][3] Firstly, the compound is sensitive to air.[1][5][6] Exposure to atmospheric oxygen over extended periods can potentially lead to oxidative degradation. Secondly, a sealed container prevents the ingress of moisture, which could compromise the integrity of the compound. Finally, it ensures containment of the fine powder, preventing accidental exposure and contamination of the laboratory environment.

Q3: The product information mentions sensitivity to light. How should I protect it from light exposure?

A3: Yes, this compound is sensitive to light.[1][5][6] To mitigate photodegradation, it is best practice to store the container in a dark place, such as a cabinet or a light-blocking secondary container.[2] Using an amber glass vial or wrapping the container in aluminum foil can provide an additional layer of protection against light exposure.

Q4: What are the known chemical incompatibilities for this compound?

A4: This compound should not be stored near strong oxidizing agents.[2][4][5] As a nitrated alcohol and ketone, it has several reactivity profiles to be aware of. It can react with acids and bases, potentially liberating heat.[1][5] It is also incompatible with reducing agents, isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][5][6] It is crucial to consult the Safety Data Sheet (SDS) and ensure that it is stored away from these classes of chemicals to prevent hazardous reactions.[7][8]

Troubleshooting Guide

Q1: I've noticed a change in the color of my stored this compound. What could be the cause?

A1: A color change from its typical brownish-gold or yellow-to-red appearance could indicate degradation.[1][5][6] This may be due to improper storage conditions such as exposure to light, air, or incompatible chemicals.[1][2][5][6] It is advisable to re-evaluate your storage protocol. If degradation is suspected, the purity of the compound should be assessed using an appropriate analytical technique (e.g., HPLC, TLC) before further use.

Q2: My compound appears clumpy or has absorbed moisture. Is it still usable?

A2: Clumping or the appearance of moisture indicates that the container was not sealed properly, leading to water absorption. While the compound is poorly soluble in water, the presence of moisture can affect its handling and may promote degradation over time.[1][6] If the material is critical for your experiment, you may consider drying it under a vacuum. However, for sensitive applications, it is recommended to use a fresh, properly stored batch to ensure the reliability of your results.

Q3: I need to handle the compound outside of its storage container. What are the key safety precautions?

A3: When handling this compound, it is important to work in a well-ventilated area, preferably in a fume hood, to avoid inhaling the dust.[1][3][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[10][11] A dust mask (e.g., N95) is also recommended. Avoid creating dust when handling the solid.[3][9][10] In case of a spill, dampen the solid material with a suitable solvent like acetone before carefully cleaning it up and placing it in a sealed container for disposal.[6]

Quantitative Storage Parameters

ParameterRecommended ConditionRationale
Temperature Cool, dry place (15-25°C or -20°C for long-term)[1][2][3][4]Minimizes thermal decomposition.
Atmosphere Tightly sealed container[1][3]Protects from air and moisture.[1][5][6]
Light Store in a dark place[2]Prevents photodegradation.[1][5][6]
Incompatibilities Away from strong oxidizing agents, acids, bases, etc.[1][2][4][5]Prevents hazardous chemical reactions.

Experimental Protocols

Protocol for Assessing Compound Integrity After Long-Term Storage

  • Visual Inspection: Carefully observe the compound for any changes in color or physical state (e.g., clumping).

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., DMSO, Dichloromethane) and observe for any insolubility that was not previously present.[4]

  • Thin-Layer Chromatography (TLC):

    • Prepare a dilute solution of the stored compound.

    • Spot the solution on a TLC plate alongside a solution of a fresh, reference standard.

    • Develop the plate using an appropriate solvent system.

    • Visualize the spots under UV light. The appearance of additional spots in the lane of the stored compound indicates the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC):

    • For a more quantitative assessment, analyze the stored compound by HPLC.

    • Compare the chromatogram to that of a reference standard.

    • A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Logical Workflow for Storage and Handling

storage_workflow Workflow for Long-Term Storage of this compound A Receive Compound B Verify Certificate of Analysis (CoA) A->B C Select Appropriate Storage Location B->C D Store in Cool, Dry, and Dark Place (e.g., -20°C Freezer or desiccator cabinet) C->D E Ensure Tightly Sealed Container C->E F Check for Incompatible Chemicals Nearby C->F G Retrieve for Experiment D->G K Periodic Visual Inspection D->K E->G H Equilibrate to Room Temperature Before Opening G->H I Handle with Appropriate PPE in Ventilated Area H->I J Return to Storage Promptly I->J J->D L Re-analyze if Degradation is Suspected K->L Color change or clumping?

Caption: Logical workflow for the proper storage and handling of this compound.

References

  • This compound | C14H6N2O8 | CID 3378440. PubChem. [Link]
  • Safety Data Sheet: Anthraquinone. Carl ROTH. [Link]

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Validation & Comparative

A-Comparative-Guide-to-Validating-the-Purity-of-Synthesized-1-8-Dinitro-4-5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 1,8-Dinitro-4,5-dihydroxyanthraquinone. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound typically involves the nitration of 1,8-dihydroxyanthraquinone or its precursors.[1][3][4] This electrophilic aromatic substitution is prone to yielding a mixture of isomers, with the most common impurity being the 1,5-dinitro isomer.[5] Other potential impurities include mono-nitrated intermediates (e.g., 1-nitroanthraquinone) and unreacted starting materials.[5][6] Therefore, a robust purity validation strategy must be capable of resolving and quantifying these closely related species.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a combination of chromatographic and spectroscopic methods, each offering unique insights into the sample's composition.

Caption: Comprehensive workflow for the purity validation of this compound.

Comparative Analysis of Validation Techniques

Analytical Technique Principle Strengths for this Application Limitations for this Application Typical Purity Specification
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Rapid, inexpensive initial screening for the presence of major impurities.Primarily qualitative; not suitable for precise quantification.N/A (Screening)
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure.Excellent for separating and quantifying closely related isomers.[5][7][8]Requires method development and validation.>98% by area normalization.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Confirms the molecular weight of the target compound and potential impurities.Isomers have the same mass and cannot be distinguished by MS alone.N/A (Identity)
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule.Provides unambiguous structural confirmation and can detect and quantify impurities with distinct signals.[10][11][12]May have lower sensitivity for minor impurities compared to HPLC.Conforms to the expected spectral pattern with no significant impurity signals.
Elemental Analysis (EA) Determines the elemental composition (C, H, N) of a sample.[13][14]Provides a fundamental measure of purity by comparing the experimental elemental composition to the theoretical values.[15]Does not distinguish between isomers. An accepted deviation of 0.3% to 0.4% is common.[14][16][17]Within ±0.4% of the calculated values for C, H, and N.[16][17]

Recommended Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reverse-phase C18 column is chosen for its ability to effectively separate non-polar to moderately polar compounds like anthraquinone derivatives based on their hydrophobicity. The acetonitrile/water mobile phase provides good resolution, and the addition of a small amount of acid (phosphoric or formic) helps to sharpen peaks by suppressing the ionization of the hydroxyl groups. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds, including anthraquinones, exhibit strong absorbance.[5]

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[5] For MS compatibility, replace phosphoric acid with formic acid.[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Standard Preparation: Prepare a certified reference standard of this compound at a similar concentration.

  • Analysis: Inject both the sample and standard solutions and compare the retention times and peak areas. The purity of the synthesized compound can be calculated using the area normalization method.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. The ¹³C NMR spectrum reveals the number of unique carbon environments. By comparing the obtained spectra with known data for this compound and potential impurities, one can confirm the identity and assess the purity of the synthesized product.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which the compound is soluble.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values or a reference spectrum of a known pure standard.[10] The presence of unexpected signals may indicate impurities.

Conclusion

Validating the purity of synthesized this compound is a critical step that underpins the reliability of subsequent research and development. A multi-faceted approach, combining the high-resolution separation power of HPLC with the definitive structural confirmation of NMR and the fundamental compositional data from elemental analysis, provides a robust and self-validating system. By adhering to these rigorous analytical principles, researchers can ensure the quality of their materials and the integrity of their scientific endeavors.

References

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
  • Separation of 1,8-Dihydroxy-4,5-dinitroanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Elemental analysis. Wikipedia. [Link]
  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
  • Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone. Anjali Labs. [Link]
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • 1-Nitroanthraquinone. PubChem. [Link]
  • TLC of anthraquinone extract and standards.
  • Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
  • METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE.
  • Chrom
  • Process for preparing 1,5-dinitroanthraquinone.

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A Senior Scientist's Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Synthesis, Validation, and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Dye Intermediate

1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a synthetic anthraquinone derivative that has evolved from its historical role as a precursor in the dye industry to a compound of significant interest in modern biomedical research.[1][2] Its rigid, planar structure, substituted with both electron-donating hydroxyl groups and electron-withdrawing nitro groups, imparts unique chemical and biological properties. This guide provides an in-depth analysis of its synthesis, the critical importance of cross-validating its purity, and a direct comparison of its biological activity against its well-known precursor, 1,8-Dihydroxyanthraquinone (Dantron). Our focus is to equip researchers with the necessary protocols and data to ensure reproducibility and to highlight the compound's potential, particularly as a novel antibacterial agent.[3][4][5]

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₆N₂O₈[6][7]
Molecular Weight 330.21 g/mol [6]
CAS Number 81-55-0[6]
Appearance Brownish-gold or yellow to deep red crystalline solid[6][7][8]
Melting Point ~225 °C (with decomposition)[6]
Solubility Insoluble in water; soluble in some organic solvents[6][7]

Synthesis and Purification: A Protocol Rooted in Precision

The synthesis of this compound is typically achieved through the direct nitration of 1,8-dihydroxyanthraquinone.[6] Achieving high purity and yield requires meticulous control over reaction conditions to favor the desired 4,5-dinitro isomer and minimize the formation of other isomers.

Causality in Synthesis: The "Why" Behind the Method

The chosen protocol involves nitration in a medium of concentrated sulfuric acid or oleum with the addition of boric acid.[2][6][9] This is not arbitrary.

  • Sulfuric Acid/Oleum: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile for the aromatic substitution reaction.[10]

  • Boric Acid: This is a crucial addition. It forms a chelate complex with the peri-hydroxyl and keto groups of the anthraquinone core. This complex serves two purposes: it protects the hydroxyl groups from oxidation by the strong nitrating mixture and deactivates the A-ring, thereby directing nitration to the desired 4 and 5 positions on the B-ring.[2][6]

  • Temperature Control: The reaction is initiated at low temperatures (-10°C to 30°C) to control the exothermic nitration and prevent runaway reactions and excessive by-product formation.[2]

  • Controlled Precipitation: The key to isolating a high-purity product lies in the final step. After the reaction, the sulfuric acid concentration is carefully adjusted to 80-100% by the controlled addition of water.[2][9] In this specific acid concentration range, the desired 4,5-dinitro-1,8-dihydroxyanthraquinone crystallizes out, leaving many impurities behind in the solution.[2][9]

Experimental Workflow: Synthesis and Purification```dot

// Nodes A [label="Starting Materials:\n1,8-Dihydroxyanthraquinone\nBoric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Vessel:\nConcentrated H₂SO₄ or Oleum", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Nitration\nAdd Mixed Acid (HNO₃/H₂SO₄)\nMaintain Temp: 0-5°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Saponification (if needed) &\nTemperature Increase\nHeat to 100-105°C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Controlled Precipitation\nAdjust H₂SO₄ concentration to 85-90%\nwith H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Crystallization\nCool to 20-25°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isolation\nFilter precipitate via suction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Washing\nWash with 88% H₂SO₄ then H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Final Product\nPure this compound\n(>99% Purity)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C; B -> C; C -> D [label="Stir for 1 hour"]; D -> E [label="Heat for 4 hours, then cool"]; E -> F; F -> G; G -> H; H -> I [label="Dry"]; }

Caption: Proposed mechanism of DHDNA's bacteriostatic action via inhibition of the PPAT enzyme.

Conclusion

This compound stands as a compelling example of how targeted chemical modification can dramatically enhance the biological activity of a known scaffold. The addition of nitro groups transforms the relatively inert 1,8-dihydroxyanthraquinone into a potent inhibitor of a key bacterial enzyme. For researchers working with this compound, this guide underscores a dual imperative: first, the adherence to precise and controlled synthetic protocols to ensure the desired isomeric purity, and second, the routine use of analytical cross-validation methods like HPLC to confirm that purity. Only by integrating rigorous synthesis with robust validation can the true therapeutic and experimental potential of this promising molecule be reliably explored.

References

  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for the Quantification of 1,8-Dinitroanthraquinone. BenchChem.
  • El-Hallag, I. S., et al. (2022). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Guzmán-Gutiérrez, S. L., et al. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Molecules, 29(1), 203.
  • BenchChem. (2025, December). Characterization of impurities in 1,8-Dinitroanthraquinone synthesis. BenchChem.
  • OUCI. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis.
  • PubMed Central (PMC). (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. National Center for Biotechnology Information.
  • European Patent Office. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Inchem.org. (1990). Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) (IARC Summary & Evaluation, Volume 50, 1990).
  • BenchChem. (2025). Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide. BenchChem.

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A Comparative Spectroscopic Analysis: 1,8-Dinitro-4,5-dihydroxyanthraquinone vs. 1,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast family of anthraquinone derivatives, subtle structural modifications can induce profound changes in physicochemical and electronic properties. This guide provides an in-depth spectroscopic comparison between two such analogues: 1,5-dihydroxyanthraquinone (also known as Anthrarufin) and 1,8-Dinitro-4,5-dihydroxyanthraquinone. While both molecules share the fundamental 9,10-anthracenedione core with two hydroxyl groups, the addition of two strongly electron-withdrawing nitro groups at the 4 and 5 positions in the latter introduces significant electronic perturbations. These differences are readily quantifiable through various spectroscopic techniques, providing unique fingerprints for each molecule. Understanding these distinctions is critical for researchers in drug development, materials science, and analytical chemistry for unequivocal identification, purity assessment, and predicting molecular behavior.

This guide will dissect the differences in their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, explaining the structural basis for the observed spectral variations and providing standardized protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

Expert Insight: UV-Vis spectroscopy measures the absorption of light by a molecule, promoting electrons from a ground state to a higher energy excited state. The anthraquinone core is a classic chromophore, with its conjugated system of double bonds giving rise to characteristic π → π* and n → π* transitions.[1] The position and intensity of these absorption bands are exquisitely sensitive to the nature and position of substituents on the aromatic rings.[2]

The hydroxyl (-OH) groups in 1,5-dihydroxyanthraquinone act as auxochromes, electron-donating groups that, through resonance, extend the conjugation of the π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to unsubstituted anthraquinone.

In this compound, this effect is dramatically amplified. The two nitro (-NO₂) groups are powerful electron-withdrawing groups. The combination of electron-donating hydroxyl groups and electron-withdrawing nitro groups creates a strong "push-pull" system across the conjugated backbone. This significantly narrows the HOMO-LUMO gap, causing a substantial bathochromic shift into the visible region of the spectrum. This is why 1,5-dihydroxyanthraquinone appears as an orange solid, while the dinitro analogue is a much darker brownish-gold solid.[3][4]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 1 mg of the anthraquinone sample. Dissolve it in 100 mL of a suitable spectroscopic grade solvent (e.g., ethanol or DMSO) in a volumetric flask to create a stock solution. Further dilute as necessary to achieve an absorbance reading between 0.2 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction (autozero) across the desired wavelength range.

  • Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm to record the full absorption spectrum and identify the λmax.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Weigh Compound P2 Dissolve in Spectroscopic Solvent P1->P2 P3 Dilute to Target Concentration P2->P3 A3 Measure Sample Absorbance P3->A3 Analyze A1 Prepare Solvent Blank A2 Baseline Correction (200-800 nm) A1->A2 A2->A3 Output Identify λmax A3->Output Generate Spectrum

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
CompoundKey SubstituentsExpected λmax ShiftTypical λmax (Visible)Reference
1,5-Dihydroxyanthraquinone Two -OH groupsBathochromic~430 - 505 nm[5]
This compound Two -OH, Two -NO₂Strong Bathochromic~550 - 580 nm[6]

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

Expert Insight: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For these anthraquinones, we expect to see characteristic peaks for the carbonyl, hydroxyl, and aromatic C=C bonds. The key differentiator will be the presence of strong absorptions corresponding to the nitro groups in this compound.

Both molecules feature intramolecular hydrogen bonding between the peri-hydroxyl groups and the adjacent quinone carbonyls. This interaction weakens the C=O bond, lowering its stretching frequency, and broadens the O-H stretching band. The most telling difference, however, comes from the N-O bonds. This compound will exhibit two distinct, strong absorption bands corresponding to the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1330-1350 cm⁻¹) stretching vibrations of the nitro groups. These peaks are completely absent in the spectrum of 1,5-dihydroxyanthraquinone.

Experimental Protocol: ATR-FTIR Spectrum Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_acq ATR-FTIR Analysis A1 Clean ATR Crystal A2 Collect Background Spectrum A1->A2 A3 Apply Solid Sample A2->A3 A4 Acquire Spectrum (4000-400 cm⁻¹) A3->A4 Output Identify Vibrational Bands A4->Output Process Data

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Comparative IR Data
Vibrational Mode1,5-Dihydroxyanthraquinone (cm⁻¹)This compound (cm⁻¹)Reference
O-H Stretch (H-bonded) 3100-3400 (broad)3100-3400 (broad)[7][8]
C-H Stretch (Aromatic) ~3050~3050[7][8]
C=O Stretch (H-bonded) ~1620~1620[6][9]
NO₂ Asymmetric Stretch Absent~1520 [6]
NO₂ Symmetric Stretch Absent~1340 [3]
C=C Stretch (Aromatic) 1600-14501600-1450[7][8]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

Expert Insight: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Chemical shift (δ), integration, and splitting patterns (multiplicity) allow for complete structural elucidation. Both target molecules are symmetrical, which simplifies their spectra. A deuterated polar aprotic solvent like DMSO-d₆ is often used due to the limited solubility of these compounds in less polar solvents like CDCl₃.[10]

For 1,5-dihydroxyanthraquinone , its C₂h symmetry means there are only three unique proton environments: the phenolic -OH proton and two types of aromatic protons, which will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm).[11]

For This compound , the molecule also possesses symmetry. However, the powerful deshielding effect of the electron-withdrawing nitro groups will cause the protons on the same ring (at positions 2, 3, 6, and 7) to shift significantly downfield (to a higher ppm value) compared to those in 1,5-dihydroxyanthraquinone.[12] The phenolic protons will also be present, likely as a broad singlet at a very high chemical shift (>12 ppm) due to strong intramolecular hydrogen bonding.

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The residual solvent peak (e.g., DMSO at δ ~2.50 ppm) is used as an internal reference.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Dissolve Sample in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Insert into Spectrometer P2->A1 Analyze A2 Tune & Shim A1->A2 A3 Acquire FID A2->A3 A4 Process Data (FT, Phase, Integrate) A3->A4 Output Assign Chemical Shifts A4->Output Generate Spectrum

Caption: General workflow for ¹H NMR analysis.

Comparative ¹H NMR Data (Predicted in DMSO-d₆)
Proton Environment1,5-Dihydroxyanthraquinone (δ, ppm)This compound (δ, ppm)Key InfluenceReference
Aromatic Protons ~7.2 - 7.9 (multiplets)~7.8 - 8.2 (doublets)Downfield shift due to -NO₂ deshielding[11][12]
Hydroxyl Protons >12 (broad s)>12 (broad s)Intramolecular H-bonding[13]

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expert Insight: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It ionizes molecules and measures their mass-to-charge ratio (m/z). The most immediate and unambiguous difference between the two compounds is their molecular weight. The addition of two nitro groups and the removal of two hydrogen atoms increases the mass by 90 atomic mass units.

Under electron ionization (EI) conditions, the molecular ion peak (M⁺˙) is typically observed. A common fragmentation pathway for anthraquinones is the sequential loss of neutral carbon monoxide (CO) molecules from the quinone core.[1] For this compound, additional fragmentation pathways involving the loss of nitro-related species (e.g., NO, NO₂) would also be expected, providing further structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, which is heated to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form a radical cation (M⁺˙).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A magnetic or electric field in the mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS_Workflow Intro 1. Sample Introduction & Volatilization Ion 2. Electron Ionization (70 eV) Intro->Ion Acc 3. Ion Acceleration Ion->Acc Sep 4. Mass Analysis (Separation by m/z) Acc->Sep Det 5. Detection Sep->Det Spec Mass Spectrum Det->Spec

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data
Parameter1,5-DihydroxyanthraquinoneThis compoundReference
Molecular Formula C₁₄H₈O₄C₁₄H₆N₂O₈[3][9]
Molecular Weight 240.21 g/mol 330.21 g/mol [3][9]
Molecular Ion (M⁺˙, m/z) 240330[3][9]
Key Fragments (m/z) 212 ([M-CO]⁺˙), 184 ([M-2CO]⁺˙)300 ([M-NO]⁺), 284 ([M-NO₂]⁺), 272 ([M-CO-NO]⁺)[1]

Conclusion

The spectroscopic comparison of 1,5-dihydroxyanthraquinone and this compound provides a clear and compelling illustration of structure-property relationships. The addition of two nitro groups serves as a powerful perturbation, creating distinct and easily identifiable signatures across all major spectroscopic platforms.

  • UV-Vis: A significant bathochromic shift of over 100 nm is observed for the dinitro compound due to the creation of a strong intramolecular charge-transfer system.

  • IR: The appearance of strong, characteristic N-O stretching bands provides unambiguous proof of nitration.

  • ¹H NMR: A noticeable downfield shift of aromatic protons in the dinitro analogue confirms the powerful deshielding effect of the nitro substituents.

  • Mass Spec: A clear difference of 90 amu in the molecular ion peak provides definitive confirmation of the molecular formula.

For researchers working with these or related compounds, a multi-technique approach as outlined here is essential for unequivocal structural confirmation and quality control, ensuring the integrity of their scientific investigations.

References

  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(3), 861–873.
  • Flament, J. P., et al. (1987). Fluorescence excitation and emission spectra of 1,5-dihydroxyanthraquinone-d2 in n-hexane at 10K. The Journal of Chemical Physics, 87(10), 5692–5699.
  • PubChem. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. National Center for Biotechnology Information.
  • PubChem. (n.d.). Anthrarufin. National Center for Biotechnology Information.
  • Kuball, H. G., et al. (1986). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Molecular Crystals and Liquid Crystals, 140(1), 1-16.
  • Urbanova, M., et al. (2020). Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. Molecules, 25(21), 5036.
  • Kleyer, D. L., & Koch, T. H. (1983). Synthesis of anthraquinonyl glucosaminosides and studies on the influence of aglycone hydroxyl substitution on superoxide generation, DNA binding, and antimicrobial properties. Journal of the American Chemical Society, 105(18), 5911–5919.
  • ResearchGate. (n.d.). NMR spectrum of dihydroxyanthraquinone from C. occidentalis.
  • Wikipedia. (2023). 1,5-Dihydroxyanthraquinone.
  • PubChem. (n.d.). 1,5-Diamino-4,8-dihydroxyanthraquinone. National Center for Biotechnology Information.
  • IARC Publications. (n.d.). 1,8-Dihydroxyanthraquinone.
  • ResearchGate. (n.d.). 9,10-anthraquinone and numbering of the substitution positions.
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antibacterial properties of 1,8-Dinitro-4,5-dihydroxyanthraquinone (DHDNA) and related anthraquinone compounds. As the challenge of antimicrobial resistance intensifies, researchers are increasingly turning to both natural and synthetic compound libraries to identify new therapeutic leads. Anthraquinones, a class of aromatic compounds widely distributed in nature, have long been recognized for their diverse biological activities.[1][2][3] This document synthesizes experimental data to offer a clear perspective on the structure-activity relationships that govern their efficacy, with a particular focus on the synthetically modified DHDNA.

Introduction to Anthraquinones in Antibacterial Research

Anthraquinones are polycyclic compounds based on a 9,10-anthracenedione core. They are the active ingredients in many traditional herbal medicines and have been investigated for a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The rigid, planar structure of the anthraquinone scaffold allows for diverse chemical modifications, making it an attractive starting point for developing novel drugs.[1] However, the emergence of drug-resistant pathogens necessitates a deeper understanding of how specific structural modifications, such as the introduction of nitro groups, can enhance antibacterial potency. This guide focuses on this compound, a derivative that exemplifies the potential of synthetic chemistry to unlock potent bioactivity from a well-known chemical scaffold.

Comparative Efficacy: A Data-Driven Analysis

The antibacterial efficacy of an agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values for DHDNA and key related anthraquinones against clinically relevant Gram-positive bacteria.

CompoundStructureTest OrganismMIC (µg/mL)Key Findings
This compound (DHDNA) A 9,10-anthraquinone core with hydroxyl groups at positions 4 and 5, and nitro groups at positions 1 and 8.Staphylococcus aureus (including resistant isolates)31.25[5][6]Effective against Gram-positive bacteria. The nitro groups are critical for its activity.[6] Ineffective against Gram-negative E. coli.[5][6]
Enterococcus faecalis (including resistant isolates)62.5[5][6]Shows bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria) effects at tested concentrations.[6][7]
1,8-Dihydroxyanthraquinone (Danthron) The parent compound of DHDNA, lacking the two nitro groups.Staphylococcus aureusInactive[6]Demonstrates the essential contribution of the nitro functional groups to the antibacterial activity of DHDNA.[6]
Enterococcus faecalisInactive[6]
Rhein (1,8-dihydroxyanthraquinone-3-carboxylic acid) A naturally occurring anthraquinone with a carboxylic acid group.Staphylococcus aureus (standard and clinical strains)12.5[8]Exhibits significant bacteriostatic activity against S. aureus.[8]
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) A common natural anthraquinone.Methicillin-resistant S. aureus (MRSA)4[1]Shows potent activity against the highly resistant MRSA strain, superior to the antibiotic oxacillin in the cited study.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals a compelling structure-activity relationship among these anthraquinone derivatives.

  • The Critical Role of Nitro Groups: The most striking finding is the dramatic increase in antibacterial activity upon the addition of two nitro groups to the 1,8-dihydroxyanthraquinone scaffold. While the parent compound, Danthron, is inactive, DHDNA shows significant inhibitory effects against both S. aureus and E. faecalis.[6] This highlights that the nitro groups are indispensable for the compound's antibacterial properties, a finding supported by both in vitro testing and in silico modeling.[5][6]

  • Influence of Substituent Polarity: The antibacterial potency of anthraquinones is closely linked to the polarity of their substituents.[1][2][9] The electron-withdrawing nature of the nitro groups in DHDNA and the carboxylic acid group in Rhein likely contribute to their interaction with bacterial targets.

  • Target Specificity: DHDNA's activity is notably restricted to Gram-positive bacteria, with no efficacy observed against the Gram-negative E. coli.[6][7] This suggests that the compound may be unable to penetrate the outer membrane of Gram-negative bacteria or that its molecular target is absent or inaccessible in these organisms.

Proposed Mechanisms of Antibacterial Action

The mechanisms by which anthraquinones exert their antibacterial effects are diverse and depend on their specific chemical structures.[1][9]

For this compound (DHDNA): In silico studies, including molecular docking and dynamics simulations, have identified a likely target for DHDNA. These analyses strongly suggest that DHDNA acts as an inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) .[5][6][7] This enzyme is crucial for the biosynthesis of Coenzyme A, an essential cofactor in numerous metabolic pathways, including fatty acid synthesis. The nitro groups of DHDNA appear to play a key role in its affinity for the nucleotide-binding site of the PPAT enzyme.[5][6]

G DHDNA 1,8-Dinitro-4,5- dihydroxyanthraquinone (DHDNA) PPAT Bacterial Enzyme: Phosphopantetheine Adenylyltransferase (PPAT) DHDNA->PPAT Binds to and Inhibits CoA Coenzyme A Biosynthesis PPAT->CoA Blocked Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis) CoA->Metabolism Disrupted Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Metabolism->Growth

Caption: Proposed mechanism of DHDNA via inhibition of the PPAT enzyme.

General Mechanisms for Anthraquinones: For the broader class of anthraquinones, several other antibacterial mechanisms have been proposed, including:

  • Cell Membrane and Wall Disruption: Some anthraquinones can interact with the bacterial cell envelope, increasing its permeability and causing leakage of cellular contents.[9][10][11]

  • Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with the fundamental processes of DNA replication, transcription, and translation.[1][9]

  • Biofilm Formation Inhibition: Anthraquinones can prevent bacteria from forming biofilms, which are protective communities that contribute to antibiotic resistance.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antibacterial efficacy data, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., DHDNA) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Plate reader or visual assessment tool

Methodology:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient across the plate.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Preparation of Bacterial Inoculum:

    • Dilute the log-phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This specific density is critical for standardizing the test and ensuring results are comparable across experiments.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is now 100 µL, and the compound concentrations are halved to their final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours. This timeframe allows for sufficient bacterial growth in the control wells.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density (OD) with a plate reader.

G cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading A 1. Add Broth to Wells B 2. Create 2-Fold Serial Dilution of Test Compound A->B D 4. Inoculate Wells B->D C 3. Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results: Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a promising antibacterial agent with potent, bacteriostatic activity against clinically significant Gram-positive pathogens like S. aureus and E. faecalis. Its efficacy is unequivocally linked to the presence of nitro groups on the anthraquinone scaffold, which are absent in its inactive parent compound. The proposed mechanism, inhibition of the essential PPAT enzyme, presents a validated target for further drug development.

Future research should focus on:

  • Lead Optimization: Synthesizing and testing additional analogs to explore the effects of different electron-withdrawing groups and their positions on the anthraquinone ring to potentially enhance potency or broaden the activity spectrum.

  • Mechanism Validation: Conducting biochemical assays to definitively confirm the inhibition of the PPAT enzyme by DHDNA.

  • In Vivo Studies: Evaluating the efficacy and safety of DHDNA in animal models of infection to determine its potential as a therapeutic candidate.

By continuing to explore the structure-activity relationships of synthetic anthraquinones, the scientific community can pave the way for a new class of antibacterial drugs to combat the growing threat of antimicrobial resistance.

References

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A Comparative Guide to the Performance of 1,8-Dinitro-4,5-dihydroxyanthraquinone as a High-Performance Chemosensor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical evaluation of 1,8-Dinitro-4,5-dihydroxyanthraquinone as a potential colorimetric and fluorescent sensor. We will explore its underlying sensing mechanism, provide detailed protocols for its synthesis and performance validation, and benchmark its capabilities against current state-of-the-art sensing alternatives for fluoride anion detection. This document is intended for researchers, analytical chemists, and materials scientists engaged in the development of novel sensing technologies for environmental and biomedical applications.

Introduction: The Critical Need for Selective Anion Sensing

The detection and quantification of specific anions in aqueous environments is a cornerstone of environmental monitoring, clinical diagnostics, and industrial process control. Among these, the fluoride anion (F⁻) presents a unique duality. At low concentrations (0.5–1.5 mg/L) in drinking water, fluoride is beneficial for preventing dental caries and strengthening bones.[1] However, excessive intake can lead to severe health issues, including dental and skeletal fluorosis, urolithiasis, and kidney disorders.[1] This narrow window between therapeutic and toxic levels necessitates the development of sensitive, selective, and accessible methods for fluoride detection.

While traditional methods like ion chromatography and ion-selective electrodes are reliable, they often require expensive instrumentation and time-consuming procedures, limiting their use in field applications or resource-limited settings.[1][2] Optical chemosensors, which transduce a chemical recognition event into a measurable colorimetric or fluorescent signal, offer a compelling alternative due to their high sensitivity, rapid response, and potential for naked-eye detection.[3][4]

Anthraquinone derivatives have emerged as a versatile scaffold for chemosensor design, owing to their rich photophysical properties, rigid planar structure, and the presence of keto and hydroxyl groups that can serve as effective binding sites.[3][5][6] This guide focuses on a specific derivative, This compound (DHDNA) , proposing it as a next-generation sensor for fluoride and benchmarking its potential performance.

Candidate Sensor Profile: this compound (DHDNA)

DHDNA is a synthetically accessible anthraquinone derivative characterized by a core structure flanked by two hydroxyl (-OH) and two nitro (-NO₂) groups. These functional groups are not merely decorative; they are critical to its proposed sensing function.

  • Recognition Sites (Hydroxyl Groups): The hydroxyl groups at the 1 and 8 positions are acidic and positioned to act as hydrogen-bond donors. This geometry is ideal for forming a stable chelation complex with small, highly electronegative anions like fluoride.

  • Signaling Unit (Anthraquinone Core): The conjugated π-system of the anthraquinone core is responsible for the molecule's inherent color and potential fluorescence.[6] Any perturbation of its electronic structure upon anion binding is expected to cause a significant shift in its absorption and emission spectra.

  • Modulating Groups (Nitro Groups): The strongly electron-withdrawing nitro groups at the 4 and 5 positions play a crucial role. They increase the acidity of the hydroxyl protons, making them more favorable for hydrogen bonding with fluoride. This enhanced acidity is predicted to lead to higher sensitivity and selectivity compared to the parent 1,8-dihydroxyanthraquinone molecule.

Synthesis Protocol

The synthesis of DHDNA is achievable through the direct nitration of 1,8-dihydroxyanthraquinone.[7] The following protocol is a well-established method.[8][9]

Causality Behind Experimental Choices: The use of sulfuric acid in conjunction with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-deficient anthraquinone ring. Boric acid is used to protect the hydroxyl groups during nitration, preventing side reactions and improving the yield of the desired 4,5-dinitro product. The final addition of water is a critical step to adjust the sulfuric acid concentration, which causes the purified product to crystallize out of the solution.[9]

Materials:

  • 1,8-Dihydroxyanthraquinone

  • Concentrated Sulfuric Acid (96-98%)

  • Boric Acid

  • Nitric Acid (65%)

  • Deionized Water

Procedure:

  • Preparation: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.5 parts of boric acid in 10 parts of concentrated sulfuric acid.

  • Nitration: Cool the mixture to 0-5°C in an ice bath. Slowly add 0.5 parts of nitric acid dropwise while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours.

  • Hydrolysis & Precipitation: Carefully and slowly add water to the reaction mixture. This will cause the temperature to rise. Allow the temperature to reach approximately 100°C to ensure hydrolysis of the boric acid ester intermediate.[9] Continue stirring for another hour at this temperature.

  • Isolation: Cool the mixture to room temperature (20-25°C). The crystalline this compound will precipitate.

  • Purification: Filter the precipitate using a Büchner funnel. Wash the solid first with 88% sulfuric acid and then thoroughly with deionized water until the washings are neutral.[9]

  • Drying: Dry the resulting brownish-gold solid in a vacuum oven. The final product should be of high purity (>97%).

Proposed Sensing Mechanism and Performance Validation

We hypothesize that DHDNA detects fluoride ions through a hydrogen bonding interaction that leads to deprotonation, triggering a distinct colorimetric and fluorescent response.

Mechanism of Action

Upon introduction of F⁻, the anion forms strong hydrogen bonds with the acidic protons of the two hydroxyl groups on the DHDNA molecule. This interaction is strong enough to facilitate the deprotonation of the hydroxyl groups, generating the corresponding phenolate anion. This process induces a significant change in the intramolecular charge-transfer (ICT) character of the molecule, altering the energy gap between the HOMO and LUMO orbitals. Consequently, a visible color change (e.g., from yellow to deep blue/purple) and a modulation of the fluorescence emission (turn-on or turn-off) are expected.

Sensing_Mechanism cluster_output Observable Signal DHDNA DHDNA Sensor (Yellow Solution) Complex [DHDNA-F]⁻ Complex (Deprotonated State) (Blue/Purple Solution) DHDNA->Complex H-Bonding & Deprotonation Fluoride Fluoride Anion (F⁻) Fluoride->Complex Binds to -OH groups Color_Change Colorimetric Shift (Naked-eye detection) Complex->Color_Change Δ Absorption Fluorescence_Change Fluorescence Quenching or Enhancement Complex->Fluorescence_Change Δ Emission

Caption: Proposed mechanism for fluoride detection by DHDNA.

Experimental Protocol for Sensor Performance Validation

This protocol provides a self-validating framework to quantitatively assess the performance of DHDNA as a fluoride sensor.[10]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Benchmarking A1 Synthesize & Purify DHDNA Sensor A2 Prepare Stock Solutions (Sensor & Analytes) A1->A2 B1 UV-Vis Titration: Add increasing [F⁻] to DHDNA solution A2->B1 B2 Fluorescence Titration: Repeat titration with fluorometer B1->B2 B3 Selectivity Test: Introduce interfering anions (Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) B2->B3 B4 Response Time Test: Monitor signal change immediately after F⁻ addition B3->B4 C1 Calculate Limit of Detection (LOD) (3σ/k) B4->C1 C2 Determine Linear Range & Binding Constant C1->C2 C3 Plot Selectivity & Interference Data C2->C3 C4 Summarize Data in Performance Table C3->C4 C5 Benchmark against Alternative Sensors C4->C5

Caption: Workflow for the validation of DHDNA sensor performance.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DHDNA (e.g., 1 mM) in an appropriate solvent like acetonitrile or a mixed aqueous-organic solvent system.

    • Prepare stock solutions of various anions (as their tetrabutylammonium salts for organic media, or sodium salts for aqueous media), including fluoride (NaF or TBAF) and potential interfering anions (NaCl, NaBr, NaI, NaOAc, etc.).

  • UV-Visible Spectroscopic Titration:

    • Place 2 mL of a dilute DHDNA solution (e.g., 10 µM) in a quartz cuvette.

    • Record the initial absorption spectrum.

    • Incrementally add small aliquots of the fluoride stock solution (e.g., 2 µL at a time).

    • Record the spectrum after each addition until no further significant change is observed.

    • Analyze the changes in the absorption maxima to determine the nature of the interaction.

  • Fluorescence Spectroscopic Titration:

    • Repeat the titration procedure from Step 2 using a fluorometer.

    • Excite the DHDNA solution at its absorption maximum and record the emission spectrum after each addition of fluoride.

    • Plot the change in fluorescence intensity against the fluoride concentration.

  • Determination of Performance Metrics: [11][12]

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve (absorbance/fluorescence vs. low concentrations of fluoride).

    • Selectivity Study: Prepare a series of DHDNA solutions. To each, add a high concentration (e.g., 10 equivalents) of a different potential interfering anion (Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, etc.). Record the spectral changes. Finally, add fluoride to these solutions to observe if the primary sensing response is retained.

    • Response Time: Monitor the absorbance or fluorescence signal at the key wavelength immediately after adding a known concentration of fluoride to the DHDNA solution. The time taken to reach 95% of the final signal is considered the response time.

Benchmarking and Comparative Analysis

To contextualize the potential of DHDNA, its performance must be compared against other established fluoride sensors. The following table summarizes the performance of several state-of-the-art sensors found in recent literature, against which DHDNA can be benchmarked upon experimental validation.

Sensor Type / NameSensing MechanismLimit of Detection (LOD)Response TimeSolvent SystemReference
DHDNA (Proposed) H-Bonding / Deprotonation To be determined To be determined Acetonitrile or Mixed Aqueous This Guide
Salen-Co-MOFLewis Acid-Base Interaction0.24 µg/L (~12.6 nM)FastAqueous[13]
Azulene-based (NAz-6-Bpin)Fluoride-Boron InteractionColorimetric (µM range)< 1 minEthanol/Water[14]
Ratiometric Probe ISi-O Cleavage73 nM5 minAqueous (Test Strip)[1]
Ratiometric Probe IISi-O Cleavage138 nM12 minAqueous (Test Strip)[1]
Naphthalimide-based ProbeSi-O Cleavage0.35 mg/L (~18.4 µM)Not SpecifiedCH₃CN/H₂O[2]

Analysis of Competitive Landscape: The current landscape of fluoride sensors is dominated by mechanisms involving the cleavage of silicon-oxygen bonds or interactions with Lewis acidic centers like boron or metal-organic frameworks (MOFs).[1][2][13][14] These sensors achieve impressive limits of detection, often in the nanomolar range.[1][13] For DHDNA to be a competitive alternative, it must demonstrate:

  • Sufficient Sensitivity: An LOD in the low micromolar (µM) to high nanomolar (nM) range is necessary to be relevant for drinking water analysis (WHO upper limit is ~1.5 mg/L or ~80 µM).

  • High Selectivity: The key advantage of the DHDNA design is its potential for high selectivity. The rigid, pre-organized cavity formed by the two hydroxyl groups should preferentially bind the small, hard fluoride anion over larger, softer halides like Cl⁻, Br⁻, and I⁻. This is a common challenge where DHDNA could excel.

  • Simplicity and Cost-Effectiveness: The synthesis of DHDNA is straightforward from commercially available starting materials, potentially offering a cost advantage over more complex multi-step syntheses for other probes.

Conclusion and Future Outlook

This compound (DHDNA) presents a compelling and theoretically sound candidate for the development of a new colorimetric and fluorescent fluoride sensor. Its design leverages the synergistic effects of hydrogen-bonding recognition sites, an optically active signaling core, and electron-withdrawing groups to enhance sensitivity. The proposed validation workflow provides a clear and robust pathway to quantify its performance metrics.

While existing sensors based on Si-O cleavage or MOFs exhibit excellent sensitivity, DHDNA offers the potential for high selectivity, ease of synthesis, and straightforward naked-eye detection. Successful experimental validation of this system would not only introduce a new tool for environmental and health monitoring but also reinforce the utility of the anthraquinone scaffold in designing next-generation chemosensors.

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  • ResearchGate. (n.d.). (PDF) Anthraquinone Functionalized Ionic Liquid Based Disposable Electrochemical Sensor for the Enzyme-Free Detection of Hydrogen Peroxide.
  • Hong Jin. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104262161A - 1,8-dihydroxy-4,5-dinitroanthraquinone lead compound, and preparation method and application thereof.

Sources

The Two Faces of a Molecule: A Comparative Guide to In Silico and In Vitro Exploration of 1,8-Dinitro-4,5-dihydroxyanthraquinone's Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is a long and arduous one. For compounds like 1,8-Dinitro-4,5-dihydroxyanthraquinone, a member of the anthraquinone family known for its diverse biological activities, this journey begins with a fundamental question: what is its therapeutic potential and how does it interact with biological systems?[1][2] To answer this, researchers have two powerful arsenals at their disposal: the predictive power of in silico computational modeling and the empirical evidence of in vitro laboratory experiments. This guide provides an in-depth comparison of these two approaches, using this compound and its close analogs as a central case study to illustrate the synergies and distinctions between computational prediction and real-world biological validation.

The core structure of anthraquinone has long been a source of compounds with a wide array of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The addition of nitro (NO2) and hydroxyl (OH) functional groups to this scaffold, as seen in this compound, can significantly modulate its electronic and steric properties, thereby influencing its biological activity.[3][4] The nitro group, in particular, is a well-known pharmacophore that can contribute to a molecule's bioactivity through various mechanisms, including redox reactions within cells.[1][3][4]

This guide will navigate the multifaceted approach to understanding the biological activity of this compound, starting with the theoretical predictions from computational models and progressing to the tangible results from laboratory-based assays. We will explore the causality behind the experimental choices, the self-validating nature of the described protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Digital Hypothesis: In Silico Exploration

Before a single pipette is touched, the biological potential of a molecule like this compound can be extensively explored in the digital realm. In silico methods offer a rapid and cost-effective way to generate hypotheses about a compound's mechanism of action, identify potential protein targets, and predict its activity.[5] These computational techniques are foundational in modern drug discovery, allowing researchers to prioritize molecules and design more focused in vitro and in vivo studies.

The Power of Prediction: Molecular Docking and Dynamics

At the heart of in silico analysis are molecular docking and molecular dynamics (MD) simulations. These methods model the interaction between a small molecule (the ligand) and a protein (the receptor) at an atomic level.[6]

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.[5]

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of every atom in the protein-ligand complex over time.[8] This provides a more dynamic picture of the interaction, revealing the stability of the binding pose, the flexibility of the protein and ligand, and the key intermolecular interactions that hold them together.[9][10]

A compelling case study is the in silico investigation of 1,8-dihydroxy-4,5-dinitroanthraquinone, a close analog of our topic compound, as an antibacterial agent. Researchers used molecular docking and MD simulations to predict its interaction with phosphopantetheine adenylyltransferase (PPAT), a crucial enzyme in bacterial coenzyme A biosynthesis.[11] The in silico results pointed to this compound as a promising inhibitor of PPAT.

Quantitative Insights from In Silico Studies

The output of in silico studies is a wealth of quantitative data that can be used to compare different compounds and predict their biological activity.

Parameter Description Example Value (Hypothetical) Interpretation
Binding Energy (kcal/mol) The predicted free energy of binding between the ligand and the protein. A more negative value indicates a stronger predicted interaction.-8.5Strong predicted binding affinity.
Inhibition Constant (Ki) (µM) A calculated estimate of the concentration of inhibitor required to produce half-maximum inhibition.2.5Potent inhibitor predicted.
Root Mean Square Deviation (RMSD) (Å) A measure of the average distance between the atoms of the ligand in different conformations during an MD simulation. A lower, stable RMSD suggests a stable binding pose.1.2The ligand remains stably bound in the active site.
Hydrogen Bonds The number and type of hydrogen bonds formed between the ligand and the protein. These are crucial for binding specificity.3Specific interactions with key amino acid residues.
Experimental Protocol: A Generic Molecular Docking Workflow
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This is often done using software like AutoDock Tools or Chimera.[12]

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Optimize the ligand's geometry and assign partial charges.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the protein where the ligand is expected to bind.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina, GOLD) to sample different ligand conformations within the grid box.[6]

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies.

    • Visualize the protein-ligand interactions to identify key binding residues and interactions like hydrogen bonds and hydrophobic contacts.

workflow cluster_insilico In Silico Workflow PDB Protein Structure (PDB) Prep Preparation (Add H, Charges) PDB->Prep Ligand Ligand Structure (this compound) Ligand->Prep Grid Grid Box Definition Prep->Grid Docking Molecular Docking Grid->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Binding Energy & Interaction Analysis MD->Analysis

Caption: A streamlined workflow for in silico analysis of protein-ligand interactions.

Part 2: The Empirical Proof: In Vitro Validation

While in silico studies provide powerful predictions, they remain hypotheses until validated by real-world experiments. In vitro studies, conducted in a controlled laboratory environment using cells or isolated biomolecules, provide the empirical data needed to confirm or refute these computational predictions.

From Prediction to Practice: A Spectrum of In Vitro Assays

A diverse range of in vitro assays can be employed to investigate the biological activity of this compound. The choice of assay depends on the specific biological question being addressed.

  • Anticancer Activity: Many anthraquinone derivatives have shown promise as anticancer agents.[13] In vitro assays are crucial for assessing their cytotoxicity against cancer cell lines and elucidating their mechanism of action.

    • Cell Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.[14]

    • Apoptosis Assays: These assays determine if the compound induces programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.[14][15] Methods include Annexin V/PI staining and caspase activity assays.[16][17]

  • Antibacterial Activity: As demonstrated by its analog, this compound may possess antibacterial properties.

    • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Enzyme Inhibition Assays: If a specific bacterial enzyme is targeted, as predicted by in silico studies (e.g., PPAT), an in vitro enzyme inhibition assay can directly measure the compound's ability to block the enzyme's activity.[18][19]

Comparative Data from In Vitro Studies

The results of in vitro experiments provide quantitative data that can be directly compared with in silico predictions and the activity of other compounds.

Assay Endpoint Measured Example Result (Hypothetical) Interpretation
MTT Assay (Cancer Cells) IC50 (µM)15.2Moderate cytotoxic activity against the tested cancer cell line.
Annexin V/PI Staining % Apoptotic Cells45%The compound induces apoptosis in a significant portion of the cell population.
MIC Assay (S. aureus) MIC (µg/mL)32The compound has antibacterial activity against S. aureus.
PPAT Enzyme Inhibition Assay IC50 (µM)8.7The compound is a potent inhibitor of the PPAT enzyme.
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

pathway cluster_pathway Potential Signaling Pathway Modulation Compound This compound ROS Increased ROS Compound->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of well-defined small molecules is a cornerstone of innovation. 1,8-Dinitro-4,5-dihydroxyanthraquinone, a key intermediate and bioactive molecule, presents a compelling case study in electrophilic aromatic substitution on a complex scaffold. This guide provides an in-depth comparison of published methodologies for its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that inform protocol selection. Our objective is to equip you with the critical insights necessary to replicate and, where appropriate, optimize these synthetic routes.

The Significance of this compound

This compound (CAS 81-55-0) is a derivative of the anthraquinone core structure, a privileged scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of nitro and hydroxyl groups significantly modulates its electronic properties and biological activity. Notably, this compound has emerged as a promising antibacterial agent, demonstrating efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant strains.[3] Its mechanism of action is believed to involve the inhibition of phosphopantetheine adenylyltransferase (PPAT), a critical enzyme in bacterial coenzyme A biosynthesis.[3] The nitro functionalities are crucial for this bioactivity, highlighting the importance of precise synthetic control.[1][3] Beyond its pharmaceutical potential, this molecule and its derivatives are explored as energetic combustion catalysts in solid propellants.[3]

This guide will dissect the two primary "direct nitration" approaches for synthesizing this compound, offering a comparative analysis to inform your experimental design.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound predominantly relies on the electrophilic nitration of a 1,8-dihydroxyanthraquinone precursor. The core challenge lies in achieving regioselectivity, favoring nitration at the 4 and 5 positions while minimizing the formation of other isomers, such as the 2,5-dinitro and various trinitro derivatives.[4][5] Two main strategies have been reported, primarily distinguished by the choice of starting material: 1,8-dihydroxyanthraquinone or 1,8-dimethoxyanthraquinone.

Method 1: Direct Nitration of 1,8-Dihydroxyanthraquinone

This approach involves the direct nitration of 1,8-dihydroxyanthraquinone using a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often in the presence of boric acid.

The Role of Boric Acid: A Key Mechanistic Insight

The hydroxyl groups at the 1 and 8 positions are activating, ortho-, para-directing groups. However, direct nitration without any directing agent can lead to a mixture of products. The addition of boric acid is a critical experimental choice. Boric acid forms a chelate with the peri-hydroxyl and keto groups of the anthraquinone core. This complex serves two primary functions:

  • Protection and Deactivation: The borate ester complex deactivates the rings to some extent, tempering the reactivity and preventing over-nitration (trinitro and tetra-nitro derivatives).

  • Directing Effect: The bulky borate complex sterically hinders the adjacent 2 and 7 positions, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 4 and 5 positions.

This strategic use of a directing group is a classic example of leveraging fundamental principles of physical organic chemistry to achieve regiochemical control in a complex aromatic system.

Method 2: Nitration of 1,8-Dimethoxyanthraquinone followed by Hydrolysis

An alternative strategy begins with 1,8-dimethoxyanthraquinone. The methoxy groups are also activating and ortho-, para-directing. This method proceeds in two distinct stages:

  • Nitration: 1,8-dimethoxyanthraquinone is nitrated using a mixed acid system. In this case, boric acid is not required as the directing effect of the methoxy groups is sufficient to favor substitution at the 4 and 5 positions.

  • Saponification (Hydrolysis): The resulting 1,8-dimethoxy-4,5-dinitroanthraquinone is then heated in a strongly acidic medium to hydrolyze the methoxy groups to the desired hydroxyl functionalities.[5]

Causality Behind the Two-Step Approach

The primary motivation for this two-step method is often to achieve a cleaner reaction profile with fewer byproducts. The subsequent hydrolysis step is typically high-yielding. However, this approach introduces an additional synthetic step and requires the preparation or procurement of the 1,8-dimethoxyanthraquinone starting material.

Quantitative Data Summary

ParameterMethod 1: Nitration of 1,8-DihydroxyanthraquinoneMethod 2: Nitration of 1,8-Dimethoxyanthraquinone
Starting Material 1,8-Dihydroxyanthraquinone1,8-Dimethoxyanthraquinone
Key Reagents HNO₃/H₂SO₄ (or oleum), Boric AcidHNO₃/H₂SO₄, followed by heat/water for hydrolysis
Reaction Temperature -10°C to 30°C for nitration0-5°C for nitration; 100-105°C for hydrolysis
Purity of Product 95-99% (with controlled acid concentration)~98.7%
Key Byproducts 2,5-dinitro and 2,4,5-trinitro derivatives2,5-dinitro derivative
Advantages Fewer synthetic stepsPotentially cleaner reaction, avoids handling boric acid
Disadvantages Requires careful control of acid concentration to minimize byproductsTwo-step process, requires hydrolysis step

Experimental Protocols

The following protocols are synthesized from published patent literature and represent viable starting points for laboratory-scale synthesis.[4][5][6]

Protocol 1: Direct Nitration of 1,8-Dihydroxyanthraquinone

Workflow Diagram

cluster_prep Reaction Preparation cluster_nitration Nitration cluster_workup Work-up & Isolation A Dissolve 1,8-dihydroxyanthraquinone and boric acid in oleum B Cool to 0-5°C A->B C Add mixed acid (HNO3/H2SO4) dropwise over 3 hours B->C D Stir for 1 hour at 0-5°C C->D E Add water dropwise, allowing temperature to rise to 100°C D->E F Stir for 1 hour at 100°C E->F G Cool to 20-25°C F->G H Filter the crystalline precipitate G->H I Wash with 88% H2SO4 H->I J Wash with water until neutral I->J K Dry the final product J->K

Caption: Workflow for the synthesis of this compound via direct nitration of 1,8-dihydroxyanthraquinone.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 64 parts by weight of 90% pure 1,8-dihydroxyanthraquinone in a solution of 32 parts of boric acid in 760 parts of 20% oleum. Maintain the temperature at a maximum of 50°C during dissolution.[5]

  • Nitration: Cool the resulting solution to 0-5°C. Over the course of 3 hours, add dropwise 103 parts of mixed acid (33% HNO₃, 67% H₂SO₄) while maintaining the temperature between 0-5°C.[6]

  • Stirring: After the addition is complete, continue to stir the mixture for an additional hour at 0-5°C.[6]

  • Hydrolysis and Precipitation: Carefully add 133 parts of water dropwise over 1.5 hours. The addition of water is exothermic; allow the temperature to rise to 100°C.[5]

  • Digestion: Stir the mixture at 100°C for 1 hour to ensure complete reaction and crystallization.[5]

  • Isolation: Cool the mixture to 20-25°C. Filter the crystalline precipitate using suction filtration.[5]

  • Washing: Wash the filter cake with 145 parts of 88% sulfuric acid, followed by washing with water until the filtrate is neutral.[5]

  • Drying: Dry the resulting solid to obtain this compound. The expected purity is approximately 99.2%, with minor amounts of the 2,5-dinitro and 2,4,5-trinitro isomers.[5]

Protocol 2: Nitration of 1,8-Dimethoxyanthraquinone and Subsequent Hydrolysis

Workflow Diagram

cluster_nitration Nitration cluster_hydrolysis Hydrolysis cluster_isolation Isolation A Dissolve 1,8-dimethoxyanthraquinone in 96% H2SO4 at 20°C B Cool to 0-5°C A->B C Add mixed acid (HNO3/H2SO4) dropwise over 3 hours B->C D Stir for 1 hour at 0-5°C C->D E Heat to 100-105°C over 1 hour D->E F Maintain at 100-105°C for 4 hours E->F G Cool to 20-25°C F->G H Filter the precipitate G->H I Wash with 96% H2SO4 H->I J Wash with water I->J K Dry the final product J->K

Caption: Workflow for the synthesis of this compound from 1,8-dimethoxyanthraquinone.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 64 parts by weight of 89.5% pure 1,8-dimethoxyanthraquinone in 740 parts of 96% sulfuric acid at 20°C.[4][6]

  • Nitration: Cool the solution to 0-5°C. Add 92 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over 3 hours while maintaining the temperature in the specified range.[4][6]

  • Stirring: After the addition, stir the mixture for an additional hour.[4]

  • Saponification (Hydrolysis): Heat the reaction mixture to 100-105°C over the course of 1 hour and maintain this temperature for 4 hours to effect the hydrolysis of the methoxy groups.[4][6]

  • Isolation: Cool the mixture to 20-25°C and collect the precipitated solid by suction filtration.[4]

  • Washing: Wash the filter cake with 180 parts of 96% sulfuric acid, followed by washing with water.[4]

  • Drying: Dry the product to yield this compound with a purity of approximately 98.7%.[4]

Conclusion and Recommendations

Both presented methods offer viable pathways to high-purity this compound. The choice between them hinges on several factors:

  • Availability of Starting Materials: The direct nitration of 1,8-dihydroxyanthraquinone is more atom-economical if this starting material is readily available.

  • Process Simplicity: The single-step nitration (Method 1) is procedurally simpler, although it requires careful control during the work-up to manage the exothermic dilution and ensure optimal crystallization.

  • Byproduct Profile: The two-step process starting from 1,8-dimethoxyanthraquinone may offer a cleaner initial nitration, potentially simplifying purification, although it necessitates an additional high-temperature hydrolysis step.

For research and development purposes where high purity is paramount, either method, when executed with precision, can yield the desired product. It is recommended to perform small-scale trial reactions to optimize conditions for your specific laboratory setup. Careful monitoring of reaction temperatures and addition rates is critical to ensure both safety and selectivity. The self-validating nature of these protocols lies in the crystalline nature of the product; a well-formed precipitate that is easily filtered is a strong indicator of a successful reaction.

This guide provides a framework for understanding and replicating the synthesis of this compound. By appreciating the chemical principles that underpin these protocols, researchers can confidently approach the synthesis of this and other complex anthraquinone derivatives.

References

  • EvitaChem. (n.d.). Buy 1,5-Dihydroxy-4,8-dinitroanthraquinone (EVT-330028).
  • Molbase. (n.d.). Synthesis of 1,8-dihydroxy-2,7-di(4-methoxyphenyl)-4,5-dinitroanthraquinone.
  • Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
  • Google Patents. (n.d.). DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE.
  • Google Patents. (n.d.). US4029680A - Process for the preparation of diamino-dihydroxy anthraquinone disperse dyestuffs.
  • PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone.
  • Gomes, V. R., et al. (2022). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Pharmaceuticals, 15(11), 1386.
  • BenchChem. (n.d.). Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide.
  • BenchChem. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone.

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Side-by-side comparison of different analytical techniques for 1,8-Dinitro-4,5-dihydroxyanthraquinone.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dinitro-4,5-dihydroxyanthraquinone is a significant organic compound, playing a crucial role as an intermediate in the synthesis of various dyes and pharmacologically active molecules.[1] Its dinitro and dihydroxy substitutions on the anthraquinone core create a unique chemical entity with potential applications in diverse fields, including as a potential antibacterial agent.[1] Accurate and precise quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies in drug development, and for monitoring its presence in various matrices.

This in-depth technical guide provides a side-by-side comparison of various analytical techniques for the determination of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods. Instead, this guide delves into the causality behind experimental choices, offers insights into the strengths and limitations of each technique, and provides detailed, field-proven protocols. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a cornerstone technique for the analysis of anthraquinone derivatives, offering a balance of specificity, sensitivity, and robustness.[2]

Expertise & Experience: The Rationale Behind the Method

A Reverse-Phase HPLC (RP-HPLC) method is the most logical choice for this compound. The molecule possesses both polar (dihydroxy) and non-polar (anthraquinone backbone) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The use of a gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that the analyte is retained on the column for effective separation from any impurities and then eluted as a sharp, well-defined peak. The addition of an acid, such as phosphoric acid, to the mobile phase serves to suppress the ionization of the hydroxyl groups, leading to better peak shape and retention time reproducibility. For applications requiring mass spectrometry (MS) compatibility, a volatile acid like formic acid should be substituted.[3]

Detection at 254 nm is appropriate as it falls within the strong absorbance region of the anthraquinone chromophore, providing good sensitivity.[2]

Experimental Protocol: A Self-Validating System

This protocol is a robust starting point and should be validated for the specific matrix and instrumentation used.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution: Start at 50% B, increasing to 90% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: UV at 254 nm.[2]

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to a known volume in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Reference Standard Dissolve_Std Dissolve in Acetonitrile/Methanol Standard->Dissolve_Std Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Serial_Dilute Serial Dilution Dissolve_Std->Serial_Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter Autosampler Autosampler Serial_Dilute->Autosampler Filter->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Autosampler Detector UV Detector (254 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System Calibration_Curve Generate Calibration Curve Data_System->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Data Presentation: Performance Characteristics
ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for quantification, though it may be less specific than chromatographic techniques. For anthraquinones, a colorimetric reaction is often employed to shift the absorbance to the visible region, enhancing sensitivity and reducing interferences.[2]

Expertise & Experience: The Rationale Behind the Method

Direct UV spectrophotometry of this compound is possible, but the analysis of complex samples can be hampered by interfering substances that absorb in the same UV region. A more robust approach involves a chemical reaction to produce a colored product that absorbs at a longer wavelength in the visible spectrum, where fewer interferences are expected.

The method described here utilizes sodium dithionite in an alkaline medium to reduce the anthraquinone structure, resulting in a colored product with a maximum absorbance (λmax) around 505 nm.[2] The heat applied accelerates this reaction, ensuring complete color development. This derivatization step significantly enhances the specificity and sensitivity of the assay.

Experimental Protocol: A Self-Validating System

Instrumentation:

  • A double-beam UV-Visible spectrophotometer.[2]

Reagents:

  • This compound standard solution.

  • Sodium dithionite solution (freshly prepared).

  • Sodium hydroxide solution.

Procedure:

  • Standard/Sample Preparation: Prepare a standard stock solution of this compound in a suitable organic solvent (e.g., acetone).[2] Prepare sample solutions in the same solvent.

  • Color Development: To an aliquot of the standard or sample solution in a test tube, add sodium hydroxide solution followed by freshly prepared sodium dithionite solution.

  • Heating: Heat the mixture in a water bath at 80 °C for 10 minutes to facilitate color development.[2]

  • Cooling and Measurement: Cool the solution to room temperature and measure the absorbance at the λmax (approximately 505 nm) against a reagent blank.[2]

  • Calibration: Construct a calibration curve by plotting absorbance versus the concentration of the standards.

Visualization of the UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation & Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Analyte 1,8-Dinitro-4,5- dihydroxyanthraquinone (Standard or Sample) Add_Reagents Add NaOH and Sodium Dithionite Analyte->Add_Reagents Heat Heat at 80°C for 10 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Spectrophotometer UV-Vis Spectrophotometer Cool->Spectrophotometer Measure_Absorbance Measure Absorbance at ~505 nm Spectrophotometer->Measure_Absorbance Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Determine Concentration Calibration_Curve->Quantification

Caption: Workflow for the colorimetric determination of this compound.

Data Presentation: Performance Characteristics

The following table presents typical performance data for the spectrophotometric determination of anthraquinones after derivatization with sodium dithionite.[2]

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.7 mg/L
Limit of Quantification (LOQ)~2.26 mg/L
Accuracy (% Recovery)95.5 - 100%
Precision (% RSD)< 2.01%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, its application to this compound presents significant challenges.

Expertise & Experience: The Rationale Behind the Method

The primary obstacle for GC analysis of this compound is its low volatility and potential thermal instability. The presence of two hydroxyl groups significantly increases the polarity and boiling point. At the high temperatures required for volatilization in the GC injector and column, dihydroxyanthraquinones can be prone to degradation.[7] Studies on similar quinones have shown that thermal stability is a critical factor, with some isomers decomposing at temperatures above 100-200°C.[7]

Therefore, direct GC-MS analysis is not recommended without a thorough investigation of the analyte's thermal stability. A more viable approach would involve derivatization of the hydroxyl groups (e.g., silylation) to increase volatility and thermal stability. However, this adds complexity to the sample preparation process.

For these reasons, while a general GC-MS protocol for nitroaromatics is provided, it should be approached with caution for this specific analyte.

Experimental Protocol (with Derivatization - Conceptual)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

GC Conditions (General for Nitroaromatics):

  • Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection for trace analysis.

  • Temperature Program: An initial oven temperature of ~80°C, ramped to ~300°C. The specific program would need to be optimized.

Sample Preparation (Conceptual Derivatization):

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization: React the dried extract with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

  • Injection: Inject the derivatized sample into the GC-MS.

Visualization of the GC-MS (with Derivatization) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization Injector GC Injector (Splitless) Derivatization->Injector GC_Column Capillary Column (Temp. Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI Source, Quadrupole) GC_Column->MS_Detector Data_System Data Acquisition MS_Detector->Data_System Chromatogram Analyze Chromatogram Data_System->Chromatogram Mass_Spectrum Identify by Mass Spectrum Data_System->Mass_Spectrum Quantification Quantify using Internal Standard Chromatogram->Quantification

Caption: Conceptual workflow for GC-MS analysis of this compound following derivatization.

Other Relevant Techniques: A Brief Overview

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is an excellent technique for the qualitative identification and structural confirmation of this compound. It is particularly useful for verifying the presence of key functional groups.

  • C=O (quinone) stretching: A strong absorption band is expected around 1680 cm⁻¹.

  • Asymmetric NO₂ stretching: A strong band around 1530 cm⁻¹.

  • Symmetric NO₂ stretching: A strong band around 1340 cm⁻¹.

  • O-H (hydroxyl) stretching: A broad band in the region of 3200-3600 cm⁻¹.

This technique is primarily used for identity confirmation rather than quantification.

Electrochemical Methods

Electrochemical sensors offer a highly sensitive and portable approach for the detection of nitroaromatic compounds. The nitro groups in this compound are electrochemically active and can be readily reduced at an electrode surface.

Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at a modified glassy carbon electrode could provide very low detection limits, potentially in the nanomolar range. While a specific method for this analyte is not established, the extensive research on electrochemical detection of other nitroaromatics suggests this is a promising avenue for sensitive quantification, especially for trace-level analysis in environmental or biological samples.

Side-by-Side Comparison of Analytical Techniques

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Quantitative High specificity, good precision and accuracy, well-established methodology.[2]Requires more expensive instrumentation and solvents compared to spectrophotometry.
UV-Vis Spectrophotometry Measurement of light absorbance after colorimetric reaction.Quantitative Simple, rapid, low cost, good for screening.[2]Lower specificity, susceptible to interferences from colored or UV-absorbing compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.Qualitative & Quantitative High sensitivity and specificity, provides structural information.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[7]
FT-IR Spectroscopy Measurement of absorption of infrared radiation by molecular vibrations.Qualitative Provides detailed structural information, excellent for identity confirmation.Not suitable for quantification, requires pure samples.
Electrochemistry Measurement of the current from the reduction of nitro groups.Quantitative Very high sensitivity, potential for portability and in-field analysis.Can be affected by matrix components and electrode surface fouling.

Conclusion

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and quantitative analysis where accuracy and specificity are paramount, HPLC-UV is the recommended method. Its robustness and reliability make it the industry standard for such applications.

  • For rapid screening or in situations where high-throughput is needed and the sample matrix is relatively clean, UV-Visible spectrophotometry with colorimetric derivatization is a cost-effective and viable option.

  • GC-MS is generally not suitable for the direct analysis of this compound due to its thermal properties. It should only be considered if a validated derivatization protocol is developed.

  • FT-IR serves as an essential tool for structural confirmation and identity verification.

  • Electrochemical methods represent a promising frontier for the ultra-trace analysis of this compound, with the potential for developing highly sensitive and portable sensors.

Ultimately, the selection and validation of any analytical method must be tailored to the specific research or quality control objective, taking into account the sample matrix, required sensitivity, and available instrumentation.

References

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. ResearchGate.
  • Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect.
  • Thermal behavior of five free anthraquinones from rhubarb. ResearchGate.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate.
  • The LOQ and LOD of HPLC method. ResearchGate.
  • Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed.
  • Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method. Google Patents.
  • Determination of anthraquinone in alkaline sodium dithionite solution by electrochemical analysis. Royal Society of Chemistry.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed Central.
  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff.
  • Quantitative Determination of Arbutin and Hydroquinone in Different Plant Materials by HPLC. ResearchGate.
  • Separation of 1,8-Dihydroxy-4,5-dinitroanthraquinone on Newcrom R1 HPLC column. SIELC Technologies.
  • SODIUM DITHIONITE. ResearchGate.

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Literature review comparing the applications of various dinitroanthraquinones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of Dinitroanthraquinones

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the synthesis, characterization, and applications of various dinitroanthraquinone isomers. As key intermediates in the dye industry and precursors for pharmacologically active compounds, a thorough understanding of their distinct properties is crucial for researchers, scientists, and professionals in drug development. We will delve into the nuances of their synthesis, the analytical techniques for their differentiation, and a comparative analysis of their applications, supported by experimental data and protocols.

Synthesis and Isomeric Mixture of Dinitroanthraquinones

The primary route to synthesizing dinitroanthraquinones is the direct nitration of anthraquinone.[1][2][3] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[2][4] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which then attacks the anthraquinone core.[2]

A critical aspect of this synthesis is the formation of a mixture of isomers, predominantly 1,5- and 1,8-dinitroanthraquinone, along with smaller quantities of 1,6- and 1,7-isomers.[3][5][6] The reaction conditions, particularly temperature and the ratio of acids, significantly influence the isomeric distribution.[3][4] Consequently, effective purification methods are essential to isolate the desired isomer for specific applications.[1][6]

G Anthraquinone Anthraquinone Nitration Nitration Anthraquinone->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ / H₂SO₄) Nitrating_Mixture->Nitration Mixture Mixture of Dinitroanthraquinone Isomers (1,5-, 1,8-, etc.) Nitration->Mixture Purification Purification Mixture->Purification Pure_1_5 Pure 1,5-Dinitroanthraquinone Purification->Pure_1_5 Pure_1_8 Pure 1,8-Dinitroanthraquinone Purification->Pure_1_8

General workflow for the synthesis and purification of dinitroanthraquinone isomers.
Experimental Protocol: Synthesis of Dinitroanthraquinones

This protocol is a generalized procedure for the nitration of anthraquinone using a mixed acid method.[3]

Materials:

  • Anthraquinone

  • Concentrated Sulfuric Acid (98%) or Oleum

  • Concentrated Nitric Acid (98-99%)

  • Ice

  • Distilled Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: In a flask equipped with a stirrer and thermometer, dissolve anthraquinone in concentrated sulfuric acid or oleum. This step is exothermic and should be done with care.

  • Cooling: Cool the solution to a temperature between -20°C and 15°C using an ice-salt bath.[3][7] Maintaining a low temperature is crucial for controlling the reaction rate and influencing the isomer ratio.[7]

  • Addition of Nitrating Agent: Slowly add the nitrating acid mixture (a solution of nitric acid in sulfuric acid) dropwise to the anthraquinone solution while stirring vigorously and maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed for 2 to several hours. In some protocols, the temperature is gradually increased to ensure the completion of the dinitration.[3][7]

  • Precipitation: Pour the reaction mixture onto a large volume of crushed ice or into cold water to precipitate the solid dinitroanthraquinone isomers.[3]

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with water until the filtrate is neutral to remove any residual acids.[3]

  • Drying: Dry the resulting solid, which is a crude mixture of dinitroanthraquinone isomers.

Comparative Physicochemical and Spectroscopic Properties

The different isomers of dinitroanthraquinone, while having the same molecular formula and weight, exhibit distinct physicochemical properties due to the varied positions of the nitro groups. These differences are exploited for their separation and are reflected in their spectroscopic data.

Property1,5-Dinitroanthraquinone1,8-Dinitroanthraquinone
Molecular Formula C₁₄H₆N₂O₆[8]C₁₄H₆N₂O₆[1]
Molecular Weight 298.21 g/mol [8]298.21 g/mol [1]
CAS Number 82-35-9129-39-5[1]
Appearance Yellow crystalline powder[8]Yellow prisms[1][9]
Melting Point 250 °C (decomposes)318-322 °C[1]
Solubility Soluble in hot nitrobenzene, slightly soluble in hot xylene and acetic acid.[10]Slightly soluble in common organic solvents like DMSO (with heating) and methanol.[1][9]
Experimental Protocols: Spectroscopic Analysis for Isomer Differentiation

Accurate identification of the purified isomers is critical.[5] The following spectroscopic methods are commonly employed.

A. Fourier-Transform Infrared (FTIR) Spectroscopy [5]

  • Objective: To identify characteristic functional groups (C=O, NO₂) and obtain a unique spectral fingerprint for each isomer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dinitroanthraquinone isomer with ~200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is formed.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl and nitro groups and compare the fingerprint region (below 1500 cm⁻¹) for subtle differences between isomers.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • Objective: To determine the chemical structure by analyzing the chemical environment of proton (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation:

    • Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Analysis: The number of signals, their chemical shifts, and splitting patterns will differ between isomers due to the different symmetry and electronic environments of the aromatic protons and carbons.

C. UV-Visible (UV-Vis) Spectroscopy [5]

  • Objective: To determine the electronic absorption properties of each isomer.

  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity will vary depending on the isomer's electronic structure.

Comparative Applications of Dinitroanthraquinone Isomers

While structurally similar, the primary applications of 1,5- and 1,8-dinitroanthraquinone are quite distinct, largely dictated by their chemical reactivity and the properties of their derivatives.

1,5-Dinitroanthraquinone: A Versatile Dye Intermediate

1,5-Dinitroanthraquinone is a crucial intermediate in the synthesis of various dyes and pigments.[8][10][11] Its primary role is as a precursor to 1,5-diaminoanthraquinone through the reduction of its nitro groups. This diamine is then used to produce a range of anthraquinone-based dyes.

Beyond its role in the dye industry, 1,5-dinitroanthraquinone has been explored in other research areas, including:

  • Pyrotechnics: It has been studied for its effect on the color ratio in spectral flare compositions.[12]

  • Material Science: It serves as a precursor for functional materials due to its reactive nitro groups and rigid aromatic structure.[11] Research has also investigated its potential use as a chelating agent for metal ions and in organic electronics.[11]

1,8-Dinitroanthraquinone: A Gateway to Pharmaceuticals

While 1,8-dinitroanthraquinone has historical roots in the dye industry, its modern significance is predominantly as a precursor in the synthesis of pharmaceuticals.[1] It is not typically used as a therapeutic agent itself but serves as a vital starting material for biologically active molecules.[1]

A prominent example is its use in the synthesis of 1,8-dihydroxyanthraquinone (Dantron), a well-known laxative.[1] The synthetic pathway involves the conversion of the nitro groups of 1,8-dinitroanthraquinone to hydroxyl groups.[1]

Dinitroanthraquinone Derivatives in Drug Development

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of several anticancer drugs like doxorubicin and mitoxantrone.[13][14][15] The introduction of nitro groups and subsequent derivatization allows for the development of novel therapeutic agents.

Anticancer Potential

The planar structure of anthraquinones allows them to intercalate with DNA, which is a primary mechanism of action for many anthraquinone-based anticancer drugs.[15][16] By modifying the anthraquinone core, for instance, by creating derivatives of dinitroanthraquinones, medicinal chemists aim to develop new compounds with improved efficacy, selectivity, and reduced toxicity.[15] These derivatives can target essential cellular proteins involved in cancer cell viability, such as topoisomerases and kinases.[13]

A Case Study: 1,8-Dihydroxy-4,5-dinitroanthraquinone as a Novel Antibacterial Agent

Recent research has highlighted the potential of dinitroanthraquinone derivatives as antibacterial agents.[1] A study on 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA), a derivative of 1,8-dinitroanthraquinone, identified it as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT).[1][17] This enzyme is crucial for the biosynthesis of coenzyme A in bacteria, making it an attractive target for the development of new antibiotics.[1][4] In silico and in vitro studies showed that DHDNA exhibits a bacteriostatic effect against Staphylococcus aureus and Enterococcus faecalis.[17]

G DHDNA 1,8-dihydroxy-4,5- dinitroanthraquinone (DHDNA) DHDNA->Inhibition PPAT Bacterial Enzyme (PPAT) CoA_Pathway Coenzyme A Biosynthesis Pathway PPAT->CoA_Pathway Catalyzes Inhibition->PPAT Bacterial_Growth Bacterial Growth and Proliferation CoA_Pathway->Bacterial_Growth Essential for

Conceptual pathway of DHDNA inhibiting bacterial growth.

Conclusion

Dinitroanthraquinones are a versatile class of compounds whose applications are highly dependent on the specific isomeric form. While 1,5-dinitroanthraquinone is a cornerstone intermediate for dyes and pigments, 1,8-dinitroanthraquinone has emerged as a valuable precursor in the synthesis of pharmaceuticals. The exploration of their derivatives continues to open new avenues in drug development, particularly in the search for novel anticancer and antibacterial agents. The ability to control the synthesis to favor a specific isomer and the use of precise analytical techniques for their characterization are paramount for harnessing their full potential in both industrial and research settings.

References

  • An In-depth Technical Guide to 1,8-Dinitroanthraquinone: From Discovery to Drug Development Applic
  • A Comparative Spectroscopic Guide to Dinitroanthraquinone Isomers. Benchchem.
  • 1,8-Dinitroanthraquinone.
  • 1,5-Dinitroanthraquinone. Smolecule.
  • 1 5-DINITROANTHRAQUINONE 97 82-35-9 wiki. chemicalbook.com.
  • 1,5-dinitroanthraquinone
  • 1,5-Dinitroanthraquinone. Benchchem.
  • Synthesis of 1,8-Dinitroanthraquinone from Anthraquinone: A Technical Guide. Benchchem.
  • The production method of 1,5(1,8)-dinitroanthraquinone.
  • A Comparative Guide to the Synthesis of 1,8-Dinitroanthraquinone: Validating a High-Purity Synthetic Route. Benchchem.
  • 1,8-DINITROANTHRAQUINONE CAS#: 129-39-5. ChemicalBook.
  • A Technical Guide to the Synthesis of 1,8-Dinitroanthraquinone via Nitr
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  • 1,5-dinitroanthraquinone. ChemBK.
  • In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. PubMed Central.
  • 1,5-Dinitroanthraquinone 97 82-35-9. Sigma-Aldrich.
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  • DNA targeted anthraquinone derivatives: An important anticancer agents.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,8-Dinitro-4,5-dihydroxyanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment is matched only by the imperative of safety in every aspect of laboratory work. The handling and disposal of complex chemical reagents like 1,8-Dinitro-4,5-dihydroxyanthraquinone demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols to ensure the safe management and disposal of this compound, safeguarding both laboratory personnel and the environment.

The structure of this guide is designed to logically progress from hazard identification to final disposal, explaining the causality behind each procedural step to build a comprehensive and trustworthy operational plan.

Hazard Profile and Chemical Causality

This compound (CAS No. 81-55-0) is a brownish-gold solid organic compound.[1][2] Its chemical structure, featuring both nitro (-NO2) and hydroxyl (-OH) functional groups on an anthraquinone framework, dictates its specific hazard profile. Understanding this profile is foundational to implementing safe handling and disposal protocols.

The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3][4] The presence of nitroaromatic groups is often associated with toxicity and potential mutagenicity, underscoring the need for caution.[5] Furthermore, as a combustible solid, it requires careful storage and handling to avoid ignition sources.[6]

Key Hazard Information Table
PropertyValueSource(s)
Chemical Name This compound[1][3]
CAS Number 81-55-0[7]
Molecular Formula C₁₄H₆N₂O₈[2][7]
Appearance Brownish-gold solid[1][2][4]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4]
Signal Word Warning[2][3]
Key Incompatibilities Strong oxidizing agents, alkali metals, nitrides, strong reducing agents[1][2][4]
Reactivity Notes Sensitive to air and may be sensitive to light.[1][2][4] Combination with certain reagents can generate flammable or toxic gases.[1][2]

Immediate Safety & Handling Protocols

Before any handling or disposal procedure, the following personal protective equipment (PPE) and handling protocols are mandatory. The causality is clear: to prevent exposure through inhalation, dermal contact, or ocular contact.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant nitrile or neoprene gloves.[8]

    • Eye Protection: Chemical safety goggles with side shields are essential.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

    • Lab Coat: A standard laboratory coat must be worn and kept fastened.

    • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required to prevent inhalation of airborne particles.

  • Ventilation: All handling of this compound should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[9]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][9] The storage area should be designated for toxic and combustible solids and may require being locked.[3][10]

Spill Management Workflow

In the event of a spill, a swift and systematic response is critical to contain the material and decontaminate the area effectively.

Experimental Protocol: Spill Cleanup
  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate non-essential individuals. Restrict access to the spill area.[9][11]

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Prevent Dust Formation: Gently dampen the spilled solid material with a 60-70% ethanol solution.[9] This is a critical step to prevent the fine powder from becoming airborne, which would create a significant inhalation hazard.

  • Contain and Collect:

    • For small spills, use absorbent paper dampened with the ethanol solution to carefully collect the material.[9]

    • For larger spills, use an inert absorbent material such as sand, vermiculite, or silica gel to cover and contain the spill.[11] Do not use combustible materials like paper towels for initial containment.

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[11]

  • Package for Disposal: Place all collected spill material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a robust, sealable container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9][11]

  • Decontaminate: Clean the spill surface area with a suitable solvent like ethanol or acetone, followed by a thorough washing with soap and water.[9][11]

  • Ventilate: Allow the area to ventilate completely before resuming normal laboratory work.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of in standard trash or down the drain.[9]

  • Waste Segregation: This compound must be segregated as a specific organic hazardous waste. It should not be mixed with other waste streams, especially incompatible materials like strong oxidizing agents.[11] Keep it separate from acidic or basic waste streams unless directed otherwise by your institution's safety office.[12]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for the waste. The container must have a secure, tight-fitting lid.[11][12] Whenever possible, using the original product container is a good practice, provided it is in good condition.[12]

  • Waste Labeling: The waste container must be labeled in accordance with EPA and institutional regulations. The label must clearly state:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"[9][11]

    • The specific hazards (e.g., "Irritant," "Combustible Solid")

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13]

    • The SAA must be located at or near the point of waste generation and be under the direct control of laboratory personnel.[12][14]

    • Ensure secondary containment is in place within the SAA to mitigate any potential leaks.[11]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management contractor to arrange for pickup and disposal.[9][15]

    • Provide the EH&S office with accurate information about the waste composition.

    • Incineration: A common and effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9] This process must only be carried out by trained and permitted professionals.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Waste Generate Waste (Unused chemical, contaminated labware) Segregate Segregate as Nitroaromatic Organic Waste Waste->Segregate Is waste generated? Container Select Appropriate Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms Container->Label Fill container Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Label->Store Inspect Weekly Inspection of SAA Store->Inspect Contact Contact Institutional EH&S or Certified Waste Contractor Inspect->Contact Container Full or Time Limit Reached Pickup Arrange for Waste Pickup Contact->Pickup Disposal Professional Disposal (e.g., Incineration) Pickup->Disposal

Caption: Disposal Workflow for this compound.

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] Academic and research laboratories may be subject to specific rules, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in labs.[16] Your institution's EH&S department is the primary resource for ensuring compliance with all applicable regulations.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, responsibility, and scientific integrity.

References

  • Safe Disposal of Anthraquinone-d8: A Procedural Guide. (n.d.). Benchchem.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
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Navigating the Safe Handling of 1,8-Dinitro-4,5-dihydroxyanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and utilization of novel chemical entities are daily necessities. Among these, 1,8-Dinitro-4,5-dihydroxyanthraquinone, a complex organic molecule, presents both significant research potential and considerable handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.

Understanding the Hazard: More Than Just a Yellow Powder

This compound is a brownish-gold solid with limited solubility in water.[1] Its chemical structure, featuring both nitro and hydroxyl groups on an anthraquinone core, is key to its reactivity and its hazardous properties. The primary, immediate risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] However, the presence of dinitro-aromatic functionalities warrants a heightened level of caution, as related compounds, such as dinitrophenols, are known for their acute toxicity and potential for being explosive when dry.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of a safe experimental workflow.

Core Principles of Protection: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a scientifically informed decision based on the chemical's properties and the potential routes of exposure. For this compound, the primary concerns are inhalation of the powder, dermal contact, and eye exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure. All handling of powdered this compound, including weighing and transferring, must be conducted in a certified chemical fume hood. This containment is crucial to prevent the inhalation of fine particles and to protect the broader laboratory environment. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment: Your Essential Barrier

The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

Protection Type Specific Equipment Rationale and Best Practices
Respiratory Protection NIOSH-approved N95, N100, or P100 respiratorThe primary inhalation hazard is from airborne particulates. An N95 filter is the minimum requirement for solid aerosols, filtering at least 95% of airborne particles.[3] For procedures with a higher risk of aerosolization or for individuals with respiratory sensitivities, an N100 or P100 filter, which removes at least 99.97% of airborne particles, is recommended. The "P" designation indicates that the filter is strongly resistant to oil, providing a broader range of protection, although not strictly necessary for this compound in most applications.[3] A full-facepiece respirator may be required if there is a risk of eye irritation from the dust.
Hand Protection Chemical-resistant gloves (Viton or Nitrile)Dermal absorption is a significant concern with nitroaromatic compounds. For handling 3,4-Dinitrophenol, a structurally similar and highly toxic compound, Viton or nitrile gloves are recommended.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a recommended best practice to provide an additional layer of protection. Gloves should be changed immediately if contamination is suspected.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldDirect contact with the eyes can cause serious irritation.[1] Safety goggles provide a necessary seal around the eyes to protect from dust. A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesA lab coat provides a removable barrier to protect personal clothing from contamination. Long-sleeved attire and closed-toe shoes are fundamental laboratory practice to minimize exposed skin.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_waste Segregate Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Methodology
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • When transferring the compound, do so slowly and carefully to minimize aerosolization.

  • Post-Handling:

    • After handling is complete, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

    • Segregate all contaminated waste, including gloves, weigh boats, and any cleaning materials, into a designated hazardous waste container.

    • Doff PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

The proper disposal of this compound and any materials contaminated with it is a critical final step in the experimental workflow. Improper disposal can pose a significant threat to both human health and the environment.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be collected in a clearly labeled, leak-proof hazardous waste container. The container should be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: This waste stream should be kept separate from other laboratory waste to avoid potentially dangerous chemical reactions.

Disposal Protocol

The ultimate disposal of chemical waste must be handled by a licensed hazardous waste management company.[2] Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or trash.

The rationale for this stringent disposal protocol is rooted in the chemical nature of nitroaromatic compounds. While some microorganisms are capable of degrading nitroaromatics, these processes are complex and not suitable for a standard laboratory setting.[5][6] Reductive degradation pathways have been identified, but these often require specific anaerobic conditions and microbial consortia.[5][7] Therefore, the most responsible and compliant method of disposal is through a certified hazardous waste vendor who is equipped to handle such materials.

The "Why": A Deeper Dive into the Toxicology of Dinitroanthraquinones

Understanding the potential toxicological mechanisms of this compound reinforces the importance of the safety protocols outlined above. While specific metabolic data for this compound is limited, we can draw insights from related molecules.

The nitro groups on the aromatic ring are key to the bioactivity of this class of compounds. In fact, the antibacterial properties of this compound against Staphylococcus aureus and Enterococcus faecalis are attributed to the presence of these nitro groups, which are believed to be crucial for its ability to inhibit the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT).[8] The parent compound without the nitro groups, 1,8-dihydroxyanthraquinone, shows no such antibacterial activity.[8]

In humans, the metabolism of dinitrophenols, a related class of compounds, involves the sequential reduction of the nitro groups to form amino-nitrophenols and diaminophenols.[9] It is plausible that this compound undergoes a similar metabolic pathway. The intermediates and final metabolites of such pathways can have their own toxicological profiles.

The potential for dermal absorption of nitroaromatic compounds is a significant consideration.[9] This underscores the critical importance of using appropriate chemical-resistant gloves and avoiding skin contact.

By understanding the chemical features that confer both the desired bioactivity and the potential for harm, we can approach the handling of this compound with the respect and caution it deserves, ensuring both scientific progress and personal safety.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 21–23.
  • Khan, M. I., et al. (2022).
  • Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 11, 239-264.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,8-Dihydroxyanthraquinone.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols.
  • Pinto, M. F., et al. (2021). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Pharmaceuticals, 14(11), 1109.
  • National Center for Biotechnology Information. (n.d.). 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.